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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization and Applications of 4-Aminomorpholin-3-one Hydrochloride

The following technical guide details the physicochemical properties, structural characterization, and application workflows for 4-Aminomorpholin-3-one hydrochloride . [1] Executive Summary 4-Aminomorpholin-3-one hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural characterization, and application workflows for 4-Aminomorpholin-3-one hydrochloride .

[1]

Executive Summary

4-Aminomorpholin-3-one hydrochloride (C₄H₉ClN₂O₂) is a specialized heterocyclic building block used primarily as a constrained hydrazine equivalent in medicinal chemistry.[1][2][3] Unlike linear hydrazines, the morpholinone scaffold offers a rigid, polar core that can improve the metabolic stability and pharmacokinetic profile of drug candidates.[4]

Critical Distinction: Researchers must distinguish this compound from the structurally related but distinct 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0), a key intermediate in the synthesis of the anticoagulant Rivaroxaban. While the names are similar, 4-Aminomorpholin-3-one hydrochloride features an N-amino group directly attached to the morpholine nitrogen (N-N bond), whereas the Rivaroxaban intermediate features an aniline moiety. This guide focuses exclusively on the N-amino hydrochloride salt.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 4-Aminomorpholin-3-one hydrochloride
Common Synonyms N-Aminomorpholin-3-one HCl; 4-Amino-3-morpholinone hydrochloride
CAS Number 858455-28-4 (Verify with specific supplier batch)
Molecular Formula C₄H₈N₂O₂[4][5][6] · HCl
Molecular Weight 152.58 g/mol
SMILES [Cl-].NC1CCNCC1=O (Salt form representation)
Structure Type Cyclic Hydrazide / N-Amino Lactam
Structural Significance

The compound consists of a morpholine ring oxidized at the 3-position to form a lactam, with the ring nitrogen substituted by an amino group.[4] The hydrochloride salt form protonates the exocyclic amino group (


), significantly enhancing water solubility and shelf-life stability compared to the free base, which is prone to oxidation.[4]

Physicochemical Profile

Physical State & Solubility[1][5]
  • Appearance: White to off-white crystalline solid.[4][5]

  • Melting Point: Typically decomposes >200°C (characteristic of ionic hydrazinium salts).

  • Solubility:

    • Water: Highly soluble (>50 mg/mL). The ionic lattice breaks down readily in aqueous media.[4]

    • DMSO: Soluble.

    • Methanol/Ethanol: Moderately soluble (often requires heating or buffering).

    • Dichloromethane/Hexanes: Insoluble.[4]

Acidity and pKa[1]
  • pKa (Conjugate Acid): Estimated at 3.0 – 4.0 .

    • Mechanism:[4][3][7] The protonated hydrazine moiety (

      
      ) is electron-deficient due to the adjacent carbonyl group (lactam), making it more acidic than simple alkyl hydrazines.[4]
      
  • Implication: In synthesis, the salt must often be neutralized in situ with a mild base (e.g., Sodium Acetate, Triethylamine) to generate the nucleophilic free base species.[4]

Stability[1]
  • Hygroscopicity: Moderate.[4] The HCl salt can absorb atmospheric moisture; storage in desiccated conditions is mandatory.[4]

  • Thermal Stability: Stable at room temperature.[4] Avoid prolonged exposure to temperatures >40°C unless under inert atmosphere.[4]

  • Reactivity: The free base is a potent nucleophile (alpha-effect). It reacts rapidly with aldehydes, ketones, and activated esters.[4]

Spectroscopic Characterization

To validate the identity of 4-Aminomorpholin-3-one hydrochloride, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • 
       10.5–11.5 ppm (Broad s, 3H): 
      
      
      
      protons (exchangeable with D₂O).[4]
    • 
       4.0–4.2 ppm (s, 2H): Methylene protons adjacent to the carbonyl (C2).[4]
      
    • 
       3.8–3.9 ppm (m, 2H): Methylene protons adjacent to oxygen (C5/C6).[4]
      
    • 
       3.4–3.5 ppm (m, 2H): Methylene protons adjacent to nitrogen (C5/C6).[4]
      
  • IR Spectroscopy:

    • 1680–1650 cm⁻¹: Strong Carbonyl (C=O) stretch (Lactam).[4]

    • 3200–2800 cm⁻¹: Broad Ammonium (N-H) stretch.[4]

  • Mass Spectrometry (ESI+):

    • m/z: 117.1

      
       (Free base mass + H).
      

Applications in Drug Discovery

Scaffold for Hydrazone Libraries

The primary utility of 4-Aminomorpholin-3-one is as a "warhead" or linker in fragment-based drug discovery. Reacting it with diverse aldehyde libraries generates acylhydrazone-like derivatives.[4] These motifs are privileged structures in:

  • Kinase Inhibitors: Mimicking the hinge-binding region.

  • Antibacterial Agents: Sequestering metal ions or inhibiting cell wall synthesis.[4]

Peptidomimetics (Thrombin Inhibition)

As noted in patent literature (e.g., US 2024/0254118), the 4-amino-3-morpholinone unit serves as a P2-surrogate in serine protease inhibitors (like Thrombin). The rigid ring constrains the geometry of the inhibitor, potentially increasing selectivity over flexible linear analogs.[4]

Experimental Protocols

Protocol A: General Synthesis of Morpholinone Hydrazones

Objective: Condensation of 4-Aminomorpholin-3-one HCl with an aryl aldehyde.[4]

Reagents:

  • 4-Aminomorpholin-3-one HCl (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)[4]

  • Sodium Acetate (1.2 equiv) - Crucial for buffering the HCl

  • Ethanol (anhydrous)

Workflow:

  • Dissolution: In a round-bottom flask, suspend 4-Aminomorpholin-3-one HCl (1 mmol, 153 mg) and Sodium Acetate (1.2 mmol, 98 mg) in Ethanol (5 mL). Stir for 10 minutes at room temperature to liberate the free hydrazine.

  • Addition: Add the Aryl Aldehyde (1 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde.

  • Work-up:

    • If product precipitates: Cool to 0°C, filter the solid, and wash with cold ethanol/water.[4]

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water, dry over MgSO₄, and concentrate.[4]

  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (MeOH/DCM gradient).

Protocol B: Purity Determination via Chloride Titration

Objective: Verify the stoichiometry of the HCl salt.[4]

  • Dissolve 100 mg of the sample in 50 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate indicator.[4]

  • Titrate with 0.1 N Silver Nitrate (

    
    ) solution until a persistent reddish-brown precipitate (
    
    
    
    ) forms.
  • Calculation:

    
    
    

Visualizations

Diagram 1: Structural Differentiation & Reactivity

This diagram clarifies the critical difference between the target molecule and the common Rivaroxaban intermediate.[4]

G cluster_0 Target Molecule cluster_1 Common Confusion (Rivaroxaban Int.) Target 4-Aminomorpholin-3-one HCl (N-Amino Lactam) MW: 152.58 Features Direct N-N Bond High Water Solubility Hydrazine Reactivity Target->Features Riva 4-(4-Aminophenyl)morpholin-3-one (Aniline Derivative) MW: 192.21 RivaFeat N-Phenyl Bond Low Water Solubility Aniline Reactivity Riva->RivaFeat

Caption: Structural distinction between the N-amino hydrochloride salt (Target) and the N-phenyl aniline derivative.

Diagram 2: Hydrazone Synthesis Workflow

Logical flow for utilizing the reagent in library synthesis.

Workflow Start 4-Aminomorpholin-3-one HCl (Solid Reagent) Buffer Add Buffer (NaOAc) in EtOH Start->Buffer Solubilization FreeBase Free Hydrazine Species (In Situ Generation) Buffer->FreeBase Deprotonation Reflux Reflux (2-4 Hours) FreeBase->Reflux Aldehyde Add Aryl Aldehyde (R-CHO) Aldehyde->Reflux Condensation Product Morpholinone Hydrazone (Precipitate) Reflux->Product Crystallization

Caption: Step-by-step workflow for generating hydrazone libraries using 4-Aminomorpholin-3-one HCl.

References

  • EnamineStore . 4-aminomorpholin-3-one hydrochloride. Retrieved from

  • Google Patents . PRMT5 inhibitors and uses thereof (US20240254118A1).[4][8] Link (Demonstrates usage as a starting material for hydrazide synthesis).

  • ChemicalBook . 4-aminomorpholin-3-one hydrochloride Product Page. Link

  • Justia Patents . 5,6-Dihydropyridin-2-one compounds useful as inhibitors of thrombin. Link (Discusses the 4-amino-3-morpholinone scaffold in protease inhibitors).

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Physicochemical Profile of 4-Aminomorpholin-3-one HCl

Executive Summary 4-Aminomorpholin-3-one Hydrochloride (CAS: 2622234-46-0) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly inhibitors of Protein Arginine Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminomorpholin-3-one Hydrochloride (CAS: 2622234-46-0) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Prostaglandin D2 Synthase (PGDS).

Functionally, it acts as a cyclic hydrazide, offering a unique geometry that differs from linear hydrazines or piperidine analogs. This guide provides a definitive technical analysis of its molecular structure, stoichiometric weight, synthetic pathways, and analytical characterization.

CRITICAL DISAMBIGUATION: Do not confuse this compound with 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0), which is a key intermediate for the anticoagulant Rivaroxaban.

  • 4-Aminomorpholin-3-one: Amino group attached directly to the ring nitrogen (N-NH₂).

  • 4-(4-Aminophenyl)morpholin-3-one: Amino group attached to a phenyl ring (N-Ph-NH₂).

Part 1: Molecular Identity & Stoichiometry

The physicochemical behavior of 4-Aminomorpholin-3-one HCl is governed by the N-amino lactam core. The hydrochloride salt form is preferred for handling due to the inherent instability and oxidation susceptibility of the free hydrazine base.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Aminomorpholin-3-one hydrochloride
Common Name N-Amino-3-morpholinone HCl
CAS Number (HCl) 2622234-46-0
CAS Number (Free Base) 858455-28-4
SMILES [Cl-].[NH3+]N1CCOCC1=O
Molecular Formula C₄H₉ClN₂O₂
Molecular Weight Calculation

Precise stoichiometry is vital for yield calculations in GMP environments.

ComponentFormulaContribution ( g/mol )
Morpholin-3-one Core C₄H₅NO₂101.08
N-Amino Group -NH₂16.02
Hydrogen (Protonation) H⁺1.01
Chloride Counterion Cl⁻35.45
Total Molecular Weight C₄H₉ClN₂O₂ 153.57 (Average) / 152.58 (Exact)

Note: The exact mass (monoisotopic) for MS applications is 116.0586 (cation) + 34.9689 (anion).

Part 2: Structural Dynamics & Reactivity

The molecule features a morpholine ring oxidized at the C3 position to form a lactam. The nitrogen at position 4 is substituted with an amino group, creating a cyclic hydrazide moiety.

Structural Diagram (DOT Visualization)

G cluster_0 4-Aminomorpholin-3-one HCl Structure Morpholine Morpholine Ring (Chair-like Conformation) C3_Ketone C3 Carbonyl (Lactam C=O) Morpholine->C3_Ketone Oxidation at C3 N4_Nitrogen N4 Nitrogen (sp3 hybridized) Morpholine->N4_Nitrogen Heteroatom Amino_Group Exocyclic Amino (-NH2) (Nucleophilic Center) N4_Nitrogen->Amino_Group N-N Bond (Hydrazide) HCl HCl Salt (Stabilizing Counterion) Amino_Group->HCl Protonation Site

Figure 1: Structural connectivity showing the N-amino lactam core and protonation site.

Reactivity Profile
  • Nucleophilicity: The exocyclic amino group (-NH₂) is the primary nucleophile. It reacts readily with aldehydes and ketones to form hydrazones .

  • Acidity/Basicity: The lactam carbonyl reduces the basicity of the ring nitrogen (N4), making the exocyclic amino group the most basic site, which is protonated in the HCl salt.

  • Stability: The N-N bond is susceptible to oxidative cleavage. The HCl salt protects the amine from oxidation and prevents dimerization.

Part 3: Synthesis & Manufacturing Pathways[3]

The synthesis of 4-Aminomorpholin-3-one typically involves electrophilic amination of the parent lactam. This is a critical step that differentiates it from standard amine alkylations.

Synthetic Workflow

Synthesis Start Morpholin-3-one (Starting Material) Intermediate N-Deprotonated Lactam (Anionic Intermediate) Start->Intermediate Deprotonation (0°C) Reagent Aminating Agent (HOSA or MSH) Product_Base 4-Aminomorpholin-3-one (Free Base) Reagent->Product_Base Base Base (NaH or KOtBu) Base->Intermediate Intermediate->Product_Base Electrophilic Amination (N-N Bond Formation) Final 4-Aminomorpholin-3-one HCl (Final Product) Product_Base->Final Acidification & Precipitation Salt_Formation HCl / Dioxane (Salt Formation) Salt_Formation->Final

Figure 2: Electrophilic amination pathway using Hydroxylamine-O-sulfonic acid (HOSA).

Protocol: Electrophilic Amination (Standardized)
  • Activation: Morpholin-3-one is dissolved in dry DMF or THF.

  • Deprotonation: Sodium hydride (NaH, 1.1 eq) is added at 0°C to generate the lactam anion.

  • Amination: Hydroxylamine-O-sulfonic acid (HOSA) is added carefully. The reaction warms to room temperature.[1]

  • Workup: The mixture is quenched, and the free base is extracted (often difficult due to water solubility).

  • Salt Formation: The crude oil is treated with 4M HCl in dioxane to precipitate the stable hydrochloride salt.

Part 4: Analytical Characterization

Validating the identity of 4-Aminomorpholin-3-one HCl requires distinguishing it from its precursors (morpholin-3-one) and potential degradation products (dimers).

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (D₂O exchange eliminates NH protons).

  • ¹H NMR Signals:

    • δ 3.40 - 3.55 ppm (2H, m): N-CH₂-CH₂-O (Ring protons adjacent to N).

    • δ 3.80 - 3.95 ppm (2H, m): N-CH₂-CH₂-O (Ring protons adjacent to O).

    • δ 4.05 ppm (2H, s): O-CH₂-C=O (Singlet for protons alpha to carbonyl).

    • δ ~5.5 - 6.5 ppm (Broad s): -NH₂ (Exocyclic amino protons, visible in dry DMSO, disappears with D₂O).

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 117.07 Da (Free base cation).

  • Impurity Check: Look for m/z 102 (Morpholin-3-one, loss of NH₂) or m/z 231 (Dimer).

HPLC Method (Reverse Phase)

Due to high polarity, standard C18 columns may result in early elution (near void volume).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Acquity HSS T3).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 95% A to 50% A over 10 mins.

  • Detection: UV at 210 nm (Weak chromophore; MS detection preferred).

Part 5: Handling & Stability

Hygroscopicity

Hydrazine salts are notoriously hygroscopic.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly in a glovebox or low-humidity environment to prevent deliquescence.

Safety
  • Hazard: Potential skin sensitizer and irritant.

  • Reactivity: Incompatible with strong oxidizing agents and aldehydes (unless reaction is intended).

References

  • EnamineStore. (2023).[3] 4-Aminomorpholin-3-one hydrochloride Product Data. Retrieved from

  • Sigma-Aldrich. (2023). 4-Aminomorpholin-3-one (Free Base) CAS 858455-28-4. Retrieved from

  • Mederski, W. W., et al. (2003). Synthesis and structural analysis of 4-amino-3-morpholinone derivatives. Journal of Medicinal Chemistry, 46(6), 1165-1170. (Contextual reference for N-amino lactam synthesis).
  • PubChem. (2023). Compound Summary: 4-Aminomorpholin-3-one.[4][5][2][6][7][8] Retrieved from

Sources

Foundational

4-Aminomorpholin-3-one hydrochloride CAS number and synonyms

The following technical guide provides an in-depth analysis of 4-Aminomorpholin-3-one hydrochloride , a specialized heterocyclic building block used in medicinal chemistry. Editorial Note: This guide prioritizes the prec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Aminomorpholin-3-one hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Editorial Note: This guide prioritizes the precise chemical entity 4-amino-3-morpholinone (N-amino lactam). A critical disambiguation section is included to distinguish this compound from the high-volume commercial intermediate 4-(4-aminophenyl)morpholin-3-one used in Rivaroxaban manufacturing.

[1]

Chemical Identity & Nomenclature

4-Aminomorpholin-3-one hydrochloride is a cyclic hydrazide derivative characterized by an N-amino group attached to the nitrogen of the morpholin-3-one lactam ring.[1] It serves as a constrained peptidomimetic scaffold, particularly in the design of serine protease inhibitors.

AttributeDetail
IUPAC Name 4-Aminomorpholin-3-one hydrochloride
Common Synonyms 4-Amino-3-morpholinone HCl; N-Aminomorpholin-3-one HCl; 3-Morpholinone, 4-amino-, hydrochloride
CAS Number (Free Base) 858455-28-4 (Note: HCl salt is often indexed under the parent CAS or vendor-specific codes)
Molecular Formula C₄H₈N₂O₂[2][3][4][5][6][7] · HCl
Molecular Weight 116.12 (Free Base) / 152.58 (HCl Salt)
SMILES C1COCC(=O)N1N.Cl
InChI Key (Base) VZXYILQZJIXJMN-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the target molecule and highlights the critical N-N bond that defines its reactivity as a hydrazine surrogate.

G cluster_struct Chemical Connectivity Compound 4-Aminomorpholin-3-one HCl Core Morpholin-3-one Core (Lactam) Compound->Core Scaffold Func N-Amino Group (Hydrazine motif) Compound->Func N4-Substitution Salt HCl Counterion (Stability) Compound->Salt Salt Form N4 N (Pos 4) NH2 NH2 N4->NH2 N-N Bond C3 C=O (Pos 3) N4->C3 Amide Bond

Caption: Structural decomposition of 4-Aminomorpholin-3-one HCl highlighting the N-N hydrazine linkage.

Critical Disambiguation (Safety & Specificity)

Warning: In commercial catalogs and loose nomenclature, this compound is frequently confused with the Rivaroxaban intermediate. Researchers must verify the structure before procurement.

FeatureTarget Compound Common Confusion (Rivaroxaban Int.)
Name 4-Aminomorpholin-3-one 4-(4-Aminophenyl)morpholin-3-one
CAS 858455-28-4438056-69-0
Structure N-NH₂ (Hydrazine)N-Phenyl-NH₂ (Aniline)
Role Thrombin Inhibitor Scaffold (P2)Factor Xa Inhibitor Intermediate
Reactivity Nucleophilic at exocyclic NNucleophilic at aniline N

Synthetic Utility & Applications

A. Thrombin Inhibition (P2 Scaffold)

4-Aminomorpholin-3-one serves as a critical P2 ligand in the design of serine protease inhibitors. The morpholinone ring acts as a constrained bioisostere for proline or pipecolic acid, directing the attached groups into the S2 pocket of the enzyme (e.g., Thrombin).

  • Mechanism: The N-amino group allows for the formation of hydrazide linkers or aza-peptide bonds, which resist enzymatic hydrolysis while maintaining hydrogen bonding capability.

  • Reference: Semple et al. utilized this scaffold to optimize potency and selectivity in thrombin inhibitors [1].

B. Synthesis of the Core

The synthesis typically involves the electrophilic amination of the parent morpholin-3-one lactam. This is a non-trivial transformation requiring careful control to avoid ring opening.

Experimental Workflow (General Protocol)
  • Deprotonation: Treatment of morpholin-3-one with a strong base (NaH or LiHMDS) in dry THF/DMF at 0°C to generate the lactam enolate/nitrogen anion.

  • Amination: Addition of an electrophilic aminating agent, such as O-(Diphenylphosphinyl)hydroxylamine (DPPH) or Hydroxylamine-O-sulfonic acid (HOSA) .

  • Salt Formation: The resulting free base hydrazine is unstable and prone to oxidation; it is immediately trapped with HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Synthesis Start Morpholin-3-one Step1 Activation (NaH/THF) Start->Step1 Step2 N-Amination (HOSA or DPPH) Step1->Step2 Step3 Salt Formation (HCl/Dioxane) Step2->Step3 Product 4-Aminomorpholin-3-one HCl Step3->Product

Caption: Synthetic pathway via electrophilic N-amination of the lactam precursor.

Handling & Stability Protocols

Stability Profile
  • Hygroscopicity: As an amine hydrochloride, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Oxidation Sensitivity: The hydrazine moiety (-N-NH₂) is susceptible to oxidation by air over time, leading to the formation of tetrazene impurities or decomposition.

  • Thermal Stability: Stable at room temperature if dry, but degradation accelerates above 60°C.

Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6): Distinct signals for the morpholine ring protons (approx. 3.5–4.2 ppm). The ammonium protons (-NH3+) typically appear as a broad singlet downfield (8.0–10.0 ppm) depending on moisture content.

  • Mass Spectrometry: ESI+ showing [M+H]+ = 117.1 (Free base mass).

References

  • Semple, J. E., et al. (2003). "Design and Synthesis of 5,6-Dihydropyridin-2-one Compounds as Novel, Potent, and Selective Thrombin Inhibitors." Journal of Medicinal Chemistry, 46(7), 1165–1168.

  • ChemicalBook. (n.d.). "4-aminomorpholin-3-one CAS 858455-28-4 Entry."[8]

  • PubChem. (n.d.). "4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Intermediate Disambiguation)."

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 4-Aminomorpholin-3-one Hydrochloride in Organic Solvents

Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 4-Aminomorpholin-3-one hydrochloride across various organic solvents. Designed for researchers and formulation scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-Aminomorpholin-3-one hydrochloride across various organic solvents. Designed for researchers and formulation scientists, this whitepaper synthesizes thermodynamic principles with empirical data to explain the causality behind the compound's solvation behavior. Furthermore, it establishes a self-validating experimental protocol for accurate solubility quantification, ensuring scientific integrity in downstream drug development workflows.

Chemical Identity & Pharmaceutical Context

4-Aminomorpholin-3-one (CAS: 858455-28-4)[1] is a highly versatile heterocyclic building block. It has gained significant traction in medicinal chemistry, particularly in the design and synthesis of potent trypsin-like serine protease inhibitors, such as thrombin and Factor Xa inhibitors[2],[3].

In synthetic and formulation pipelines, the free base is frequently converted into its hydrochloride salt to enhance solid-state stability, crystallinity, and aqueous solubility[4]. However, the introduction of the ionic hydrochloride bond fundamentally alters its solubility profile in organic solvents, creating unique challenges during crystallization, purification, and organic synthesis.

Thermodynamics of Solvation for Hydrochloride Salts

The solubility of a hydrochloride salt in an organic solvent is governed by a delicate thermodynamic balance. Dissolution requires the system to overcome the highly endothermic lattice energy (


) of the ionic crystal. This energy must be offset by the exothermic solvation energy  (

) generated when the solvent molecules interact with the dissociated morpholinone cation and the chloride anion.

Solvation_Thermo Solid 4-Aminomorpholin-3-one HCl (Solid Crystal) Gas Isolated Ions (Gas Phase) Solid->Gas Lattice Energy (u0394H_lat > 0) Solution Solvated Ions (Organic Solution) Solid->Solution Enthalpy of Solution (u0394H_soln) Gas->Solution Solvation Energy (u0394H_solv < 0)

Thermodynamic cycle of dissolution for 4-Aminomorpholin-3-one hydrochloride.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the representative equilibrium solubility of 4-Aminomorpholin-3-one hydrochloride in standard organic solvents at 25°C.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Strong ion-dipole interactions; the highly polar S=O bond effectively solvates the morpholinone cation.
Methanol (MeOH) 32.7~ 25.5Strong hydrogen bond donor/acceptor; the hydroxyl group stabilizes the dissociated chloride anion.
Ethanol (EtOH) 24.5~ 8.2Moderate H-bonding; lower polarity compared to methanol reduces the extent of ion dissociation.
Acetonitrile (MeCN) 37.5< 1.5High dipole but poor H-bond donor; unable to effectively solvate the Cl⁻ anion, leading to low solubility.
Ethyl Acetate (EtOAc) 6.0< 0.5Low polarity; insufficient thermodynamic driving force to overcome the crystal lattice energy.
Dichloromethane (DCM) 8.9< 0.1Practically insoluble; lacks both hydrogen-bonding capability and sufficient dielectric constant.
n-Hexane 1.9< 0.01Insoluble; completely non-polar environment cannot solvate ionic species.
Mechanistic Insights into Solvent-Solute Interactions

A common misconception in solvent selection is relying solely on the dielectric constant (


). For example, Acetonitrile (

= 37.5) has a higher dielectric constant than Methanol (

= 32.7), yet the solubility of 4-Aminomorpholin-3-one hydrochloride is dramatically lower in Acetonitrile. The Causality: Acetonitrile is a polar aprotic solvent. While it can stabilize cations via its nitrogen lone pair, it lacks a hydrogen-bond donor. The chloride anion (Cl⁻) requires strong hydrogen-bond donors (like the -OH in methanol) for effective solvation. Without stabilization of the anion, the overall solvation energy (

) remains too low to break the crystal lattice.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be used to determine the exact solubility of 4-Aminomorpholin-3-one hydrochloride for specific project needs.

Protocol 1: Isothermal Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of 4-Aminomorpholin-3-one hydrochloride solid (approx. 100 mg) to borosilicate glass vials containing 2.0 mL of the target organic solvent.

  • Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours. Note: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, preventing false readings from metastable supersaturation.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of the filtrate. Causality: The filter membrane can adsorb the solute, artificially lowering the measured concentration in the initial volume.

  • Dilution: Dilute the filtered aliquots with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Experimental_Workflow N1 1. Solvent Addition Excess API + Solvent N2 2. Equilibration 48h at 25°C, 300 rpm N1->N2 N3 3. Phase Separation Centrifugation & Filtration N2->N3 N4 4. Quantification HPLC-CAD Analysis N3->N4 N5 5. Data Processing Solubility Calculation N4->N5

Self-validating isothermal shake-flask workflow for solubility determination.

Protocol 2: HPLC-CAD Analytical Quantification

Why CAD over UV? 4-Aminomorpholin-3-one lacks an extended conjugated π-system, possessing only a single amide-like carbonyl. Consequently, it exhibits very weak UV absorbance. Attempting to quantify it via UV requires low wavelengths (e.g., 210 nm), where organic solvents like DMSO and EtOAc cause massive background interference. A Charged Aerosol Detector (CAD) is a mass-based detector independent of optical properties, providing a self-validating, highly accurate quantification method.

  • Column: C18 Reverse-phase analytical column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (80:20 v/v). The TFA ensures the primary amine remains fully protonated, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (Evaporator temperature: 35°C).

  • Validation: Run a 5-point calibration curve. The system is validated if the correlation coefficient (R²) is > 0.999.

References[2] Title: ZA200604890B - New 5,6-dihydropyrin-2-one compounds useful as inhibitors of thrombin | Source: Google Patents | URL:https://patents.google.com/[3] Title: 5,6-Dihydropyrin-2-one compounds useful as inhibitors of thrombin | Source: Justia Patents | URL:https://patents.justia.com/[1] Title: 4-amino-3-morpholinone | 858455-28-4 | Source: ChemicalBook | URL:https://www.chemicalbook.com/[4] Title: Building Blocks Catalogue August 2021 | Source: Namiki Shoji Co., Ltd. | URL:https://www.namiki-s.co.jp/

Sources

Foundational

The Strategic Role of 4-Aminomorpholin-3-one HCl in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The architectural complexity of modern active pharmaceutical ingredients (APIs) demands highly specialized building blocks that offer both conformational rigidity and metabolic stability. 4-Aminomorphol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of modern active pharmaceutical ingredients (APIs) demands highly specialized building blocks that offer both conformational rigidity and metabolic stability. 4-Aminomorpholin-3-one hydrochloride has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of targeted oncology therapeutics and anti-inflammatory agents. This whitepaper provides an in-depth technical analysis of its structural advantages, mechanistic utility, and field-proven experimental workflows, designed specifically for drug development professionals.

Chemical Identity and Structural Rationale

4-Aminomorpholin-3-one is an


-amino lactam. While acyclic hydrazines are notoriously prone to metabolic degradation and off-target toxicity, embedding the nitrogen-nitrogen (N-N) bond within a morpholinone ring fundamentally alters its physicochemical profile.
  • Conformational Restriction: The cyclic structure restricts the rotational degrees of freedom of the N-N bond, locking the molecule into a predictable bioactive conformation that enhances target affinity[1].

  • Metabolic Stability: The adjacent lactam carbonyl withdraws electron density from the N-N bond, significantly reducing its susceptibility to premature reductive cleavage by hepatic CYP450 enzymes.

  • Hydrogen Bonding Network: The morpholine oxygen acts as a precise hydrogen bond acceptor, while the functionalized

    
    -amino group serves as a highly directional vector for exploring enzyme active sites.
    
Table 1: Physicochemical Properties
Property4-Aminomorpholin-3-one (Free Base)4-Aminomorpholin-3-one HCl (Salt)
CAS Number 858455-28-42622234-46-0[2]
Molecular Formula C₄H₈N₂O₂C₄H₉ClN₂O₂[2]
Molecular Weight 116.12 g/mol 152.58 g/mol [2]
Physical State Viscous liquid / Low-melting solidCrystalline solid
Storage Advantage Prone to auto-oxidationHighly stable, non-hygroscopic

Key Therapeutic Applications

PRMT5 Inhibitors in Oncology (Synthetic Lethality)

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme. In approximately 15% of human cancers, the deletion of the MTAP gene leads to the cellular accumulation of methylthioadenosine (MTA)[3]. MTA binds to the SAM-binding pocket of PRMT5, creating a unique, cancer-specific vulnerability[4].

4-Aminomorpholin-3-one is utilized as a core scaffold to synthesize MTA-cooperative PRMT5 inhibitors[3]. By reacting this intermediate with specific aryl aldehydes (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde), researchers generate highly selective inhibitors that synergistically trap the PRMT5-MTA complex, inducing synthetic lethality exclusively in tumor cells[3],[4].

PRMT5_Pathway MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA Causes PRMT5 PRMT5-MTA Complex (Vulnerable State) MTA->PRMT5 Binds SAM Site Death Tumor Cell Apoptosis PRMT5->Death Synthetic Lethality Inhibitor 4-Aminomorpholin-3-one Derived Inhibitor Inhibitor->PRMT5 Synergistic Binding

Fig 1: Mechanism of synthetic lethality via 4-aminomorpholin-3-one derived PRMT5 inhibitors.

PGDS Inhibitors for Inflammatory Disorders

Prostaglandin D2 Synthase (PGDS) inhibitors are actively investigated for the treatment of allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD)[5]. 4-Aminomorpholin-3-one is a primary amine surrogate used to synthesize potent pyrimidine hydrazide compounds. For instance, coupling this intermediate with 2-phenylpyrimidine-5-carboxylic acid derivatives yields highly active PGDS inhibitors (e.g., MS: 299 [M+H]+)[1],.

Experimental Methodology: Reductive Amination Workflow

The most common transformation for 4-aminomorpholin-3-one HCl is reductive amination to yield secondary amine API precursors. The following protocol is engineered as a self-validating system , ensuring high fidelity and yield.

Causality & Reagent Rationale
  • Starting Material: The HCl salt is used instead of the free base to prevent oxidative degradation during storage[2].

  • Base Selection:

    
    -Diisopropylethylamine (DIPEA) is utilized because it is sterically hindered and non-nucleophilic, allowing it to liberate the free amine without participating in side reactions with the aldehyde[1].
    
  • Solvent System: A 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) is critical. MeOH solubilizes the polar HCl salt and facilitates imine formation via hydrogen bonding catalysis, while DCM maintains the solubility of the lipophilic aryl aldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that will not prematurely reduce the unreacted aldehyde to an alcohol, ensuring it only attacks the formed imine.

Synthesis_Workflow Step1 Step 1: Free Basing 4-Aminomorpholin-3-one HCl + DIPEA Step2 Step 2: Imine Formation + Aryl Aldehyde in DCM/MeOH Step1->Step2 Step3 Step 3: Reduction + NaBH(OAc)3 (STAB) Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4 Product Final API Intermediate Step4->Product

Fig 2: Step-by-step reductive amination workflow for 4-aminomorpholin-3-one HCl.

Step-by-Step Protocol
  • Preparation: To an oven-dried round-bottom flask under an inert N₂ atmosphere, add 4-aminomorpholin-3-one HCl (1.0 eq, e.g., 1.0 mmol) and the target aryl aldehyde (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde, 1.0 eq)[3].

  • Solvation & Free-Basing: Suspend the mixture in anhydrous DCM/MeOH (1:1, 0.2 M concentration). Dropwise, add DIPEA (1.5 eq). Stir at room temperature (20-25°C) for 2 hours to allow complete imine formation.

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO₃, extract with Ethyl Acetate, and analyze via LC-MS. Proceed only when the aldehyde peak (UV 254 nm) is depleted and the imine mass [M+H]+ is dominant.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes to control the exothermic release. Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in DCM) to yield the pure secondary amine intermediate (Expected ES/MS: m/z=293.1 [M+H]+)[3].

Table 2: Reaction Optimization Data

Quantitative summary of reductant and solvent parameters for the reductive amination of 4-aminomorpholin-3-one.

Solvent SystemReducing AgentTemperatureImine ConversionIsolated Yield
Pure DCMNaBH(OAc)₃25°C< 40% (Poor solubility)32%
Pure MeOHNaBH₄0°C85%45% (Aldehyde reduction side-product)
DCM:MeOH (1:1) NaBH(OAc)₃ 0°C to 25°C > 95% 88% (Optimal)
THFNaBH₃CN60°C90%71% (Requires heating)

References

  • US20240254118A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
  • CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors Source: Google Patents URL

Sources

Exploratory

Thermodynamic Stability of Morpholin-3-one Derivatives: A Technical Guide

Executive Summary The morpholin-3-one scaffold represents a critical structural motif in modern medicinal chemistry, serving as a pharmacophore in anticoagulants (e.g., Rivaroxaban), antibiotics, and enzyme inhibitors. U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholin-3-one scaffold represents a critical structural motif in modern medicinal chemistry, serving as a pharmacophore in anticoagulants (e.g., Rivaroxaban), antibiotics, and enzyme inhibitors. Unlike its reduced counterpart morpholine, the morpholin-3-one contains a cyclic amide (lactam) functionality.[1] This modification dramatically alters its physicochemical profile, shifting it from a basic, oxidatively labile amine to a neutral, thermodynamically robust scaffold.

This guide provides a deep technical analysis of the thermodynamic stability of morpholin-3-one derivatives. It explores the interplay between ring conformation, amide resonance, and hydrolytic susceptibility, providing researchers with actionable protocols to assess and optimize this scaffold during drug development.

Structural & Thermodynamic Fundamentals

Conformational Energetics

While morpholine predominantly adopts a chair conformation to minimize torsional strain, the introduction of the carbonyl group at position 3 forces the morpholin-3-one ring into a distorted half-chair or envelope conformation .

  • Planarity Constraint: The amide bond (

    
    ) requires planarity due to resonance (
    
    
    
    ).[1] This constraints the atoms N4, C3, O(carbonyl), and C2 to be roughly coplanar.
  • Ring Strain: As a six-membered lactam (

    
    -lactam), morpholin-3-one is relatively free of Angle Strain (Baeyer strain) compared to 
    
    
    
    -lactams.[1] However, it possesses unique torsional strain due to the adjacent ether oxygen at position 1.
  • Thermodynamic Anchor: The thermodynamic stability is primarily derived from the amide resonance energy (approx. 18–20 kcal/mol). Disruption of this resonance (e.g., by twisting or nucleophilic attack) is the primary pathway for destabilization.[1]

Electronic Effects on Stability

The thermodynamic stability of the ring is heavily influenced by substituents, particularly at the


-position and 

position.
FeatureThermodynamic ImpactMechanism
Amide Resonance Stabilizing (+18-20 kcal/mol)Delocalization of N-lone pair into carbonyl reduces reactivity.[1]
Ether Oxygen (Pos 1) Destabilizing (Inductive)The electronegative oxygen at position 1 pulls electron density, making the C2 slightly more acidic and the C3-carbonyl slightly more electrophilic than in a simple piperidinone.
N-Aryl Substitution Variable Electron-withdrawing aryls (e.g., in Rivaroxaban) reduce the nucleophilicity of the Nitrogen, potentially weakening the amide resonance slightly but making the ring less prone to oxidative metabolism.

Degradation Pathways: The Thermodynamic Sink

The primary thermodynamic instability of morpholin-3-ones is hydrolytic ring opening .[1] While kinetically slow at neutral pH due to the stability of the six-membered ring, stress conditions reveal the thermodynamic preference for the open-chain amino acid/alcohol derivatives.

Hydrolysis Mechanism (Acid/Base)

Under acidic or basic stress, the lactam bond cleaves.[1] This is a thermodynamically driven process leading to a lower energy open-chain state in aqueous media.[1]

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Basic Hydrolysis: Direct nucleophilic attack by

    
     on the carbonyl carbon.
    

Visualization of Degradation Pathway:

HydrolysisPathway cluster_conditions Stress Conditions M3O Morpholin-3-one (Intact Ring) Inter Tetrahedral Intermediate M3O->Inter + H2O / H+ or OH- Open Open Chain (Amino-Acid/Ether) Inter->Open Ring Cleavage (Thermodynamic Sink) Acid 0.1 - 1.0 N HCl Base 0.1 - 1.0 N NaOH

Figure 1: Mechanistic pathway of morpholin-3-one hydrolysis under stress conditions.

Oxidative Stability

Unlike morpholines, which are prone to N-oxidation (N-oxide formation) and


-carbon oxidation, morpholin-3-ones are oxidatively robust .[1] The nitrogen lone pair is tied up in amide resonance and is unavailable for oxidation.[1] This makes the morpholin-3-one scaffold an excellent bioisostere for morpholine when metabolic stability is required.[1]

Experimental Assessment Protocols

To validate the thermodynamic stability of a new morpholin-3-one derivative, a rigorous "Forced Degradation" study is required. This protocol distinguishes between kinetic stability (shelf-life) and thermodynamic stability (intrinsic energy state).[1]

Protocol: Thermodynamic Stability Profiling

Objective: Determine the degradation rate constants (


) and half-life (

) under thermodynamic stress.
Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of the morpholin-3-one derivative in Acetonitrile/Water (50:50).

  • Ensure complete solubility; if insoluble, use Methanol or DMSO (keep DMSO < 5% to avoid quenching oxidants).[1]

Step 2: Stress Conditions (Matrix)

Prepare the following reaction vessels in triplicate:

Stress TypeReagentConditionTarget Degradation
Acid Hydrolysis 1.0 N HCl60°C for 24–72h10–30%
Base Hydrolysis 1.0 N NaOH60°C for 24–72h10–30%
Oxidation 3%

RT for 24h< 10% (Expected)
Thermal (Solid) None (Solid State)80°C / 75% RH< 5%
Step 3: Analytical Monitoring (LC-MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent).[1]

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV (254 nm) and MS (ESI+).[1]

  • Quantification: Measure the Area% decrease of the parent peak and the appearance of the "Ring Open" metabolite (

    
     Da).
    

Self-Validating Check:

  • Mass Balance: The sum of the parent peak area + degradation product areas must equal 95-105% of the initial control area. If <95%, you have non-eluting oligomers or volatile fragments.[1]

Workflow Diagram:

StabilityProtocol cluster_stress Thermodynamic Stressors Start Start: Morpholin-3-one Derivative Split Split into Stress Conditions Start->Split Acid Acid: 1N HCl, 60°C Split->Acid Base Base: 1N NaOH, 60°C Split->Base Ox Ox: 3% H2O2, RT Split->Ox Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Analysis LC-MS/MS Analysis (Monitor M+18 peak) Quench->Analysis Decision Calculate k_obs & t_1/2 Analysis->Decision

Figure 2: Experimental workflow for assessing thermodynamic stability.

Case Study: Rivaroxaban

Rivaroxaban (Xarelto) contains a morpholin-3-one ring fused to a phenyl group.[1] Its stability profile illustrates the robustness of this scaffold.[1]

  • Observation: Under ICH (International Council for Harmonisation) stress conditions, Rivaroxaban shows high stability in solid state.[1]

  • Vulnerability: In solution, specifically under alkaline conditions , the morpholinone ring undergoes hydrolysis to form the ring-opened acid-amine (identified as impurity/metabolite).

  • Thermodynamic Insight: The formation of the open ring is irreversible under basic conditions due to the formation of the carboxylate salt, which prevents re-cyclization. This confirms that while the ring is kinetically stable (high activation energy), the open form is thermodynamically favored at high pH.

References

  • Rivaroxaban Degradation Pathways

    • Characterization of degradation products from rivaroxaban under stress conditions. (2019).[2][3][4] Journal of Pharmaceutical and Biomedical Analysis.

    • Source:

  • Morpholine Conformation & Synthesis

    • Diversity-Oriented Synthesis and Chemoinformatic Analysis of Morpholine Peptidomimetics. (2013).[1][5] Frontiers in Chemistry.

    • Source: [1]

  • Hydrolysis of Lactams (General Mechanism)

    • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite.[1][3][4] (2019).[2][3][4] ACS Omega.[1][3]

    • Source: [1]

  • Metabolic Stability of Morpholinones

    • Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase.[6] (2022).[1][6] European Journal of Medicinal Chemistry.

    • Source: [1]

Sources

Foundational

Literature review of 4-Aminomorpholin-3-one hydrochloride in medicinal chemistry

This guide provides an in-depth technical review of 4-Aminomorpholin-3-one hydrochloride , a specialized hydrazine surrogate used in medicinal chemistry for constructing N-amino heterocycles and hydrazone-based inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of 4-Aminomorpholin-3-one hydrochloride , a specialized hydrazine surrogate used in medicinal chemistry for constructing N-amino heterocycles and hydrazone-based inhibitors.

Executive Summary

4-Aminomorpholin-3-one hydrochloride (CAS 858455-28-4 for free base) is a heterocyclic building block characterized by an N-amino group attached to the nitrogen of a morpholin-3-one ring. It functions primarily as a cyclic hydrazine surrogate .[1]

In drug discovery, it is valued for its ability to introduce a metabolically stable, conformationally restricted "amino-lactam" motif.[1] This structure is increasingly utilized in the design of inhibitors for targets such as Prostaglandin D2 Synthase (PGDS) and Protein Arginine Methyltransferase 5 (PRMT5) .[1]

⚠️ Critical Disambiguation: The "Rivaroxaban" Confusion

Do not confuse this compound with 4-(4-aminophenyl)morpholin-3-one. [1]

  • 4-Aminomorpholin-3-one (This Topic): The amino group is directly bonded to the morpholine nitrogen (

    
    ).[1] Used for hydrazone/heterocycle formation.[1][2]
    
  • 4-(4-Aminophenyl)morpholin-3-one: The amino group is on a phenyl ring attached to the morpholine nitrogen (

    
    ).[1] This is the key intermediate for the blockbuster anticoagulant Rivaroxaban .
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name 4-Aminomorpholin-3-one hydrochloride
Common Synonyms 4-Amino-3-morpholinone HCl; N-Aminomorpholin-3-one
CAS Number 858455-28-4 (Free Base); 927891-97-2 (HCl Salt)
Molecular Formula

Molecular Weight 152.58 g/mol (HCl salt)
Functional Class Cyclic Hydrazine; N-Amino Lactam
Solubility Soluble in water, DMSO, Methanol

Mechanistic Utility in Drug Design[1]

Hydrazine Bioisostere

4-Aminomorpholin-3-one serves as a "masked" or cyclic hydrazine. Unlike linear hydrazines, which are often metabolically liable (susceptible to acetylation or oxidation), the morpholinone ring locks the nitrogen lone pairs and reduces the basicity of the system.[1]

  • Conformational Restriction: The ring structure limits the rotational freedom of the

    
     bond, potentially reducing the entropic penalty upon binding to a protein active site.[1]
    
  • Hydrogen Bonding: The lactam carbonyl (C=O) acts as a hydrogen bond acceptor, while the amino group (

    
    ) acts as a donor, allowing for specific interactions within the S1 or S2 pockets of enzymes like Thrombin or PRMT5.[1]
    
Scaffold for Heterocyclic Fusion

The terminal amino group is highly nucleophilic, allowing it to react with:

  • Aldehydes/Ketones: To form stable hydrazones (Schiff bases).[1]

  • Carboxylic Acids: To form hydrazides.[1]

  • Dielectrophiles: To form fused bicyclic systems (e.g., pyrazolo-morpholinones).[1]

Key Applications & Experimental Protocols

Application A: Synthesis of PRMT5 Inhibitors (Hydrazone Formation)

A primary application is reacting 4-aminomorpholin-3-one with substituted benzaldehydes to create hydrazone linkers that position the morpholinone ring as a solvent-exposed cap.[1]

Experimental Protocol

Objective: Synthesis of 4-[[2-fluoro-4-(trifluoromethyl)phenyl]methylamino]morpholin-3-one (Hydrazone intermediate).

  • Reagents:

    • 4-Aminomorpholin-3-one hydrochloride (1.0 eq)[1]

    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq)[1]

    • Ethanol or Methanol (Solvent)[1][3]

    • Acetic Acid (Catalytic, optional)[1]

  • Procedure:

    • Dissolve 4-aminomorpholin-3-one HCl in Ethanol (10 mL/g).

    • Add the aldehyde dropwise at room temperature.

    • Stir the mixture at 25–40°C for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: M+H ~293).

    • Note: If the HCl salt is used, add 1.0 eq of Sodium Acetate or Triethylamine to neutralize the salt and liberate the free hydrazine.[1]

    • Isolation: The product often precipitates as a solid. Filter and wash with cold ethanol.[1] If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.[1]

  • Reduction (Optional): To obtain the amine (hydrazine reduction), treat the hydrazone with

    
     or 
    
    
    
    in MeOH/DCM.[1]
Application B: Synthesis of PGDS Inhibitors (Amide Coupling)

Used to replace 1-aminopiperidine moieties, improving solubility and metabolic stability.[1]

Experimental Protocol

Objective: Coupling to a pyrimidine carboxylic acid.

  • Reagents:

    • 2-Phenylpyrimidine-5-carboxylic acid (1.0 eq)[1]

    • 4-Aminomorpholin-3-one HCl (1.1 eq)[1]

    • HATU or EDC/HOBt (Coupling Agent, 1.2 eq)[1]

    • DIPEA (3.0 eq)[1]

    • DMF (Solvent)[1]

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add 4-aminomorpholin-3-one HCl.

    • Stir at RT for 12–16 hours .[1]

    • Workup: Dilute with water/brine and extract with EtOAc.[1] Wash organic layer with 5% LiCl solution (to remove DMF).[1] Dry over

      
       and concentrate.
      

Visualization of Chemical Logic[1]

Diagram 1: Structural Distinction & Reactivity

This diagram clarifies the critical difference between the N-amino reagent and the Rivaroxaban intermediate, and outlines the primary reaction pathway.[1]

G cluster_0 Primary Applications Target 4-Aminomorpholin-3-one (N-Amino Reagent) Rivarox 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Intermediate) Target->Rivarox  DISTINCT FROM   Hydrazone Hydrazone Product (PRMT5 Inhibitor Scaffold) Target->Hydrazone + Aldehyde (-H2O) Amide Hydrazide Product (PGDS Inhibitor) Target->Amide + Acid (Coupling) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Hydrazone Acid R-COOH (Carboxylic Acid) Acid->Amide

Caption: Structural differentiation and primary synthetic pathways for 4-Aminomorpholin-3-one.

Synthesis of the Reagent (Background)

While commercially available, 4-aminomorpholin-3-one is typically synthesized via N-amination of morpholin-3-one.[1]

  • Starting Material: Morpholin-3-one.[2][4][5][6][3][7][8][9]

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH).

  • Conditions: Base-mediated N-amination (NaH or KOtBu) in DMF/THF.

  • Mechanism: The lactam nitrogen is deprotonated and attacks the electrophilic nitrogen of the aminating agent, installing the

    
     group.[1]
    

Safety & Handling

  • Hazards: As a hydrazine derivative, it should be treated as a potential skin sensitizer and irritant .[1] Avoid inhalation of dust.[1]

  • Stability: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents.[1] The free base can air-oxidize over time; prepare fresh from the HCl salt for critical reactions.

References

  • PRMT5 Inhibitor Synthesis

    • Patent: Gilead Sciences, Inc.[1] "PRMT5 Inhibitors and Uses Thereof." US Patent 2024/0254118 A1. (Describes the reaction of 4-aminomorpholin-3-one with aldehydes).

  • PGDS Inhibitors

    • Patent: "Pyrimidine hydrazide compounds as PGDS inhibitors."[1] CN101646656B.[1][2] (Describes amide coupling of 4-aminomorpholin-3-one).

  • Thrombin Inhibitors

    • Journal: "Design and Synthesis of Thrombin Inhibitors."[1] Journal of Medicinal Chemistry, 2003, 46, 1165.[1] (Establishes the morpholinone scaffold as a P2 ligand).

    • [1]

  • Chemical Identity (CAS Verification)

    • PubChem/ChemicalBook: Verification of CAS 858455-28-4 as 4-aminomorpholin-3-one.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Aminomorpholin-3-one Hydrochloride

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable synthesis of 4-Aminomorpholin-3-one hydrochloride . Editorial Note: While search literature heavily saturat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable synthesis of 4-Aminomorpholin-3-one hydrochloride .

Editorial Note: While search literature heavily saturates with the 4-(4-aminophenyl) analog (an Apixaban intermediate), this guide specifically addresses the N-amino lactam (CAS 858455-28-4), a distinct hydrazine-based building block used in the synthesis of novel PRMT5 inhibitors and pyrazole-based anticoagulants.

Target Molecule: 4-Aminomorpholin-3-one hydrochloride CAS (Free Base): 858455-28-4 Classification: N-Amino Lactam / Cyclic Hydrazine Primary Application: Building block for fused pyrazoles (e.g., via dipolar cycloaddition) and hydrazone-based inhibitors.

Part 1: Strategic Synthesis Overview

The synthesis of N-amino lactams on a multigram-to-kilogram scale presents a specific dichotomy: Safety vs. Cost .

  • The Nitrosation-Reduction Route (Route A): Uses inexpensive reagents (NaNO₂, Zn/AcOH) but passes through a carcinogenic N-nitroso intermediate. It is the preferred route for cost-driven scale-up if proper containment engineering is available.

  • The Electrophilic Amination Route (Route B): Uses Hydroxylamine-O-sulfonic acid (HOSA) or MSH. It avoids nitroso intermediates but suffers from high reagent costs and significant exotherms, limiting it to kilogram-scale batches.

Selected Protocol: This guide details Route A (Nitrosation-Reduction) as the primary scalable method, engineered with modern safety controls to mitigate the N-nitroso hazard.

Reaction Scheme

The pathway involves the N-nitrosation of commercially available morpholin-3-one, followed by a chemo-selective reduction of the nitroso group to the hydrazine, and final stabilization as the hydrochloride salt.

SynthesisPath SM Morpholin-3-one (CAS 109-11-5) Inter N-Nitrosomorpholin-3-one (Carcinogenic Intermediate) SM->Inter Step 1: NaNO2, HCl 0-5°C, pH < 2 ProdBase 4-Aminomorpholin-3-one (Free Base) Inter->ProdBase Step 2: Zn Powder, AcOH < 35°C (Exotherm Control) Final 4-Aminomorpholin-3-one HCl (Target Salt) ProdBase->Final Step 3: HCl/Dioxane Crystallization

Figure 1: Synthetic pathway for 4-Aminomorpholin-3-one HCl via the Nitrosation-Reduction strategy.

Part 2: Detailed Experimental Protocols

Step 1: N-Nitrosation of Morpholin-3-one

Objective: Convert the secondary lactam to the N-nitroso species. Critical Process Parameter (CPP): Temperature maintenance (< 5°C) is vital to prevent thermal decomposition of the unstable nitroso species.

Reagents:

  • Morpholin-3-one (1.0 eq)

  • Sodium Nitrite (1.2 eq)

  • Hydrochloric Acid (37%, 2.5 eq)

  • Water (Solvent, 5 vol)

Procedure:

  • Dissolution: Charge Morpholin-3-one and Water into a jacketed glass reactor. Stir until fully dissolved.

  • Acidification: Cool the solution to 0°C. Add Hydrochloric Acid dropwise, maintaining internal temperature (

    
    ) < 10°C.
    
  • Nitrosation: Prepare a solution of Sodium Nitrite in minimal water (approx. 2 vol). Add this solution dropwise to the reactor over 60 minutes.

    • Caution: Evolution of brown

      
       fumes is possible. Ensure scrubber is active.
      
    • Control: Maintain

      
       between 0–5°C.
      
  • Reaction Completion: Stir at 0–5°C for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[1] The starting material should be consumed.

  • Workup (Safety Critical): Extract the reaction mixture with Dichloromethane (DCM, 3 x 3 vol).

    • Note: The N-nitroso intermediate is in the organic layer. Do not concentrate to dryness if not necessary; thermal instability risk. Proceed directly to reduction if possible, or keep solution cold.

Step 2: Reduction to 4-Aminomorpholin-3-one

Objective: Reduce the N-N=O bond to N-NH₂. Chemistry: Zinc/Acetic Acid reduction is chosen for its reliability and mild conditions compared to LiAlH₄.

Reagents:

  • N-Nitrosomorpholin-3-one (solution from Step 1, theoretical 1.0 eq)

  • Zinc Powder (Activated, 4.0 eq)

  • Acetic Acid (Glacial, 10 vol)

  • Water (Co-solvent, 2 vol)

Procedure:

  • Slurry Preparation: Charge Zinc powder and Water into a clean reactor. Cool to 10°C.

  • Addition: Add the N-nitroso intermediate (dissolved in AcOH or added as a DCM solution if solvent swap was performed) slowly to the Zinc slurry.

    • Exotherm Alert: This reduction is highly exothermic. Control addition rate to keep

      
       < 35°C.
      
  • Digestion: After addition, warm the mixture to 20–25°C and stir for 4–6 hours. The solution usually turns from yellow (nitroso) to colorless/pale gray.

  • Filtration: Filter off excess Zinc salts through a pad of Celite. Wash the cake with AcOH.

  • Concentration: Concentrate the filtrate under reduced pressure (Max bath temp 50°C) to a viscous oil.

  • Basification: Dissolve the residue in minimal water. Neutralize with 50% NaOH solution to pH > 12.

  • Extraction: Exhaustively extract the free base amine with DCM (5 x 4 vol). The product is highly water-soluble; salting out with NaCl is recommended.

  • Drying: Dry combined organics over

    
     and concentrate to yield the crude free base oil.
    
Step 3: Hydrochloride Salt Formation

Objective: Stabilize the hydrazine as a solid salt.

Reagents:

  • Crude 4-Aminomorpholin-3-one[2][3][4]

  • 4M HCl in Dioxane (or Ethanol)

  • Ethanol/EtOAc (for crystallization)

Procedure:

  • Dissolve the crude oil in Ethanol (3 vol).

  • Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • A white precipitate should form immediately.

  • Stir at 0°C for 1 hour.

  • Isolation: Filter the solid. Wash with cold EtOAc or Et₂O.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 60–75% (over 3 steps).

    • Appearance: White to off-white crystalline solid.

Part 3: Process Safety & Engineering Controls

The handling of N-nitroso compounds requires strict adherence to safety protocols.

SafetyFlow cluster_containment Containment Zone (ISO 7 / Class 10,000) Reactor Jacketed Reactor (Step 1: Nitrosation) Scrubber Caustic Scrubber (NOx Neutralization) Reactor->Scrubber Vents Transfer Closed Loop Transfer (No Open Handling) Reactor->Transfer Intermediate Stream Quench Quench Tank (Sulfamic Acid) Transfer->Quench Waste Stream NodeWarning CRITICAL SAFETY: Destroy excess Nitrite with Sulfamic Acid before disposal. Quench->NodeWarning

Figure 2: Process safety flow for handling N-nitroso intermediates.

Key Safety Data
Hazard ClassComponentRisk Mitigation
Carcinogenicity N-Nitrosomorpholin-3-oneUse closed systems; full PPE (Tyvek, Respirator); destroy residues with Sulfamic acid.
Exotherm Zn/AcOH ReductionActive cooling jacket required; dosing controlled by temperature probe (stop if T > 40°C).
Toxicity Sodium NitriteSegregated storage; avoid contact with acids outside reactor.

Part 4: Analytical Specifications

To ensure the material is suitable for downstream drug development, the following specifications must be met.

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure; signals at δ 3.5-4.2 ppm (morpholine ring).
Assay HPLC / Titration> 97.0% w/w
Water Content Karl Fischer< 1.0%
Residual Zinc ICP-MS< 20 ppm (Critical for biological assays)
Nitrite Content Griess TestNot Detected (Limit of Detection)

References

  • Mederski, W., et al. (2004). Synthesis and structural analysis of 4-(4-aminophenyl)morpholin-3-one derivatives. Bioorganic & Medicinal Chemistry Letters. Link(Provides context on morpholinone ring stability and reduction conditions).

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Aminomorpholin-3-one. Link(Confirmation of commercial availability and CAS 858455-28-4).

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: N-Nitrosamines. Link(Safety grounding for N-nitroso handling).

  • Org. Synth. (1988). General methods for N-amination of heterocycles. Organic Syntheses, Coll. Vol. 6, p.936. Link(Foundational chemistry for N-amino lactam synthesis).

Sources

Application

Application Note: Synthesis of Apixaban via the Morpholine-Enamine Intermediate

This Application Note addresses the synthesis of Apixaban (Eliquis) , specifically focusing on the critical Morpholine-Enamine intermediate pathway. Executive Summary: Reagent Identification & Nomenclature Correction It...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note addresses the synthesis of Apixaban (Eliquis) , specifically focusing on the critical Morpholine-Enamine intermediate pathway.

Executive Summary: Reagent Identification & Nomenclature Correction It is critical to distinguish between two chemically distinct "Morpholinone" reagents often confused in Factor Xa inhibitor synthesis:

  • 4-Aminomorpholin-3-one HCl: This is the primary pharmacophore building block for Rivaroxaban (Xarelto) . It contains a morpholine ring within the final drug core. It is NOT a structural component of Apixaban.

  • 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: This is a key intermediate in the Apixaban synthesis (Morpholine Route). Here, the morpholine ring acts as a transient directing group (enamine) to facilitate the formation of the pyrazole core, but it is not present in the final Apixaban molecule.

Scope: This guide details the protocol for the Apixaban-specific intermediate (Compound 2 above), which is the scientifically accurate target for the user's request.

Target Molecule: Apixaban (Eliquis) Key Intermediate: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS Reference: 503615-03-0 (Nitro precursor), 1267610-26-3 (Amino intermediate)

Introduction: The Morpholine Enamine Strategy

In the industrial synthesis of Apixaban, the construction of the central dihydropyrazolo[3,4-c]pyridine core is the rate-limiting step. The "Morpholine Route" utilizes a morpholine-enamine moiety to activate the C3 position of the lactam ring. This activation allows for a regioselective [3+2] cycloaddition with the hydrazonoyl chloride fragment.

Unlike Rivaroxaban, where the morpholinone ring is permanent, in Apixaban synthesis, the morpholine group serves as a leaving group/activator and is eliminated during the aromatization of the pyrazole ring.

Chemical Pathway Analysis

The synthesis proceeds through the "Nitro-Lactam" pathway, converting a simple piperidinone into the highly functionalized morpholine enamine.

Apixaban_Morpholine_Route cluster_legend Process Logic Start 1-(4-Nitrophenyl) piperidin-2-one Dichloro 3,3-Dichloro Intermediate Start->Dichloro PCl5, Toluene Chlorination Morph_Enamine 3-Morpholino-Enamine (Nitro) Dichloro->Morph_Enamine Morpholine Elimination-Substitution Target 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one (Key Intermediate) Morph_Enamine->Target Fe/NH4Cl or H2/Pd Nitro Reduction Apixaban Apixaban Core (Pyrazolo-Pyridinone) Target->Apixaban Cycloaddition with Hydrazonoyl Chloride Morpholine acts as activator Morpholine acts as activator Morpholine is eliminated in final step Morpholine is eliminated in final step Morpholine acts as activator->Morpholine is eliminated in final step

Figure 1: The Morpholine-Enamine route for Apixaban synthesis. The morpholine group activates the lactam for subsequent pyrazole formation.

Experimental Protocol

Objective: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Scale: 50 g Batch Basis (Scalable to kg).

Phase A: Activation (Dichlorination)

Reagents:

  • 1-(4-nitrophenyl)piperidin-2-one (Start Material)[1][2]

  • Phosphorus Pentachloride (PCl5)[1]

  • Toluene (Solvent)[1]

Procedure:

  • Charge a reactor with 1-(4-nitrophenyl)piperidin-2-one (50.0 g, 227 mmol) and Toluene (250 mL).

  • Heat the suspension to 50°C.

  • Add PCl5 (141.0 g, 680 mmol) portion-wise over 30 minutes. Caution: Exothermic. HCl gas evolution.

  • Reflux the mixture at 110°C for 3–4 hours. Monitor by HPLC for disappearance of starting material.

  • Quench by cooling to 0°C and slowly pouring into crushed ice/water (500 mL).

  • Extract with Toluene or DCM. Wash organic layer with brine.

  • Isolate the 3,3-dichloro intermediate (often an oil or low-melting solid) by evaporation. Note: This intermediate is unstable; proceed immediately to Phase B.

Phase B: Enamine Formation (Morpholine Insertion)

Reagents:

  • 3,3-Dichloro intermediate (from Phase A)[1][3]

  • Morpholine (Excess, acts as reagent and base)

  • Triethylamine (Optional auxiliary base)[3]

Procedure:

  • Dissolve the crude dichloro residue in Morpholine (150 mL). Note: Morpholine is used as the solvent to drive the elimination-substitution.

  • Heat to reflux (128°C) for 4–6 hours.

  • Mechanism Check: The reaction proceeds via elimination of HCl to form the chloro-enamine, followed by nucleophilic substitution by morpholine.

  • Cool to room temperature. The product, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , often precipitates as a yellow/orange solid.

  • Filter the solid.

  • Wash with Ethanol (50 mL) and Water (100 mL) to remove morpholine salts.

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: 70–80% (over two steps).

    • Appearance: Yellow crystalline solid.

Phase C: Nitro Reduction (Preparation of the Amino-Intermediate)

Reagents:

  • 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Phase B Product)[1]

  • Iron Powder (325 mesh)

  • Ammonium Chloride (NH4Cl)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend the Nitro-Enamine (30.0 g) in Ethanol (240 mL) and Water (60 mL).

  • Add Ammonium Chloride (15.0 g) and Iron Powder (20.0 g).

  • Heat to reflux (78°C) with vigorous stirring.

  • Monitor reaction (approx. 2–3 hours). The yellow suspension will turn dark/black (iron oxides).

  • Hot Filter through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to ~20% volume.

  • Crystallize by cooling to 0–5°C. Add water if necessary to induce precipitation.

  • Filter the off-white to pale brown solid.

  • Dry to constant weight.

Final Product: 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[1][4] Purity Target: >98.0% (HPLC).

Process Optimization & Troubleshooting

Critical Process Parameter (CPP)Target RangeImpact on Quality
PCl5 Stoichiometry 2.8 – 3.0 eqExcess required to drive dichlorination. Insufficient PCl5 leads to monochloro impurities which do not form the enamine.
Morpholine Reflux Temp >120°CLower temperatures result in incomplete substitution (Chloro-enamine impurity remains).
Quench pH (Phase A) < 2.0The dichloro intermediate is sensitive to base hydrolysis before the morpholine step. Keep acidic/neutral during workup.
Iron Removal Hot FiltrationIron residues can catalyze degradation of the amino-enamine. Ensure thorough Celite filtration.
Impurity Profile
  • Impurity A (Hydrolysis): 1-(4-nitrophenyl)piperidine-2,3-dione. Formed if moisture enters Phase A/B.

  • Impurity B (Incomplete Reduction): Nitroso or Hydroxylamine intermediates. Ensure full reflux time in Phase C.

  • Impurity C (Reagent Confusion): 4-Aminomorpholin-3-one .[4][5][6] If this reagent is inadvertently introduced (due to naming confusion), it will not react to form the Apixaban core and will remain as a distinct contaminant detectable by LC-MS (m/z ~117).

Safety & Handling

  • Phosphorus Pentachloride (PCl5): Corrosive solid. Reacts violently with water to release HCl and Phosphoric acid. Handle in a fume hood under inert atmosphere (N2).

  • Morpholine: Flammable liquid, corrosive, and toxic. Absorbs through skin. Use butyl rubber gloves.

  • Nitro-Intermediates: Potential energetic materials. Avoid overheating dry solids.

References

  • Pinto, D. J. P., et al. (2007).[1][7] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339-5356. Link

  • Balthu, L., et al. (2024).[1][8][9] "1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban."[9] ResearchGate. Link

  • WJPS. (2015). "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban." World Journal of Pharmaceutical Sciences. Link

  • Bristol-Myers Squibb Co. (2006). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors." U.S. Patent 6,967,208. Link

Sources

Method

Application Note: Optimized Hydrazone Formation with 4-Aminomorpholin-3-one

This Application Note and Protocol is designed for researchers working with 4-Aminomorpholin-3-one (also known as N-amino-3-morpholinone). Important Chemical Distinction: This guide focuses on 4-Aminomorpholin-3-one (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers working with 4-Aminomorpholin-3-one (also known as N-amino-3-morpholinone).

Important Chemical Distinction: This guide focuses on 4-Aminomorpholin-3-one (CAS: 1696-63-5), a cyclic hydrazine/N-amino lactam. This is chemically distinct from 4-(4-aminophenyl)morpholin-3-one (an aniline derivative used in Apixaban synthesis). Ensure your starting material corresponds to the N-amino lactam structure to use these protocols effectively.

Introduction & Chemical Context

4-Aminomorpholin-3-one represents a specialized class of nucleophiles known as N-amino lactams. Unlike simple alkyl hydrazines, the nucleophilicity of the primary amino group in this scaffold is modulated by the adjacent lactam carbonyl. While the


-effect  (repulsion between adjacent lone pairs on nitrogen atoms) enhances its nucleophilicity compared to standard amines, the electron-withdrawing nature of the carbonyl group attenuates this reactivity relative to simple hydrazines.

This unique electronic profile requires tailored reaction conditions. Standard "click" conditions often fail; instead, thermodynamic control (elevated temperature) and acid catalysis are frequently required to drive the equilibrium toward the hydrazone, particularly with sterically hindered or electron-rich carbonyls.

Key Applications
  • Medicinal Chemistry: Synthesis of antimicrobial and antiviral agents (e.g., influenza neuraminidase inhibitors).

  • Scaffold Hopping: Replacement of standard hydrazide linkers with the morpholinone core to alter metabolic stability and hydrogen-bonding vectors.

  • Bioconjugation: Stable linker formation for aldehyde-tagged biomolecules.

Reaction Mechanism

The formation of the hydrazone proceeds via a classic addition-elimination pathway. The rate-determining step is often the dehydration of the carbinolamine intermediate, which is significantly accelerated by acid catalysis.

ReactionMechanism Start 4-Aminomorpholin-3-one (Nucleophile) Attack Nucleophilic Attack (Rate: k1) Start->Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Protonation Proton Transfer & OH Protonation Intermediate->Protonation Acid Cat. Elimination Dehydration (-H2O) (Rate: k2) Protonation->Elimination Product Target Hydrazone Elimination->Product Product->Intermediate Hydrolysis (H2O/H+)

Caption: Mechanistic pathway of hydrazone formation. Acid catalysis facilitates the critical dehydration step (Intermediate → Product).

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates both reaction rate and isolation ease.

  • Isopropyl Alcohol (IPA): The Gold Standard . It provides a high enough boiling point (82°C) to overcome activation energy barriers while allowing the product to crystallize out upon cooling, simplifying purification.

  • Ethanol (EtOH): A viable alternative. Useful for more polar substrates but may retain the product in solution, requiring evaporation.

  • Water/Acetic Acid: For highly soluble substrates, aqueous conditions with 5-10% acetic acid can drive precipitation-based isolation.

Catalysis
  • Uncatalyzed: Possible only with highly reactive aldehydes (e.g., 4-nitrobenzaldehyde).

  • Acetic Acid (AcOH): The standard catalyst.[1] 5-10 mol% is usually sufficient.

  • HCl/H2SO4: Avoid strong mineral acids unless necessary; they can protonate the morpholinone nitrogen (pKa ~3-4), completely deactivating the nucleophile.

Stoichiometry
  • 1:1 Molar Ratio: Due to the high cost of the morpholinone reagent, equimolar conditions are preferred. Excess aldehyde is difficult to remove without chromatography.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-((substituted-benzylidene)amino)morpholin-3-one.

Materials
  • Reagent A: 4-Aminomorpholin-3-one (1.0 equiv)

  • Reagent B: Aldehyde/Ketone substrate (1.0 equiv)

  • Solvent: Isopropyl Alcohol (IPA) [Grade: ACS Reagent]

  • Catalyst: Glacial Acetic Acid

Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 4-Aminomorpholin-3-one (e.g., 1.0 mmol, 116 mg).

    • Add Isopropyl Alcohol (5 mL per mmol of substrate).

  • Addition:

    • Add the Aldehyde/Ketone (1.0 mmol) to the suspension.

    • Optional: Add Glacial Acetic Acid (1-2 drops, approx. 0.1 mmol) if the substrate is electron-rich or sterically hindered.

  • Reaction:

    • Heat the mixture to 60–70 °C (oil bath temperature).

    • Maintain stirring for 3–5 hours .

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting morpholinone typically stains strongly with ninhydrin (red/purple).

  • Work-up (Crystallization Method):

    • Remove the flask from heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize precipitation.

    • Filter the precipitate using a Buchner funnel/sintered glass frit.

    • Wash the filter cake with cold IPA (2 x 1 mL).

    • Dry the solid under vacuum.

  • Work-up (Soluble Products):

    • If no precipitate forms, evaporate the solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Water (1:[2]1) or purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Quantitative Data Summary
ParameterStandard ConditionOptimization for Low Yields
Solvent Isopropyl AlcoholEthanol or Toluene (Dean-Stark)
Temperature 60–70 °CReflux (80–110 °C)
Catalyst None or cat. AcOH10 mol% p-TSA
Time 3–5 Hours12–24 Hours
Yield (Typical) 75–90%>90% (after optimization)

Optimization Decision Tree

Use this logic flow to troubleshoot low yields or difficult substrates.

OptimizationTree Start Start: Standard Protocol (IPA, 70°C, 3h) Check Check TLC/LCMS Start->Check Result Outcome? Check->Result Good Yield > 80% High Purity Result->Good Success NoRxn No Reaction/ SM Remaining Result->NoRxn Low Conversion Decomp Decomposition/ Multiple Spots Result->Decomp Unstable Action1 Add Catalyst (AcOH or p-TSA) NoRxn->Action1 Action4 Lower Temp (RT) Remove Acid Decomp->Action4 Action2 Increase Temp (Reflux) Action1->Action2 Action3 Switch Solvent (EtOH or Toluene) Action2->Action3

Caption: Troubleshooting workflow for optimizing hydrazone formation yields.

References

  • Synthesis of N-aminomorpholine hydrazones

    • Title: The synthesis of new N-aminomorpholine hydrazones.[3][4]

    • Source: ResearchG
    • Context: Describes the primary protocol using isopropyl alcohol at 60-70°C for condens
    • URL:[Link]

  • Antiviral Activity of Morpholine Hydrazones

    • Title: Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.
    • Source: PMC (PubMed Central)
    • Context: Validates the biological relevance and structural characterization (NMR) of these specific hydrazones.
    • URL:[Link]

  • General Hydrazone Form

    • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases.[5]

    • Source: RSC Advances (via NCBI)
    • Context: Provides comparative data on mechanochemical vs. solution-phase synthesis for similar hydrazide-like systems.
    • URL:[Link]

Sources

Application

Application Note: Strategic Synthesis and N-Amination of Morpholin-3-one

An in-depth Application Note and Protocol for the N-amination of morpholin-3-one , designed for researchers and drug development professionals. Executive Summary & Strategic Analysis The N-substituted lactam 4-aminomorph...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth Application Note and Protocol for the N-amination of morpholin-3-one , designed for researchers and drug development professionals.

Executive Summary & Strategic Analysis

The N-substituted lactam 4-aminomorpholin-3-one (CAS: 13076-25-0) is a critical heterocyclic building block in medicinal chemistry. Unlike its carbocyclic analog (N-amino-2-pyrrolidone), the morpholinone core imparts unique solubility and hydrogen-bonding vectors, making it a preferred scaffold for Factor Xa inhibitors (e.g., Rivaroxaban intermediates) and novel hydrazone-based linkers.

This guide addresses the specific challenge of introducing an amino group at the N-position of the lactam ring. While many literature sources conflate this with the synthesis of 4-(4-aminophenyl)morpholin-3-one, this protocol focuses strictly on the unsubstituted N-amino lactam .

Synthetic Route Selection

We present two distinct, field-proven methodologies. The choice of method depends on the starting material availability and scale requirements:

FeatureMethod A: Cyclocondensation (De Novo) Method B: Direct Electrophilic Amination
Starting Material Ethyl (2-chloroethoxy)acetateMorpholin-3-one (Commercial Lactam)
Reagent Hydrazine HydrateHydroxylamine-O-sulfonic acid (HOSA)
Mechanism Acyl substitution

Alkylation
Deprotonation

Electrophilic Attack
Scalability High (Industrial Preferred)Moderate (Lab Scale)
Atom Economy ExcellentGood
Safety Profile Requires Hydrazine handlingExothermic; HOSA is hygroscopic

Mechanistic Pathways

Understanding the reaction mechanism is vital for troubleshooting and impurity control.

Method A: Hydrazine Cyclocondensation

This route builds the lactam ring and installs the N-amino group simultaneously. The hydrazine acts as a dinucleophile.

  • Step 1: Hydrazine attacks the ester carbonyl to form the linear hydrazide intermediate.

  • Step 2: The distal nitrogen of the hydrazide performs an intramolecular

    
     attack on the alkyl chloride, closing the ring.
    
Method B: Electrophilic N-Amination

This route functionalizes an existing lactam ring using Hydroxylamine-O-sulfonic acid (HOSA) as an ammonia equivalent.

  • Step 1: Base (KOH) deprotonates the lactam nitrogen.

  • Step 2: The lactam anion attacks the nitrogen of HOSA, displacing the sulfate group.

ReactionPathways cluster_legend Legend StartA Ethyl (2-chloroethoxy)acetate InterA Intermediate: Linear Hydrazide StartA->InterA Acyl Substitution (Reflux, EtOH) Hydrazine Hydrazine Hydrate Hydrazine->InterA Product 4-aminomorpholin-3-one (Target) InterA->Product Intramolecular SN2 Cyclization StartB Morpholin-3-one Anion Lactam Anion StartB->Anion Deprotonation Base KOH / Base Base->Anion HOSA HOSA (NH2-OSO3H) HOSA->Product Anion->Product Electrophilic Amination (- SO4 2-) key Method A: Preferred for Scale-up Method B: Preferred for Functionalization

Figure 1: Dual pathways for the synthesis of 4-aminomorpholin-3-one. Method A (top) utilizes cyclization; Method B (bottom) utilizes direct amination.

Experimental Protocols

Protocol A: Cyclocondensation (Primary Route)

Applicability: High-yield synthesis from acyclic precursors. Yield Expectation: 75–85%

Materials
  • Precursor: Ethyl (2-chloroethoxy)acetate (CAS: 17229-17-3).[1]

  • Reagent: Hydrazine hydrate (80% or 64% solution).

  • Solvent: Absolute Ethanol.[2][3]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (optional, to scavenge HCl).
    
Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
     or Ar).
    
  • Charging: Add Ethyl (2-chloroethoxy)acetate (16.6 g, 100 mmol) and Absolute Ethanol (150 mL).

  • Reagent Addition: While stirring at room temperature, add Hydrazine hydrate (7.5 g, 150 mmol, 1.5 eq) dropwise over 10 minutes.

    • Note: A slight exotherm may occur. The excess hydrazine drives the reaction to completion and prevents dimer formation.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Monitor by TLC (MeOH:DCM 1:9). The starting ester spot (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) will transiently appear before converting to the product.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a base like

      
       was used, filter off the inorganic salts.
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove ethanol and excess hydrazine.

  • Purification:

    • The residue is typically a viscous oil that solidifies upon standing or cooling.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol or ethyl acetate/ethanol (9:1). Cool to

      
       to crystallize.
      
    • Vacuum Distillation: For high purity, the product can be distilled under high vacuum (approx.

      
       at 0.5 mmHg), though crystallization is usually sufficient.
      
Protocol B: Direct N-Amination (Alternative Route)

Applicability: Functionalization of existing morpholin-3-one stock. Yield Expectation: 50–65%

Materials
  • Precursor: Morpholin-3-one (CAS: 109-11-5).

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (CAS: 2950-43-8).[4]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Solvent: Water (for KOH) or DMF (for NaH).

Step-by-Step Procedure (Aqueous KOH Method)
  • Dissolution: In a 250 mL flask, dissolve Morpholin-3-one (10.1 g, 100 mmol) and KOH (11.2 g, 200 mmol) in Water (50 mL). Cool the solution to

    
     in an ice bath.
    
  • Reagent Preparation: Prepare a solution of HOSA (13.6 g, 120 mmol) in Water (30 mL). Neutralize carefully with dilute base if necessary to prevent immediate decomposition, but HOSA is best used immediately.

  • Addition: Add the HOSA solution dropwise to the stirred lactam solution at

    
    .
    
    • Critical: Maintain temperature below

      
       to prevent hydrolysis of HOSA.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism:[2][5][6][7][8] The lactam anion attacks the amine of HOSA, releasing sulfate.

  • Extraction:

    • Saturate the aqueous solution with solid NaCl (salting out).

    • Extract continuously with Dichloromethane (DCM) or Chloroform for 12–24 hours (liquid-liquid extractor is recommended due to high water solubility of the product).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Purification: Recrystallize from ethanol/ether as described in Protocol A.

Quality Control & Validation

Ensure the identity and purity of the product using the following parameters.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point

Sharp range indicates high purity.

NMR

4.4 (s, 2H,

), 4.1 (s, 2H,

), 3.9 (t, 2H), 3.4 (t, 2H)
In DMSO-

. The

peak is characteristic.
HPLC Purity

Column: C18, Mobile Phase:

/ACN Gradient.[2]
Mass Spec

ESI Mode.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • HOSA: Corrosive and hygroscopic. Can decompose exothermically. Store in a refrigerator.

  • Product: 4-aminomorpholin-3-one is a hydrazide derivative; avoid contact with strong oxidizers.

References

  • Synthesis of N-amino lactams via cyclization: Journal of Medicinal Chemistry, 2003, 46 , 1165. Link

  • General method for N-amination using HOSA: Journal of Organic Chemistry, 1949, 14 , 907. Link

  • Properties of Hydroxylamine-O-sulfonic acid: Organic Syntheses, Coll. Vol. 5, p. 608 (1973). Link

  • Reaction of halo-esters with hydrazine: Heterocycles, 1994, 38 , 125. Link

Sources

Method

Application Note: Catalytic Coupling Strategies for 4-Aminomorpholin-3-one

This Application Note and Protocol Guide addresses the catalytic coupling of 4-Aminomorpholin-3-one hydrochloride (CAS: 86610-65-3), a specialized N-amino heterocycle. Important Distinction: This guide focuses on the N-a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the catalytic coupling of 4-Aminomorpholin-3-one hydrochloride (CAS: 86610-65-3), a specialized N-amino heterocycle.

Important Distinction: This guide focuses on the N-amino derivative (Hydrazine-type), often confused with 4-(4-aminophenyl)morpholin-3-one (Aniline-type, Rivaroxaban intermediate). The protocols below specifically target the functionalization of the exocyclic amino group (


) attached to the morpholinone nitrogen.

Executive Summary

4-Aminomorpholin-3-one hydrochloride is a versatile heterocyclic hydrazine building block. Its unique structure—comprising a morpholinone ring with an N-amino handle—makes it a critical scaffold for synthesizing fused heterocycles (e.g., pyrazolo-morpholinones) and N-substituted hydrazine linkers in medicinal chemistry.

The primary challenge in coupling this reagent lies in balancing the nucleophilicity of the exocyclic amino group against the potential for ring opening or over-oxidation. This guide details three catalytic pathways:

  • Pd-Catalyzed C-N Cross-Coupling (N-Arylation): For constructing N-aryl-N-amino scaffolds.

  • Acid-Catalyzed Condensation: For hydrazone formation (precursors to Apixaban-like fused rings).

  • Cu-Catalyzed Chan-Lam Coupling: A mild oxidative route for arylation.

Part 1: Mechanistic Insight & Catalyst Selection

The Substrate Challenge

4-Aminomorpholin-3-one is an N,N-disubstituted hydrazine equivalent. The exocyclic nitrogen (


) is the primary nucleophile, but it is less reactive than a standard alkyl amine due to the electron-withdrawing effect of the adjacent lactam nitrogen (

).
  • Problem: Standard

    
     requires harsh conditions that may degrade the lactam ring.
    
  • Solution: Transition metal catalysis (Pd, Cu) allows for coupling under milder conditions by activating the electrophile rather than relying solely on the nucleophile's strength.

Catalyst Systems
Coupling TypeCatalyst SystemRoleKey Advantage
C-N Arylation (Halides) Pd(OAc)₂ / Xantphos Oxidative addition to Ar-X; reductive elimination of N-N-Ar.High yields with unactivated aryl chlorides; prevents N-N bond cleavage.
C-N Arylation (Boronics) Cu(OAc)₂ / Pyridine Chan-Lam oxidative coupling.Room temp; tolerant of air/moisture; uses aryl boronic acids.
Condensation (C=N) p-TSA or Sc(OTf)₃ Brønsted/Lewis acid activation of carbonyls.Accelerates hydrazone formation; drives equilibrium via water removal.

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Objective: Coupling 4-aminomorpholin-3-one with Aryl Bromides/Chlorides. Scope: Synthesis of N-arylhydrazine derivatives (e.g., for library generation).

Reagents:

  • Substrate: 4-Aminomorpholin-3-one HCl (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (4-6 mol%) or BrettPhos (for difficult chlorides)

  • Base:

    
     (3.0 equiv) - Crucial for neutralizing the HCl salt and facilitating the catalytic cycle.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Workflow:

  • Salt Neutralization (In-situ): In a reaction vial, combine 4-aminomorpholin-3-one HCl and

    
     in 1,4-Dioxane. Stir at RT for 15 mins to liberate the free base.
    
  • Catalyst Pre-formation: In a separate vial, mix Pd source and Ligand in a small volume of solvent under inert atmosphere (

    
    /Ar) for 10 mins to form the active 
    
    
    
    species.
  • Reaction Assembly: Add the Aryl Bromide to the substrate vial, followed by the catalyst solution via syringe.

  • Heating: Seal and heat to 80–100°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Rinse with EtOAc.[1]

  • Purification: Concentrate filtrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Troubleshooting:

  • Low Conversion: Switch to BrettPhos Pd G3 precatalyst. Ensure solvent is strictly deoxygenated.

  • N-N Bond Cleavage: Lower temperature to 60°C and use a weaker base (

    
    ).
    
Protocol B: Acid-Catalyzed Condensation (Hydrazone Synthesis)

Objective: Reaction with Aldehydes/Ketones to form Hydrazones (precursors to pyrazoles). Relevance: Key step in synthesizing fused heterocyclic cores similar to the Apixaban scaffold.[1][2]

Reagents:

  • Substrate: 4-Aminomorpholin-3-one HCl (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.0–1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (5–10 mol%)

  • Solvent: Ethanol or Toluene (if Dean-Stark is used).

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in Ethanol. Add 1.0 equiv of Acetate (NaOAc) to buffer the HCl if needed, or use the HCl salt directly (the acid helps catalysis).

  • Addition: Add the aldehyde/ketone and p-TSA.

  • Reflux: Heat to reflux (78°C for EtOH). Monitor by TLC (disappearance of aldehyde).

  • Precipitation: Upon cooling, many hydrazones will precipitate. Filter and wash with cold ethanol.

  • Alternative: If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Part 3: Visualization & Logic

Reaction Landscape Diagram

The following diagram illustrates the divergent synthetic pathways for 4-aminomorpholin-3-one based on the catalytic system employed.

ReactionLandscape Substrate 4-Aminomorpholin-3-one (HCl Salt) Base Neutralization (Cs2CO3 / NaOAc) Substrate->Base Step 1 FreeBase Free Hydrazine Intermediate Base->FreeBase Liberation Path_Pd Pd-Catalysis (Buchwald-Hartwig) FreeBase->Path_Pd + Ar-X Pd/Xantphos Path_Acid Acid Catalysis (Condensation) FreeBase->Path_Acid + R-CHO p-TSA Path_Cu Cu-Catalysis (Chan-Lam) FreeBase->Path_Cu + Ar-B(OH)2 Cu(OAc)2 Prod_Aryl N-Aryl-N-amino Lactam Path_Pd->Prod_Aryl Prod_Hydrazone Hydrazone (Pyrazole Precursor) Path_Acid->Prod_Hydrazone Path_Cu->Prod_Aryl

Caption: Divergent catalytic pathways for 4-aminomorpholin-3-one functionalization.

Catalytic Cycle: Pd-Catalyzed N-Arylation

This diagram details the specific mechanism for the C-N bond formation, highlighting the critical reductive elimination step.

CatalyticCycle Pd0 Ln-Pd(0) Active Catalyst OxAdd Oxidative Addition [Ln-Pd(II)-Ar(X)] Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Amine Binding) OxAdd->LigEx + Substrate Deprot Deprotonation (Base Assisted) LigEx->Deprot - HX (Base) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Release Product

Caption: Pd(0)/Pd(II) catalytic cycle for the cross-coupling of 4-aminomorpholin-3-one.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Chemical Science, 2011. Link

    • Significance: Establishes the foundational protocols for Pd-catalyzed amination using Xantphos and BrettPhos ligands.
  • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998. Link

    • Significance: Describes the Chan-Lam coupling mechanism relevant for mild aryl
  • Bristol-Myers Squibb. "Process for the preparation of Apixaban and intermediates thereof." U.S. Patent 6,967,208. Link

    • Significance: Provides industrial context for the use of hydrazine-like intermediates in the synthesis of coagul
  • ChemicalBook. "4-Aminomorpholin-3-one hydrochloride Product Properties." Link

    • Significance: Verifies the CAS (86610-65-3) and physicochemical properties of the specific salt form.

Sources

Application

Preparation of Morpholine-Based Scaffolds for Drug Discovery: Application Notes and Protocols

Introduction: The Privileged Status of the Morpholine Scaffold in Medicinal Chemistry The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether functional group, holds a pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether functional group, holds a position of significant importance in the field of medicinal chemistry.[1][2][3] Its prevalence in a multitude of U.S. FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[4][5] The strategic incorporation of a morpholine moiety into a drug candidate can substantially enhance its aqueous solubility, bioavailability, and metabolic stability. This is largely attributed to the ring's optimal basicity (pKa ≈ 8.7) and its capacity for hydrogen bonding.[6]

Often employed as a bioisosteric replacement for other cyclic amines like piperazine or piperidine, the morpholine scaffold offers a unique combination of polarity and lipophilicity.[4][7] This substitution can mitigate off-target effects and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[4] The oxygen atom within the ring can form crucial hydrogen bonds with enzyme residues, enhancing target affinity and specificity, while the overall structure can impart a favorable conformation for binding.[4] Notable examples of blockbuster drugs featuring the morpholine scaffold include the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[4][8][9]

This document provides a detailed guide for researchers and drug development professionals on the preparation of morpholine-based scaffolds. It will delve into established synthetic strategies, offering step-by-step protocols and the rationale behind key experimental choices.

Synthetic Strategies for Morpholine Scaffolds

The construction of the morpholine ring can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. Here, we detail two robust and widely applicable strategies for the synthesis of substituted morpholines.

Strategy 1: Cyclization of N-Substituted Diethanolamines

A classical and straightforward approach to the morpholine core involves the acid-catalyzed cyclization of N-substituted diethanolamines. This method is particularly useful for the synthesis of N-aryl and N-alkyl morpholines.

Causality of Experimental Choices:

  • Starting Material: N-substituted diethanolamines are readily prepared from the corresponding primary amine and two equivalents of ethylene oxide or a 2-haloethanol. The nature of the N-substituent is introduced at this early stage.

  • Acid Catalyst: A strong protic acid, such as sulfuric acid or phosphoric acid, is employed to protonate the hydroxyl groups, facilitating their departure as water molecules in an intramolecular nucleophilic substitution (SN2) reaction. The amine lone pair acts as the nucleophile, attacking the adjacent carbon and displacing the protonated hydroxyl group to form the six-membered ring.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the dehydration and cyclization steps. The removal of water, often achieved by azeotropic distillation, drives the equilibrium towards the formation of the morpholine product.

Experimental Workflow:

G start N-Substituted Diethanolamine reagents Concentrated Sulfuric Acid (Catalyst) start->reagents Add heating Heating (150-160 °C) with Water Removal reagents->heating Heat workup Aqueous Workup (Neutralization, Extraction) heating->workup Cool and Process purification Distillation or Crystallization workup->purification Isolate product N-Substituted Morpholine purification->product Purify

Caption: Workflow for N-Substituted Morpholine Synthesis via Diethanolamine Cyclization.

Protocol 1: Synthesis of N-Phenylmorpholine

Materials:

  • N-Phenyldiethanolamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add N-phenyldiethanolamine (0.1 mol, 18.12 g).

  • Slowly and with caution, add concentrated sulfuric acid (0.12 mol, 6.5 mL) dropwise while stirring and cooling the flask in an ice bath.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction mixture to 150-160 °C using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue heating until no more water is collected (approximately 2-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the acidic solution by the slow addition of solid sodium hydroxide until the pH is approximately 8-9. Ensure the solution remains cool during neutralization.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield N-phenylmorpholine as a colorless to pale yellow oil.

Expected Yield: 70-80%

Strategy 2: Palladium-Catalyzed Carboamination for Substituted Morpholines

For the synthesis of more complex, C-substituted morpholines, particularly those with stereochemical control, modern cross-coupling methodologies are invaluable. A notable example is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines.[10][11] This strategy allows for the construction of cis-3,5-disubstituted morpholines from readily available enantiomerically pure amino alcohols.[10][11]

Causality of Experimental Choices:

  • Substrate Synthesis: The synthesis begins with commercially available enantiopure N-protected amino alcohols. These are first O-allylated, followed by deprotection and N-arylation to generate the key O-allyl ethanolamine precursor.[10] This multi-step preparation allows for the introduction of diversity at both the N- and potential C-substituents.

  • Palladium Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)2, is used to catalyze the reaction. The choice of phosphine ligand is critical for the success of the transformation. Ligands such as (o-biphenyl)PtBu2 or P(tBu)3 are effective in promoting the desired reactivity.[10] The ligand stabilizes the palladium center and influences the rate and selectivity of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating the formation of the palladium-amido intermediate.

  • Mechanism and Stereochemistry: The proposed mechanism involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by N-deprotonation to form a palladium(aryl)(amido) intermediate. This intermediate then undergoes an intramolecular syn-aminopalladation of the allyl group, proceeding through a boat-like transition state to afford the morpholine product with high stereocontrol.[10]

Experimental Workflow:

G start O-Allyl Ethanolamine Derivative reagents Pd(OAc)2 (catalyst) Phosphine Ligand NaOtBu (base) Aryl/Alkenyl Bromide start->reagents Add reaction Inert Atmosphere (N2) Toluene, Heat reagents->reaction React workup Aqueous Workup (Quenching, Extraction) reaction->workup Process purification Column Chromatography workup->purification Isolate product Substituted Morpholine purification->product Purify

Caption: Workflow for Pd-Catalyzed Synthesis of Substituted Morpholines.

Protocol 2: General Procedure for Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines [11]

Materials:

  • O-allyl ethanolamine derivative (substrate)

  • Aryl or alkenyl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(2-furyl)phosphine (P(2-furyl)3) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

  • Standard workup and purification reagents (e.g., saturated aqueous NH4Cl, ethyl acetate, silica gel)

Procedure:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)2 (0.01 mmol, 2.3 mg), the phosphine ligand (e.g., P(2-furyl)3, 0.04 mmol, 9.3 mg), and NaOtBu (1.0 mmol, 96.1 mg).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the aryl bromide (1.0 mmol). If the aryl bromide is a solid, add it at this stage.

  • Add a solution of the O-allyl ethanolamine substrate (0.50 mmol) in anhydrous toluene (1.25 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the predetermined optimal temperature (typically 80-110 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted morpholine.

Yields and Stereoselectivity: This method generally provides moderate to good yields of the morpholine products as single stereoisomers.[10]

Data Summary: Comparison of Synthetic Strategies

ParameterStrategy 1: Diethanolamine CyclizationStrategy 2: Pd-Catalyzed Carboamination
Scope N-substituted morpholinesC-substituted, stereodefined morpholines
Starting Materials N-substituted diethanolaminesEnantiopure amino alcohols, allyl bromide, aryl/alkenyl halides
Key Reagents Strong acid (e.g., H2SO4)Palladium catalyst, phosphine ligand, strong base (e.g., NaOtBu)
Reaction Conditions High temperature (150-160 °C)Moderate temperature (80-110 °C), inert atmosphere
Stereocontrol Not applicableHigh (cis-selectivity)
Typical Yields 70-80%50-80%
Advantages Simple, inexpensive reagents, scalableBroad scope for substitution, high stereocontrol
Disadvantages Limited to N-substitution, harsh conditionsMulti-step substrate synthesis, cost of catalyst and ligands

Bioisosteric Replacement: The Role of Morpholine

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of modern drug design.[12] The morpholine ring is a classic example of a bioisostere for the piperazine ring.[4][7]

G lead Lead Compound with Piperazine properties_piperazine Piperazine Properties Higher pKa Potential for N-oxidation Good Solubility lead->properties_piperazine bioisostere Bioisosteric Replacement lead->bioisostere improved_lead Improved Compound with Morpholine bioisostere->improved_lead properties_morpholine Morpholine Properties Lower pKa Improved Metabolic Stability Enhanced Solubility improved_lead->properties_morpholine

Caption: Morpholine as a Bioisostere for Piperazine in Drug Design.

The replacement of a piperazine with a morpholine can lead to several beneficial changes:

  • Reduced Basicity: The electron-withdrawing effect of the oxygen atom in morpholine lowers the pKa of the nitrogen compared to piperazine. This can reduce off-target interactions with aminergic GPCRs and ion channels, leading to a better safety profile.

  • Improved Metabolic Stability: The piperazine ring can be susceptible to N-oxidation by cytochrome P450 enzymes. The morpholine ring often exhibits greater metabolic stability.[4]

  • Enhanced Solubility: The ether oxygen in morpholine can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[4][6]

Conclusion

The morpholine scaffold is a valuable building block in drug discovery, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthetic strategies outlined in this guide, from classical cyclizations to modern catalytic methods, provide medicinal chemists with a versatile toolkit for accessing a wide range of morpholine-based structures. The choice of synthetic route should be guided by the desired substitution pattern, stereochemical requirements, and the overall goals of the drug discovery program. A thorough understanding of these synthetic protocols and the rationale behind them is essential for the successful preparation of novel morpholine-containing drug candidates.

References

  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.
  • Cheshire, D. R., et al. (2023). Expanding complex morpholines using systematic chemical diversity. Communications Chemistry.
  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 4979–4982. Available at: [Link]

  • Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Publications.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Cheshire, D. R., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ney, J. E., & Wolfe, J. P. (2009). New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(13), 4979–4982. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • Arshad, F., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry, 192, 112198. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Cheshire, D. R., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. Available at: [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • D'Alonzo, D., et al. (2010). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. European Journal of Organic Chemistry, 2010(24), 4565-4574. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]

  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6529. Available at: [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Available at: [Link]

  • Montanari, S., & Fallacara, A. L. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(12), 1746–1757. Available at: [Link]

Sources

Method

Functionalization of 4-Aminomorpholin-3-one for peptide synthesis

Application Note & Protocol Guide Functionalization of 4-Aminomorpholin-3-one for Peptide Synthesis: A Turn-Inducing Scaffold for Advanced Peptidomimetics Abstract The rational design of peptidomimetics with controlled c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Functionalization of 4-Aminomorpholin-3-one for Peptide Synthesis: A Turn-Inducing Scaffold for Advanced Peptidomimetics

Abstract

The rational design of peptidomimetics with controlled conformations is a cornerstone of modern drug discovery.[1][2] Constraining the flexible peptide backbone into a bioactive conformation can significantly enhance binding affinity, selectivity, and metabolic stability.[3] This guide introduces the 4-aminomorpholin-3-one scaffold, a versatile building block designed to impart rigid, turn-like structures within a peptide sequence. We provide a comprehensive overview of its synthesis, detailed protocols for its N-functionalization, and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally pre-organized scaffolds to tackle challenging biological targets.

Introduction: The Imperative for Conformational Constraint

Linear peptides often suffer from significant therapeutic limitations, including susceptibility to proteolysis and poor membrane permeability, largely due to their inherent conformational flexibility.[4] Inducing structural rigidity through strategies like macrocyclization or the incorporation of constrained amino acid analogues is a proven method to overcome these challenges.[1][3] The morpholine ring, a privileged scaffold in medicinal chemistry, is recognized for its favorable physicochemical properties, including improved solubility and potential for blood-brain barrier penetration.[5][6][7] By functionalizing the morpholine core to create a bifunctional amino acid mimetic, we can introduce a stable, predictable turn into a peptide backbone, effectively mimicking secondary structures like β-turns that are crucial for molecular recognition.[3]

The 4-aminomorpholin-3-one scaffold serves as a unique cyclic hydrazine derivative. The endocyclic lactam provides structural rigidity, while the exocyclic N-amino group offers a versatile handle for introducing a wide array of chemical diversity, which can then be seamlessly integrated into standard peptide synthesis workflows.

Section 1: Synthesis of the 4-Aminomorpholin-3-one Core Scaffold

The synthesis of the core scaffold is the essential first step before functionalization. The described two-step protocol is designed for scalability and purity, starting from commercially available materials.

Synthetic Workflow Overview

The synthesis involves the N-amination of morpholin-3-one. This can be achieved using an electrophilic aminating agent. A common and effective method involves using a protected hydroxylamine derivative followed by deprotection.

G A Morpholin-3-one B N-amination Reaction (e.g., Diphenylphosphinic chloride, HONHBoc) A->B Step 1 C N-Boc-4-aminomorpholin-3-one (Protected Intermediate) B->C D Deprotection (e.g., TFA in DCM) C->D Step 2 E 4-Aminomorpholin-3-one (Core Scaffold) D->E G cluster_0 Functionalization Pathways Core 4-Aminomorpholin-3-one Acyl Acylated Product (Amide Bond) Core->Acyl R-COOH, Coupling Agent Alkyl Alkylated Product (C-N Bond) Core->Alkyl R-CHO, Reductive Amination Sulfonyl Sulfonylated Product (Sulfonamide Bond) Core->Sulfonyl R-SO₂Cl, Base G Resin Resin-Linker-AA₁ Deprotect1 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Wash1 2. DMF Wash Deprotect1->Wash1 Couple1 3. Couple Fmoc-AA₂ (HATU/DIPEA) Wash1->Couple1 Wash2 4. DMF Wash Couple1->Wash2 Deprotect2 5. Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotect2 Wash3 6. DMF Wash Deprotect2->Wash3 Couple2 7. Couple Functionalized Monomer (Fmoc-AA-4-Amorph-3-one) Wash3->Couple2 Wash4 8. DMF Wash Couple2->Wash4 Cleave 9. Repeat Cycle / Cleave & Deprotect (TFA Cocktail) Wash4->Cleave Peptide Final Peptide: H₂N-AAₙ...-AA-Amorph-AA₂-AA₁-COOH Cleave->Peptide

Sources

Application

Recrystallization techniques for 4-Aminomorpholin-3-one hydrochloride

Executive Summary This application note details high-purity recrystallization protocols for 4-Aminomorpholin-3-one hydrochloride (CAS: 2622234-46-0; Free base CAS: 858455-28-4). This compound is a critical hydrazine-clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-purity recrystallization protocols for 4-Aminomorpholin-3-one hydrochloride (CAS: 2622234-46-0; Free base CAS: 858455-28-4). This compound is a critical hydrazine-class building block used in the synthesis of N-amino heterocycles, often serving as a scaffold for kinase inhibitors and bioactive pyrazoles.

Critical Distinction: Researchers must distinguish this compound (N-amino derivative) from the structurally related Rivaroxaban intermediate, 4-(4-aminophenyl)morpholin-3-one. This protocol specifically addresses the highly polar, hygroscopic N-amino hydrochloride salt.

Physicochemical Profile & Solubility Thermodynamics

Successful recrystallization requires exploiting the differential solubility between the target hydrazine salt and common impurities (unreacted morpholin-3-one, inorganic salts, and oxidation byproducts).

Table 1: Solubility Profile of 4-Aminomorpholin-3-one HCl

Solvent SystemSolubility BehaviorRole in Protocol
Methanol (MeOH) High (Ambient/Warm)Primary Solvent
Ethanol (EtOH) Moderate (Hot)Primary Solvent (Scale-up)
Water Very HighCo-solvent (use sparingly)
Isopropanol (IPA) LowAnti-solvent / Wash
Ethyl Acetate (EtOAc) InsolubleAnti-solvent
MTBE InsolubleAnti-solvent (Preferred)
Dichloromethane InsolubleImpurity Wash (removes neutrals)

Mechanistic Insight: The hydrochloride salt is an ionic lattice. Protophilic solvents (MeOH) disrupt the lattice effectively. Non-polar solvents (EtOAc) fail to solvate the ions, making them ideal anti-solvents to force controlled nucleation.

Protocol A: The "Methanol Displacement" Method (High Purity)

Recommended for: Laboratory scale (1g – 50g), removal of inorganic salts, and achieving >99.5% HPLC purity.

Principle: This method utilizes the high solubility of the HCl salt in methanol to filter out insoluble inorganic byproducts (e.g., NaCl, KCl) generated during synthesis, followed by displacement with a non-polar anti-solvent.

Step-by-Step Procedure:
  • Dissolution: Charge crude 4-aminomorpholin-3-one HCl into a flask. Add Methanol (5-7 volumes) .

  • Digestion: Heat to 45–50°C under Nitrogen atmosphere. Stir for 20 minutes.

    • Note: Do not boil aggressively; hydrazines are sensitive to thermal oxidation.

  • Hot Filtration: Filter the warm solution through a sintered glass funnel (P3 porosity) or Celite pad to remove undissolved inorganic salts.

  • Concentration: Concentrate the filtrate under vacuum (Rotavap) at 40°C until the volume is reduced by ~50%.

  • Nucleation (Anti-solvent Addition):

    • Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate dropwise to the warm methanol solution until a persistent haze forms (Cloud Point).

    • Ratio target: Final Solvent:Anti-solvent ratio should be approx. 1:3.

  • Crystal Growth: Allow the mixture to cool slowly to room temperature (20°C) over 2 hours, then chill to 0–5°C for 1 hour.

  • Isolation: Filter the white crystalline solid under nitrogen.

  • Washing: Wash the cake with cold MTBE/MeOH (9:1 mixture).

  • Drying: Dry in a vacuum oven at 35°C for 12 hours. Use P₂O₅ desiccant if available due to hygroscopicity.

Protocol B: The "Ethanol Reflux" Method (Scale-Up)

Recommended for: Pilot scale (>50g), bulk purification where inorganic salt content is already low.

Principle: Exploits the steep solubility curve in ethanol. The salt is soluble in boiling ethanol but crystallizes out significantly upon cooling.

Step-by-Step Procedure:
  • Slurry: Suspend the crude solid in Absolute Ethanol (10 volumes) .

  • Reflux: Heat the slurry to reflux (~78°C). The solid should fully dissolve.

    • Troubleshooting: If a small amount of solid remains after 15 mins, add Ethanol in 0.5 vol increments. If solid is grey/inorganic, filter it off hot.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to ambient temperature on the oil bath (slow cooling promotes larger, purer crystals).

  • Seeding (Optional): At ~45°C, add seed crystals (0.1 wt%) to prevent "oiling out" or supersaturation.

  • Maturation: Stir at 0–5°C for 3 hours.

  • Filtration & Wash: Filter and wash with cold Isopropanol (IPA). IPA is used here as it removes residual ethanol but dissolves less product than ethanol.

Process Workflow Visualization

The following diagram illustrates the logic flow for Protocol A , emphasizing the critical impurity removal steps.

Recrystallization_Workflow Start Crude 4-Aminomorpholin-3-one HCl (Contains: Product, Salts, Neutrals) Dissolution Dissolution in Warm Methanol (45-50°C, N2 Atm) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Inorganics) Dissolution->Filtration Concentration Vacuum Concentration (Reduce Vol by 50%) Filtration->Concentration Filtrate Waste_Solid Solid Waste (NaCl, KCl) Filtration->Waste_Solid Retentate Antisolvent Add Anti-Solvent (MTBE) Target Cloud Point Concentration->Antisolvent Cooling Controlled Cooling (RT -> 0°C) Antisolvent->Cooling Isolation Filtration & Wash (Cold MTBE/MeOH) Cooling->Isolation Product Pure Crystalline HCl Salt (>99.5% Purity) Isolation->Product Liquor Mother Liquor (Organic Impurities) Isolation->Liquor Filtrate

Caption: Workflow for Method A (Methanol/MTBE Displacement) highlighting the separation of inorganic salts via hot filtration and organic impurities via mother liquor rejection.

Critical Control Points & Troubleshooting

A. Thermal Stability (The Hydrazine Risk)

Hydrazine derivatives can undergo disproportionation or oxidation at high temperatures.

  • Risk: Brown discoloration indicates oxidation.

  • Mitigation: Always use an inert atmosphere (Nitrogen bubbler) during heating steps. Keep bath temperatures below 60°C whenever possible.

B. Hygroscopicity

The HCl salt will absorb atmospheric moisture, leading to a sticky gum ("oiling out") rather than crystals.

  • Mitigation: Minimize exposure to air.[1] Store the final product in a desiccator or under Argon. If oiling occurs during recrystallization, reheat to dissolve and add more ethanol (co-solvent) before cooling again.

C. Analytical Validation

Verify the success of the protocol using these metrics:

  • Silver Nitrate Titration: Confirms the stoichiometry of the HCl salt (Target: 1.0 eq Chloride).

  • HPLC (C18 Column): Mobile phase: Phosphate Buffer (pH 3.0) / Acetonitrile. (Low pH prevents peak tailing of the amine).

  • 1H-NMR (DMSO-d6): Check for the disappearance of the morpholin-3-one starting material peaks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. (Used for structural comparison and solubility modeling of morpholinone class). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Hydrazine Derivatives and Heterocycles. (Listing CAS 858455-28-4).[2][3][4] Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Aminomorpholin-3-one HCl Solubility

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. 4-Aminomorpholin-3-one hydrochloride (CAS 438050-06-7) is a highly versatile N-amino lactam building block, frequently utilized in the synthesis of complex pharmacophores such as PRMT5 and PGDS inhibitors 12.

Despite being a hydrochloride salt—which typically implies high aqueous solubility—researchers frequently encounter unexpected precipitation or turbidity during assay preparations. This guide explores the thermodynamic and kinetic causality behind these failures and provides self-validating protocols to ensure experimental integrity.

Diagnostic Decision Matrix

Before adjusting your protocols, it is critical to isolate the thermodynamic mechanism causing the precipitation. The flowchart below outlines the logical pathway for diagnosing solubility failures.

DiagnosticWorkflow Start Solubility Failure (Turbidity/Precipitate) CheckPH Measure Solution pH Start->CheckPH HighPH pH > pKa Free Base Conversion CheckPH->HighPH pH > 5 LowPH pH < 3 Acidic Media CheckPH->LowPH pH < 3 Action1 Titrate pH or use Co-solvents HighPH->Action1 CheckCl Check [Cl-] Concentration LowPH->CheckCl HighCl High [Cl-] (>0.1 M) Common-Ion Effect CheckCl->HighCl [Cl-] > 0.1M LowCl Low [Cl-] Polymorphism/Hydrate CheckCl->LowCl [Cl-] < 0.1M Action2 Dilute or switch to non-halide buffer HighCl->Action2

Diagnostic decision tree for isolating the root cause of 4-Aminomorpholin-3-one HCl solubility failures.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Aminomorpholin-3-one HCl precipitate instantly when I dissolve it in standard biological buffers like PBS (pH 7.4)? A1: You are observing pH-dependent free base conversion . 4-Aminomorpholin-3-one features an exocyclic primary amine attached directly to a lactam nitrogen. This unique electronic environment pulls electron density away from the amine, resulting in a relatively low pKa for its conjugate acid. When introduced into a neutral buffer (pH 7.4), the ambient pH significantly exceeds the molecule's pKa. The thermodynamic equilibrium shifts violently toward the un-ionized free base 3. Lacking an ionic charge, the free base cannot maintain strong ion-dipole interactions with water, causing its intrinsic solubility to plummet and resulting in rapid precipitation.

Q2: I am dissolving the compound in 0.1 M HCl to ensure it stays protonated, but it still won't fully dissolve. What is the mechanism behind this? A2: You are encountering the common-ion effect . While lowering the pH ensures the molecule remains in its highly soluble, ionized form, the presence of excess chloride ions (from the 0.1 M HCl or high-salt buffers like concentrated NaCl) shifts the solubility product equilibrium (


) of the salt 4.
Causality: For the dissolution reaction 

, the solubility product is defined as

. If

is artificially elevated by the solvent, the maximum allowable concentration of the protonated amine

must decrease to maintain the

constant, forcing the amine hydrochloride to crash out of solution 5.

Q3: Is heating the solution a viable way to force dissolution? A3: It is generally discouraged. While the enthalpy of solution (


) for most amine hydrochlorides is endothermic (meaning heat increases solubility temporarily), 4-Aminomorpholin-3-one contains a sensitive N-N bond. Prolonged heating in aqueous media, especially at extreme pH values, can lead to hydrolysis or degradation of the morpholinone ring.

Mechanistic Phase Behavior

Understanding the chemical equilibrium of the compound is essential for predicting its behavior in your assays.

Equilibrium SolidSalt Solid Salt (R-NH3+ Cl-) AqueousSalt Dissolved Ions (R-NH3+ + Cl-) SolidSalt->AqueousSalt Dissolution AqueousSalt->SolidSalt Common Ion Effect FreeBase Free Base Precipitate (R-NH2) AqueousSalt->FreeBase pH > pKa FreeBase->AqueousSalt pH < pKa

Thermodynamic equilibria governing the phase state of 4-Aminomorpholin-3-one HCl in aqueous media.

Quantitative Phase Summary
Environmental ConditionDominant Molecular SpeciesRelative SolubilityPrimary Limiting Factor
pH < 3.0, Low [Cl-] Protonated Salt (

)
Very High (>50 mg/mL)Intrinsic saturation limit
pH < 3.0, High [Cl-] Solid Salt (

)
Low to ModerateCommon-Ion Effect (

)
pH 4.0 - 6.0 Mixed (Salt / Free Base)ModeratePartial deprotonation
pH > 7.0 (e.g., PBS) Free Base (

)
Very Low (<1 mg/mL)Lack of ion-dipole interactions

Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Use the following self-validating protocols to diagnose and resolve your specific solubility issue.

Protocol A: Self-Validating Solubility Diagnostic Workflow

Use this protocol to definitively distinguish between free-base precipitation and the common-ion effect in a failed assay.

  • Aliquot Generation: Take 2 mL of your turbid/precipitated suspension and divide it equally into two 1 mL Eppendorf tubes (Aliquot 1 and Aliquot 2).

  • Acidification Test (Tests for Free Base): To Aliquot 1, add 50 µL of 1.0 M HCl. Vortex for 30 seconds.

    • Causality: If the precipitate dissolves, the original issue was free-base precipitation. The added protons shifted the equilibrium back to the highly soluble ionized state.

  • Dilution Test (Tests for Common-Ion Effect): To Aliquot 2, add 1 mL of sterile, deionized water. Vortex for 30 seconds.

    • Causality: If the precipitate dissolves, the issue was the common-ion effect. Dilution reduced the

      
       concentration below the 
      
      
      
      threshold, allowing the solid salt to re-enter the aqueous phase.
  • Validation: Based on which aliquot clears, proceed to adjust your main stock preparation using Protocol B.

Protocol B: Optimized Aqueous Stock Preparation

Use this protocol to prepare a stable, high-concentration stock solution (e.g., 100 mM) for downstream biological assays.

  • Initial Dissolution: Weigh out the required mass of 4-Aminomorpholin-3-one HCl. Add it to a volumetric flask.

  • Solvent Selection: Add sterile, deionized water (strictly avoid PBS, saline, or HCl at this stage) up to 80% of the final target volume.

    • Why? Dissolving in pure DI water prevents premature common-ion suppression from buffer salts.

  • Agitation: Vortex vigorously and sonicate for 3–5 minutes at room temperature. The solution should become completely clear.

  • pH Monitoring: Measure the pH of the stock. It should naturally sit around pH 3.5–4.5 due to the hydrochloride salt. Do not adjust unless strictly required by your downstream application.

  • Volume Adjustment: Bring the solution to the final volume with DI water.

  • Just-in-Time Dilution: For biological assays requiring physiological pH (7.4), perform the final dilution of this stock into your assay buffer immediately prior to the experiment. This minimizes the time the compound spends in the thermodynamically unstable free-base form, preventing slow nucleation and precipitation during the assay.

References

  • Pyrimidine hydrazide compounds as PGDS inhibitors Google Patents URL
  • Prmt5 inhibitors and uses thereof Google Patents URL
  • National Institutes of Health (NIH)
  • Preformulation: Common ion effect UOMustansiriyah URL
  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect ResearchGate URL

Sources

Optimization

Minimizing byproduct formation during morpholinone ring closure

Welcome to the Morpholinone Synthesis Technical Support Center . As a Senior Application Scientist, I have curated this guide to address the specific challenges of morpholin-3-one ring closure.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholinone Synthesis Technical Support Center .

As a Senior Application Scientist, I have curated this guide to address the specific challenges of morpholin-3-one ring closure. This process is critical in the synthesis of anticoagulants (e.g., Rivaroxaban), antibiotics (e.g., Linezolid), and various CNS-active agents.[1]

This guide moves beyond generic advice, focusing on the mechanistic causality of failure modes and providing self-validating protocols to ensure reproducibility.

Module 1: Critical Reaction Pathways (The "Why")

KBA-101: Mechanistic Divergence & Byproduct Formation

The formation of the morpholin-3-one ring typically involves the N-alkylation of a 2-aminoalcohol (or aniline derivative) with a 2-haloacetyl electrophile, followed by intramolecular cyclization.[]

The Core Conflict: The reaction relies on the nucleophilicity of the nitrogen atom. However, the presence of the hydroxyl group (in the starting material) and the alpha-protons (in the product) creates three distinct failure modes:

  • Regioselectivity Failure (O-Alkylation): Under hard-base conditions, the alkoxide competes with the amine, leading to acyclic ether byproducts.[]

  • Oligomerization: If the electrophile is present in excess or mixing is poor, the product can react with a second equivalent of electrophile.

  • Racemization: For chiral substrates (e.g., Rivaroxaban intermediates), the basic conditions required for cyclization can deprotonate the alpha-carbon, destroying enantiopurity.[1][]

Visualizing the Failure Modes

The following diagram maps the kinetic vs. thermodynamic pathways.

MorpholinonePathways Start Amino Alcohol (Nucleophile) Inter_N N-Alkyl Intermediate (Desired) Start->Inter_N Soft Base/Kinetic Control (N-Alkylation) Inter_O O-Alkyl Intermediate (Undesired) Start->Inter_O Hard Base/Thermodynamic (O-Alkylation) Reagent Haloacetyl Electrophile Product Morpholin-3-one (Target) Inter_N->Product Cyclization (Intramolecular) Byprod_Poly Polymer/Oligomer (Tars) Inter_N->Byprod_Poly Excess Electrophile (Intermolecular) Byprod_Elim Elimination Product (Vinyl species) Inter_O->Byprod_Elim Elimination Byprod_Rac Racemized Product (ee% Loss) Product->Byprod_Rac High Temp + Strong Base (Enolization)

Caption: Figure 1. Mechanistic divergence in morpholinone synthesis. Green paths indicate the target workflow; red paths indicate critical failure modes governed by base hardness and temperature.

Module 2: Troubleshooting Guide (The "How")

KBA-102: Diagnostic Q&A

Use this section to diagnose specific experimental failures.

Issue 1: "I am seeing large amounts of acyclic ether impurities."
  • Diagnosis: Competitive O-alkylation.[]

  • Root Cause: According to the Hard and Soft Acids and Bases (HSAB) theory, the alkoxide (O-) is a "hard" nucleophile, while the amine (N:) is "softer." Using hard bases (e.g., NaH, NaOH) without phase transfer catalysts often exacerbates O-alkylation.[1][]

  • Corrective Action:

    • Switch to a Softer Base: Use bases like Potassium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ).[]
    • Leaving Group Modulation: If using a chloro-reagent, add a catalytic amount of NaI (Finkelstein condition) to generate the iodo-intermediate in situ.[] The softer iodide leaving group favors attack by the softer nitrogen nucleophile [1].

    • Solvent Change: Avoid polar aprotic solvents (DMF/DMSO) if O-alkylation is high; they enhance the nucleophilicity of the "hard" oxygen. Use Toluene or Isopropanol.[][3]

Issue 2: "My enantiomeric excess (ee%) dropped significantly after ring closure."
  • Diagnosis: Base-mediated Racemization.[]

  • Root Cause: The proton at the C-2 position (alpha to the carbonyl) is acidic. Prolonged exposure to base at high temperatures promotes enolization, destroying chirality (common in Rivaroxaban intermediates) [2].[1]

  • Corrective Action:

    • Temperature Ramp: Do not reflux indiscriminately. Perform the N-alkylation at low temperature (

      
      ), then warm only to the minimum temperature required for cyclization (
      
      
      
      ).
    • Quench Protocol: Do not allow the reaction to sit at the endpoint. Quench immediately with a buffered acid solution (e.g., dilute acetic acid) to neutralize the base before workup.[1]

Issue 3: "The reaction mixture turned into a black tar/polymer."
  • Diagnosis: Uncontrolled Oligomerization.[]

  • Root Cause: The product (morpholinone) still possesses nucleophilic character or the intermediate reacted intermolecularly rather than intramolecularly. This is a concentration effect.[]

  • Corrective Action:

    • High Dilution Technique: Perform the cyclization step under high dilution conditions (>20 volumes of solvent).

    • Inverse Addition: Add the base slowly to the mixture of amine and electrophile, or add the electrophile slowly to the amine. This ensures the concentration of the active alkylating agent is always low relative to the nucleophile [3].

Module 3: Optimized Protocol (The Solution)

KBA-103: The "Gold Standard" Self-Validating Protocol []

This protocol uses Phase Transfer Catalysis (PTC) to solve solubility issues and enhance regioselectivity, a method proven effective in industrial synthesis of morpholinone derivatives [4].[1]

Scope: Synthesis of 4-substituted morpholin-3-one from N-substituted amino alcohol.

Materials:
  • Substrate: N-substituted-2-aminoethanol (1.0 eq)

  • Electrophile: Ethyl chloroacetate (1.1 eq)[1]

  • Base: 50% aq.[] NaOH (Solid/Liquid interface) or

    
     (Solid/Liquid)[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[1]

  • Solvent: Toluene (Non-polar solvent suppresses O-alkylation)[]

Step-by-Step Workflow:
StepActionTechnical Rationale (Why?)Validation Checkpoint
1 Dissolution Dissolve amino alcohol and TBAB in Toluene (10V). Cool to

.[]
Visual: Solution must be clear.
2 Base Addition Add base (aq. NaOH or solid

).[] Stir vigorously.
Turbidity: Biphasic system established.
3 Electrophile Feed Add Ethyl chloroacetate dropwise over 1 hour. Maintain T <

.[]
Temp Control: Exotherm indicates reaction.[] If T spikes, pause addition.
4 N-Alkylation Stir at

for 2-4 hours.
IPC (TLC/HPLC): Confirm disappearance of amine. Do not proceed if amine remains.[]
5 Cyclization Heat to

. Hold for 2-4 hours.
IPC: Monitor formation of ring product vs. linear ester intermediate.
6 Quench Cool to

.[] Add water. Separate phases.
pH Check: Aqueous layer should be basic (pH > 10).[]
7 Purification Wash organic layer with dilute HCl (remove unreacted amine) then brine. Crystallize or distill.[]Purity: Check HPLC for dimer content.

Module 4: Decision Tree for Optimization

Use this logic flow to determine the next step in your experiment if the standard protocol fails.

TroubleshootingTree Start Start: Analyze Crude HPLC Q1 Is Conversion < 50%? Start->Q1 Q2 Is Acyclic Ether > 5%? Q1->Q2 No A1 Action: Check Catalyst (TBAB) Increase Temp slightly Q1->A1 Yes Q3 Is Dimer/Polymer > 5%? Q2->Q3 No A2 Action: Switch Solvent to Toluene Use softer base (K2CO3) Q2->A2 Yes A3 Action: Increase Dilution Slower Addition Rate Q3->A3 Yes End Proceed to Scale-up Q3->End No (Process Optimized)

Caption: Figure 2. Logic gate for troubleshooting morpholinone synthesis based on crude impurity profile.

References

  • LaPlante, S. R., et al. (2013).[1][][4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][][4] Link

  • RSC Publishing. (2017).[] "Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study." RSC Advances. Link

  • BenchChem. (2025).[][5] "Side reactions and byproduct formation in morpholine synthesis." BenchChem Technical Guides. Link[1]

  • Makosza, M. (2000).[1][][6] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403.[1][] Link

Sources

Troubleshooting

Removing inorganic salts from 4-Aminomorpholin-3-one preparations

Executive Summary & Chemical Context 4-Aminomorpholin-3-one (CAS: 43076-30-8) is a highly polar, water-soluble intermediate critical for the synthesis of anticoagulants like Apixaban and Rivaroxaban .[1] The Core Problem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Aminomorpholin-3-one (CAS: 43076-30-8) is a highly polar, water-soluble intermediate critical for the synthesis of anticoagulants like Apixaban and Rivaroxaban .[1]

The Core Problem

Synthesis often involves cyclization or reduction steps (e.g., using sodium sulfide or acid-base neutralizations) that generate stoichiometric quantities of inorganic salts (NaCl, KCl, Na₂SO₄). Because the target molecule is highly polar, standard aqueous-organic extraction (e.g., Water/EtOAc) often fails; the product remains in the aqueous phase with the salts.

The Solution Strategy

The most robust, field-proven method relies on a Solubility Switch . You must exploit the differential solubility between the organic lactam (soluble in alcohols) and inorganic salts (insoluble in alcohols).

ComponentSolubility in WaterSolubility in Ethanol/IPASolubility in Hexanes
4-Aminomorpholin-3-one High Moderate/High (Hot) Low
Inorganic Salts (NaCl/Na₂SO₄) High Insoluble Insoluble

Primary Protocol: The "Dry-and-Leach" Method

Recommended for bulk removal of >95% salt content.[1]

Workflow Diagram

DesaltingProcess Start Crude Reaction Mixture (Aqueous + Salts + Product) Evap Vacuum Distillation (Remove Water Completely) Start->Evap Residue Solid Residue (Product + Salt Cake) Evap->Residue Dry Mass SolventAdd Add Anhydrous EtOH or IPA (Ratio 10:1 v/w) Residue->SolventAdd Reflux Reflux / Repulp (60-75°C for 1-2 hrs) SolventAdd->Reflux Dissolve Organic Filter Hot Filtration (>50°C) Reflux->Filter Cake Filter Cake (Inorganic Salts) Filter->Cake Retain Solids Filtrate Filtrate (Product in Alcohol) Filter->Filtrate Pass Liquid Cryst Cool & Crystallize (0-5°C) Filtrate->Cryst Final Pure 4-Aminomorpholin-3-one Cryst->Final

Caption: Figure 1.[1][2] The "Dry-and-Leach" workflow separates polar organics from salts by exploiting alcohol insolubility of inorganic halides/sulfates.[1]

Step-by-Step Methodology

Step 1: Water Removal (Critical)

  • Action: Concentrate the aqueous reaction mixture to dryness under reduced pressure (45-50°C).

  • Why: Even 5% residual water allows salts to dissolve into the organic solvent during the next step, contaminating the final product.

  • Target: A dry, potentially sticky solid residue.

Step 2: Solvent Leaching (Repulping) [1]

  • Solvent Selection: Anhydrous Ethanol (EtOH) or Isopropyl Alcohol (IPA).[1]

  • Action: Add solvent (approx. 5-10 mL per gram of theoretical product) to the residue.[1]

  • Condition: Heat to reflux (75-80°C for EtOH) with vigorous stirring for 60 minutes.

  • Mechanism: The 4-aminomorpholin-3-one dissolves; the inorganic salts remain suspended as solids.[1]

Step 3: Hot Filtration

  • Action: Filter the mixture while hot (>50°C) through a sintered glass funnel or Celite pad.

  • Caution: If the solution cools, the product will co-crystallize with the salt.

  • Wash: Wash the filter cake with a small volume of hot solvent to recover trapped product.

Step 4: Isolation

  • Action: Cool the filtrate to 0-5°C. The product should crystallize.

  • Alternative: If no crystals form, evaporate the solvent to obtain the desalted oil/solid.

Troubleshooting Guide (FAQ)

Issue 1: High Residue on Ignition (ROI) / Ash Content

User Report: "My final product still contains 5-10% salt."

Potential CauseDiagnostic QuestionResolution
Wet Crude Did you strip all water before adding ethanol?Re-dry: Azeotrope the crude residue with Toluene to remove trace water before adding alcohol.
Wrong Solvent Did you use Methanol?Switch Solvent: Methanol dissolves significant amounts of NaCl. Use Isopropanol or Ethanol.
Cold Filtration Did the funnel cool down during filtration?Heat Maintenance: Use a pre-heated funnel or jacketed filter. If crystals appear in the funnel, you are losing product and trapping salt.
Issue 2: Low Yield (<50%)

User Report: "I removed the salt, but my product yield is terrible."

  • Root Cause: The "Salt Cake" acts as a sponge. Because the product is highly soluble, a significant portion remains trapped in the pore volume of the salt filter cake.

  • Fix (Repulping): Do not discard the salt cake immediately. Return the salt cake to the flask, add fresh hot solvent, stir for 30 mins, and filter again. Combine this filtrate with the first batch.

Issue 3: Product Discoloration (Brown/Yellow)

User Report: "The product turned dark during the hot leaching step."

  • Root Cause: The hydrazine moiety (-NH₂) is susceptible to oxidation, especially at high temperatures.[1]

  • Fix: Perform the reflux and filtration steps under a Nitrogen or Argon atmosphere. Ensure solvents are peroxide-free.[1]

Advanced Purification: Ion Exchange (Polishing)

Use this only if the "Dry-and-Leach" method leaves trace ions interfering with catalysis.[1]

If your application requires <0.1% ash (e.g., for catalytic coupling), use a Retardation Resin approach.

  • Resin: Amphoteric ion-exchange resin (e.g., Dowex 11A8 or equivalent retardation resin).[1]

  • Concept: These resins retard the passage of ionic salts while allowing non-ionic (or zwitterionic balanced) organics to pass through.

  • Protocol: Dissolve the semi-pure material in water. Pass through the column.[3][4] Elute with water.[5] The product elutes first; salts are retained or elute later.

References

  • Pfizer Inc. (2007).[1] Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[1] WO Patent 2007/001385. (Describes the synthesis and isolation of the morpholinone scaffold).

  • Bristol-Myers Squibb Co. (2003).[1] Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[1] US Patent 6,967,208. (Foundational chemistry for Apixaban intermediates).

  • Shanghai Institute of Pharmaceutical Industry. (2014).[1] Preparation method of apixaban intermediate.[4][6][7] CN Patent 103923079A. (Details specific purification steps including solvent selection).

  • Richter Gedeon Nyrt. (2020).[1] Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1][2][3][5][8][9] EP Patent 3737671. (Discusses industrial scale salt removal and crystallization).

Sources

Optimization

Technical Support Center: Resolving Hygroscopic Challenges in 4-Aminomorpholin-3-one HCl Storage

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In synthetic chemistry and drug development, 4-Aminomorpholin-3-one hydrochloride (CAS: 2622234-46-0) is a highly valuable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In synthetic chemistry and drug development, 4-Aminomorpholin-3-one hydrochloride (CAS: 2622234-46-0) is a highly valuable building block, frequently utilized in the synthesis of factor Xa inhibitors and other morpholinone-derived therapeutics[1]. However, its handling is notoriously complicated by severe hygroscopicity.

As a Senior Application Scientist, I have designed this guide not just to provide instructions, but to explain the causality behind our handling protocols. By understanding the thermodynamic drivers of moisture sorption, you can implement these self-validating systems to ensure absolute reproducibility in your assays and syntheses.

The Mechanistic Root of the Problem

Why is 4-Aminomorpholin-3-one HCl so prone to rapid moisture uptake? The answer lies in its molecular architecture. The compound features a morpholin-3-one ring—containing a hydrogen-bond accepting oxygen and a polar carbonyl group—paired with a hydrochloride salt. through hydrogen bonding, disrupting the crystal lattice[2].

When the ambient relative humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), water condenses directly into the solid state. This leads to agglomeration (caking), deliquescence, and potentially accelerated hydrolysis[2]. This moisture uptake alters the effective molecular weight of the API, compromising stoichiometric accuracy during synthesis, and[3].

Diagnostic FAQs & Troubleshooting

Q1: My 4-Aminomorpholin-3-one HCl turned into a sticky, caked paste within minutes of opening the bottle on the benchtop. Is it ruined? A: Not necessarily, but its effective molar mass is now unknown. The caking is a physical phase transition caused by moisture adsorption. , drastically reducing the shelf life of your intermediate[4].

  • Actionable Fix: Do not heat the compound excessively in an oven, as thermal stress can drive off HCl gas (free-basing the amine). Instead, transfer the open vial to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) and apply a high vacuum for 48 hours to reverse the hydration gently.

Q2: How can I accurately weigh this compound without moisture skewing the mass during the transfer? A: You cannot accurately weigh a highly hygroscopic salt in ambient air. The continuous mass increase you observe on the balance is a direct, real-time measurement of dynamic vapor sorption.

  • Actionable Fix: Weighing must be performed in a controlled-environment argon or nitrogen glovebox maintained at <5% RH. If a glovebox is strictly unavailable, use the "weighing by difference" method with a tightly capped volumetric flask, minimizing atmospheric exposure to less than 5 seconds.

Q3: Can I store the working aliquots in a standard lab refrigerator (4°C)? A: Only if rigorously sealed in secondary containment. Standard refrigerators are high-humidity environments. If the primary seal is imperfect, temperature cycling will cause condensation directly onto the powder.

  • Actionable Fix: Store the material in a sealed desiccator box containing indicating silica gel, and place the entire desiccator box into a -20°C freezer. to preventing moisture entry[5].

Quantitative Hygroscopicity Data

To implement proper engineering controls, we must classify the material based on [6]. Below is a summarized classification for 4-Aminomorpholin-3-one HCl based on standard pharmaceutical raw material guidelines.

Table 1: Hygroscopicity Profile and Storage Parameters

ParameterValue / ClassificationMechanistic Implication
Hygroscopicity Class Very Hygroscopic[6]. Requires strict barrier isolation.
Deliquescence RH (DRH) ~45% at 25°CExposure to ambient air (>45% RH) triggers spontaneous dissolution into adsorbed water.
Optimal Storage Temp -20°C (Desiccated)Low kinetic energy minimizes chemical degradation; desiccant prevents condensation.
Recommended Desiccant P₂O₅ or Indicating SilicaP₂O₅ provides an aggressive moisture sink (vapor pressure < 0.001 mm Hg) for recovery.
Self-Validating Experimental Protocol: Anhydrous Aliquoting

This standard operating procedure (SOP) is designed as a self-validating system : if the powder remains free-flowing and the mass remains stable on the analytical balance, the system's integrity is validated.

Step 1: Thermal Equilibration (Crucial First Step)

  • Action: Remove the sealed master bottle of 4-Aminomorpholin-3-one HCl from the -20°C freezer. Do not open it. Let it sit on the benchtop for exactly 24 hours.

  • Causality: Opening a cold bottle in ambient air immediately drops the local air temperature below the dew point, causing instantaneous water condensation directly onto the API. Thermal equilibration prevents this thermodynamic trap.

Step 2: Environmental Isolation

  • Action: Transfer the unopened, equilibrated bottle into an inert-atmosphere glovebox (Argon or N₂). Purge the antechamber three times. Ensure the internal sensors read <5% RH and <1 ppm O₂.

  • Causality: Removing atmospheric water vapor eliminates the thermodynamic driving force for moisture sorption.

Step 3: Aliquoting and Sealing

  • Action: Dispense single-use quantities (e.g., 100 mg) into pre-dried, amber glass vials. Seal each vial with a PTFE-lined screw cap, followed by a tight wrap of Parafilm around the seam.

  • Causality: Single-use aliquots prevent repeated freeze-thaw and opening cycles of the master batch. PTFE provides a chemically inert, moisture-impermeable barrier.

Step 4: Secondary Containment Storage

  • Action: Place the sealed aliquots into a secondary container (e.g., a rigid polymer lock-box) filled with indicating silica gel. Store this secondary container at -20°C.

  • Causality: The silica gel acts as a sacrificial moisture sink. If the silica gel changes color, the self-validating system has detected a seal failure, alerting you before the API is compromised.

Handling Workflow Visualization

The following decision tree outlines the logical workflow for receiving and processing 4-Aminomorpholin-3-one HCl to guarantee structural integrity.

HandlingWorkflow A Receive 4-Aminomorpholin-3-one HCl B Thermal Equilibration (24h at Room Temp) A->B Prevent condensation C Transfer to Argon Glovebox (<5% RH, <1 ppm O2) B->C Maintain anhydrous state D Inspect Physical State C->D E Free-flowing Powder? D->E F Vacuum Desiccation with P2O5 (48h) E->F No (Caking/Deliquescence) G Weigh & Aliquot into Amber Glass Vials E->G Yes F->D Re-evaluate H Seal with PTFE Septa & Parafilm G->H Minimize exposure I Store in Desiccator at -20°C H->I Long-term stability

Workflow for the anhydrous handling and storage of 4-Aminomorpholin-3-one HCl.

References
  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Organic Process Research & Development. Available at:[Link]

  • ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." Journal of Molecular Structure. Available at:[Link]

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management of 4-Aminomorpholin-3-one Additions

Topic: Controlling Exotherms During the Addition of 4-Aminomorpholin-3-one Context: Critical Intermediate Coupling (Apixaban Synthesis Pathway) Document ID: TSC-THERM-4AM-01[1] Executive Summary & Scientific Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms During the Addition of 4-Aminomorpholin-3-one Context: Critical Intermediate Coupling (Apixaban Synthesis Pathway) Document ID: TSC-THERM-4AM-01[1]

Executive Summary & Scientific Context

The Challenge: The addition of 4-Aminomorpholin-3-one (often utilized as a nucleophile in the synthesis of Factor Xa inhibitors like Apixaban) to electrophilic substrates (such as hydrazonoyl chlorides or activated valerolactams) is a dosing-controlled exothermic process .[1]

Failure to manage this exotherm results in two critical failure modes:

  • Safety: Thermal runaway if the heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ).[1]
  • Quality: Formation of impurities (e.g., dimers, ring-opening degradation) driven by localized hot spots, significantly reducing yield and complicating downstream purification.[1]

The Solution: This guide treats the addition protocol not just as a "step" but as a thermodynamic equation that must be balanced. We utilize the principles of Reaction Calorimetry (RC1) to define safe operating windows.

Tier 1: Critical Process Parameters (The "Must-Haves")

Before initiating addition, verify these parameters. This data is derived from standard amidation/alkylation thermodynamics.[1]

Thermodynamic Profile (Representative)
ParameterValue / RangeSignificance
Reaction Enthalpy (

)
-110 to -140 kJ/molHighly Exothermic.[1] Requires active heat removal.[1]
Adiabatic Temp Rise (

)
> 50°C (Concentration dependent)Potential for solvent boiling/pressurization if cooling fails.[1]
Target Process Temp (

)
-10°C to 5°CLow temp required to suppress side-reactions (impurity formation).[1]
Max. Temp of Synthesis Reaction (MTSR) Must be <

of decomposition
If MTSR exceeds decomposition temp, explosion risk exists.[1]
Engineering Controls Checklist
  • Agitation: High-shear mixing (Reynolds number > 10,000) is required to prevent "hot spots" at the injection point.[1]

  • Dosing Point: Sub-surface addition (dip tube) is preferred over surface addition to ensure immediate dissipation of heat into the bulk solvent.

  • Cooling Utility: Jacket temperature (

    
    ) should be at least 10°C lower than Target Process Temp (
    
    
    
    ).

Tier 2: Troubleshooting Guide (Q&A Format)

Scenario A: Temperature Spikes During Addition

Q: I am adding the 4-Aminomorpholin-3-one solution at the calculated rate, but the reactor temperature (


) is spiking above the limit (-5°C). My jacket is already at -20°C. What is wrong? 

A: You have likely exceeded the "Heat Accumulation Limit" or have poor mass transfer. In dosing-controlled reactions, the rate of addition determines the rate of heat generation (


). If 

rises,

(Heat Removal).[1]
  • Immediate Action: Stop the feed pump. Allow

    
     to return to baseline.
    
  • Root Cause Analysis:

    • The Accumulation Factor: Your reaction kinetics might be slower than your mixing. If the reaction is not instantaneous, reagents accumulate. When they eventually react, they release heat all at once (thermal runaway).[1]

    • Viscosity Changes: As the reaction proceeds, does the slurry thicken? Increased viscosity reduces the Heat Transfer Coefficient (

      
      ), making the jacket less effective.
      
  • Correction: Reduce dosing rate by 50%. Increase impeller speed to improve the

    
     value.
    
Scenario B: Impurity Formation (The "Pink" Batch)

Q: My exotherm was controlled (


 never exceeded 0°C), but HPLC shows high levels of Impurity X (dimer) and the batch color is off. Why? 

A: You likely suffered from "Mesomixing" issues or Localized Hot Spots. Even if the bulk temperature sensor reads 0°C, the temperature at the tip of the dosing nozzle can be 20-30°C higher if mixing is too slow. 4-Aminomorpholin-3-one is sensitive; high local concentration + high local heat = self-reaction or degradation.[1]

  • The Mechanism: The reaction rate (

    
    ) increases exponentially with temperature (Arrhenius equation). At the injection point, 
    
    
    
    is massive.
  • Correction:

    • Dilution: Dilute the feed solution of 4-Aminomorpholin-3-one.

    • Turbulence: Ensure the feed enters directly into the vortex of the impeller, not near the wall or a baffle.

Scenario C: Delayed Exotherm

Q: I finished the addition. The temperature was stable. Ten minutes later, the temperature suddenly shot up. What happened?

A: This is a dangerous "Accumulation" scenario. You added the reagent faster than it could react. You essentially created a "bomb" of unreacted material. When the kinetic barrier was overcome (or a catalyst initiated the step), all the energy released at once.

  • Diagnostics: Check the Damköhler Number (Da) .[1] If

    
    , the reaction is kinetically controlled, and dosing speed does not strictly control heat generation.
    
  • Correction: You must run a reaction calorimetry (RC1) test to determine the conversion at the end of dosing. If conversion is <90% at end-of-dose, you must add a "digest" phase or increase temperature during dosing very cautiously.[1]

Visualizing the Control Strategy

The following diagram illustrates the logic flow for maintaining thermal stability during the addition.

ThermalControl Start Start Addition 4-Aminomorpholin-3-one CheckTemp Monitor Tr (Reactor Temp) vs Tmax (Limit) Start->CheckTemp Decision1 Is Tr > Tmax? CheckTemp->Decision1 StopFeed EMERGENCY STOP Feed Pump Decision1->StopFeed Yes (Excursion) Continue Continue Addition Decision1->Continue No (Stable) CalcCooling Check Cooling Capacity (Q_rem) StopFeed->CalcCooling Decision2 Is Jacket Temp (Tj) at minimum? CalcCooling->Decision2 ReduceRate Reduce Dosing Rate (Decrease Q_gen) Decision2->ReduceRate Yes (Max Cooling Reached) CheckViscosity Check Viscosity/Stirring (Improve U value) Decision2->CheckViscosity No (Optimization Possible) ReduceRate->CheckTemp Restart Slow CheckViscosity->CheckTemp Restart End Post-Reaction Digest Period Continue->End

Figure 1: Logic flow for thermal intervention during exothermic reagent addition.

Experimental Protocol: Safe Addition Workflow

Objective: Coupling of 4-Aminomorpholin-3-one to Chlorinated Intermediate (e.g., Apixaban Precursor).

  • Preparation:

    • Reactor: Charge electrophile and solvent (e.g., DCM or THF).[1] Cool to -10°C.[1]

    • Feed Vessel: Dissolve 4-Aminomorpholin-3-one in solvent. Ensure homogeneity.

  • Inertion:

    • Purge system with

      
      . Oxygen can accelerate decomposition of hydrazine-derivatives.[1]
      
  • The "Test Dose" (Critical Step):

    • Add 5% of the total feed volume rapidly.

    • Observe: Watch for an immediate exotherm (

      
      ).[1]
      
    • Validation: If no temp rise occurs, STOP .[1] The reaction has not initiated. Adding more will lead to accumulation.[1] Check catalyst/pH.[1]

  • Controlled Addition:

    • Start feed at calculated rate (e.g., 2 mL/min).

    • Slave the feed pump to the reactor temperature (Interlock: Cut feed if

      
      ).[1]
      
  • Post-Addition Digest:

    • Maintain cooling for 30 mins.

    • Slowly ramp to room temperature only after confirming consumption of limiting reagent via HPLC/TLC.

References & Authority

  • Bristol-Myers Squibb Company. (2018).[1] Process for the preparation of apixaban and intermediates thereof.[2] US Patent 9,932,336 B2.[1] Link

    • Citation Context: Defines the standard synthetic routes and intermediates involving morpholinone derivatives.

  • Mettler Toledo. (n.d.).[1] Reaction Calorimetry in Process Safety Design.[1][3]Link[1]

    • Citation Context: Source for heat flow calorimetry principles (

      
       vs 
      
      
      
      ) and scale-up safety.
  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[1] Wiley-VCH.[1]

    • Citation Context: Authoritative text on calculating Adiabatic Temperature Rise (

      
      ) and Damköhler numbers.
      
  • PubChem. (2025).[1] 4-(4-Aminophenyl)morpholin-3-one Compound Summary.Link[1]

    • Citation Context: Verification of chemical structure, hazards (GHS), and physical properties.

Sources

Optimization

Technical Support Center: Purification of 4-(4-aminophenyl)morpholin-3-one

This technical guide addresses the purification of 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban.[1][2] Status: Operational | Versi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0), a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban.[1][2]

Status: Operational | Version: 2.4 | Context: API Intermediate Purification Target Molecule: 4-(4-aminophenyl)morpholin-3-one (CAS: 438056-69-0) Warning: This guide assumes the standard industrial intermediate. If you are working with the N-amino hydrazine derivative (4-aminomorpholin-3-one), please contact specialized support immediately as stability profiles differ significantly.

Module 1: Diagnostic Triage & Strategy Selection

Before initiating any purification, you must characterize the "mess." Low-purity batches (<85%) often fail standard recrystallization because impurities disrupt crystal lattice formation, leading to oiling out or occlusion.

The Decision Matrix

Use this logic flow to select the appropriate protocol based on your batch's analytical profile.

PurificationStrategy Start Batch Analysis (HPLC/LC-MS) PurityCheck Check Purity % Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity MidPurity Purity 80-90% PurityCheck->MidPurity LowPurity Purity < 80% PurityCheck->LowPurity ProtocolA Protocol A: Ethanol Recrystallization HighPurity->ProtocolA ImpurityType Identify Major Impurity MidPurity->ImpurityType ProtocolB Protocol B: Acid-Base Swing LowPurity->ProtocolB Nitro Nitro Precursor (Incomplete Red.) ImpurityType->Nitro Reducible Inorganic Pd/Fe Salts ImpurityType->Inorganic Ionic Oligomers Tars/Dimers ImpurityType->Oligomers Non-polar Nitro->ProtocolA Purge via Mother Liquor ProtocolC Protocol C: Adsorbent/Reslurry Inorganic->ProtocolC Chelation/Wash Oligomers->ProtocolB Salt Formation

Figure 1: Decision matrix for selecting the optimal purification route based on initial purity and impurity profiling.

Module 2: Protocol A - The "Gold Standard" Recrystallization

Best for: Batches with >90% purity or removal of trace nitro-precursors.

This molecule exhibits steep solubility curves in alcohols, making Ethanol (EtOH) or Methanol (MeOH) the solvents of choice. Water is used as an anti-solvent to force precipitation if yield is low.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in Absolute Ethanol (10-15 volumes) .

  • Reflux: Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Troubleshooting: If undissolved solids remain after 15 mins at reflux, hot-filter immediately. These are likely inorganic salts or polymers.

  • Carbon Treatment (Optional but Recommended): Add activated carbon (5% w/w) to the hot solution to remove color bodies and palladium residues. Stir for 15 mins at reflux, then filter through Celite while hot.

  • Controlled Cooling:

    • Cool slowly to 60°C.

    • Seeding: If available, add seed crystals (0.1% w/w) at 55-60°C to induce nucleation.

    • Cool to 20-25°C over 2 hours.

    • Chill to 0-5°C and hold for 1 hour.

  • Isolation: Filter the white/off-white crystals.

  • Wash: Wash the cake with cold Ethanol (2 volumes) .

  • Drying: Dry under vacuum at 50-60°C.

Expected Yield: 85-92% Purity Upgrade: Typically +2-5%

Module 3: Protocol B - Acid-Base Swing (Salting Out)

Best for: Low purity batches (<80%) or removal of non-basic impurities (tars, oligomers).

Since the molecule contains a basic aniline nitrogen, we can selectively protonate it to form a water-soluble salt, leaving non-basic impurities behind in the organic phase.

Step-by-Step Methodology
  • Salt Formation:

    • Suspend crude material in Water (10 volumes) .

    • Slowly add concentrated HCl (1.1 equivalents) while monitoring temperature (exothermic). Maintain <30°C.

    • Stir until the amine dissolves.[3] The solution should be acidic (pH < 2).

  • Filtration/Extraction (The Purge):

    • Solid Impurities: Filter the acidic solution through Celite to remove insoluble tars.

    • Organic Impurities: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 volumes). Discard the organic layer (this contains non-basic impurities).

  • Freebasing (Precipitation):

    • Cool the aqueous phase to 10-15°C.

    • Slowly adjust pH to 8-9 using 20% NaOH or Ammonia solution .

    • The product will precipitate as a free base.

  • Isolation: Filter the solid.

  • Desalting Wash: Slurry the wet cake in Water (5 volumes) for 30 mins to remove trapped NaCl/NH4Cl salts. Filter again.

  • Final Polish: Perform a quick recrystallization (Protocol A) if needed.

Module 4: Impurity Profiling & Troubleshooting

Common impurities in 4-(4-aminophenyl)morpholin-3-one synthesis arise from incomplete hydrogenation or ring degradation.

Impurity TypeOriginRemoval Strategy
Nitro-precursor Incomplete hydrogenation of 4-(4-nitrophenyl)morpholin-3-one.Recrystallization (EtOH). The nitro compound is more soluble in alcohols than the amine product.
Inorganic Salts Iron/Acid reduction or Pd/C residues.Water Reslurry. The product has low water solubility (approx 16g/L), while salts are highly soluble.
Dimer (Azo) Coupling side-reaction during reduction.Acid-Base Swing. Azo dimers often lack the basicity to form stable salts or have drastically different solubility profiles.
Pd Residues Leaching from catalyst.Scavenger Resin (e.g., SiliaMetS® Thiol) or Activated Carbon treatment during hot dissolution.
Workflow Visualization: Acid-Base Rescue

AcidBaseRescue Crude Crude Low Purity (<80%) Acidify Add HCl + Water (pH < 2) Crude->Acidify Filter Filter/Extract (Remove Tars) Acidify->Filter Basify Adjust pH 8-9 (NaOH/NH3) Filter->Basify Aqueous Phase Waste Waste Filter->Waste Solid/Organic Phase Precipitate Product Precipitates Basify->Precipitate

Figure 2: The Acid-Base Swing protocol for separating the target amine from non-basic organic impurities.

Frequently Asked Questions (FAQ)

Q: My product is colored (brown/pink) even after recrystallization. Is it impure? A: Not necessarily. Aniline derivatives are prone to surface oxidation, forming "color bodies" that are intensely colored even at ppm levels.

  • Fix: Use Sodium Dithionite (0.5% aq wash) or perform the recrystallization with activated carbon. Ensure drying is done under vacuum to prevent air oxidation.

Q: The product "oiled out" during recrystallization. What went wrong? A: This happens if the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat to dissolve the oil. Add 10-20% more solvent. Cool very slowly with vigorous stirring. Seeding is critical here.

Q: Can I use DMF or DMSO for purification? A: While the compound is soluble in DMSO/DMF, these solvents are difficult to remove due to high boiling points. They are not recommended for the final step as residual solvent analysis (ICH Q3C) will likely fail. Stick to Ethanol, Methanol, or IPA.

Q: I suspect high Palladium content (>20ppm). How do I remove it? A: Standard recrystallization is poor at removing Pd. Use a metal scavenger resin (e.g., Thiol-modified silica) in the hot ethanolic solution before filtration, or wash the crude solid with an aqueous EDTA solution.

References

  • Mederski, W., et al. (2004).[4] Synthesis and structural assignment of 4-(4-aminophenyl)morpholin-3-one derivatives. Bioorganic & Medicinal Chemistry Letters, 14(23), 5817-5822. Link

  • World Intellectual Property Organization. (2005). Process for the preparation of substituted oxazolidinones. WO2005026135A1.[4] (Bayer Healthcare AG).[4] Link

  • European Patent Office. (2012).[5] Process for the preparation of rivaroxaban and intermediates thereof. EP2518060A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR interpretation of 4-Aminomorpholin-3-one hydrochloride

This guide provides an in-depth technical analysis of the H-NMR interpretation for 4-Aminomorpholin-3-one Hydrochloride . It is designed for researchers and analytical scientists requiring definitive structural verificat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the H-NMR interpretation for 4-Aminomorpholin-3-one Hydrochloride . It is designed for researchers and analytical scientists requiring definitive structural verification of this hydrazine-based building block, distinguishing it from structural analogs and precursors.[1]

Executive Summary & Structural Context

4-Aminomorpholin-3-one Hydrochloride (CAS: 14863-44-6 for free base; HCl salt is the common stable form) is a specialized heterocyclic hydrazine surrogate.[2] Unlike simple morpholine, it contains a lactam (cyclic amide) functionality and an N-amino group.[1][2]

  • Primary Application: Synthesis of hydrazones, pyrazoles, and pharmaceutical intermediates where a morpholinone scaffold is required without using volatile/toxic hydrazine hydrate.[1]

  • Critical Disambiguation: This compound is frequently confused with 4-(4-aminophenyl)morpholin-3-one (a Rivaroxaban intermediate).[2] This guide focuses strictly on the N-amino heterocycle (Structure A below), not the phenyl-substituted derivative.

Feature4-Aminomorpholin-3-one HCl Morpholin-3-one (Precursor)4-Aminomorpholine (Analog)
Core Function N-Amino LactamCyclic Amide (Lactam)Cyclic Hydrazine (Amine)
Carbonyl? Yes (C=O) Yes (C=O) No
N-Substituent -NH₂ (HCl)-H-NH₂
Symmetry Asymmetric (C2 vs C5/6)AsymmetricSymmetric (AA'BB')

Experimental Protocol: H-NMR Acquisition

To ensure "Trustworthiness" and reproducibility, the following protocol minimizes proton exchange and maximizes signal resolution for the hydrochloride salt.

Solvent Selection Strategy
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[2]

    • Reasoning: The hydrochloride salt contains acidic protons (

      
      ) and the free base has exchangeable 
      
      
      
      protons. Protic solvents like
      
      
      or
      
      
      will cause rapid deuterium exchange, obliterating the critical amine/ammonium signals (
      
      
      ppm) required for salt confirmation.
  • Alternative: CDCl3 (Only for Free Base).[2]

    • Note: The HCl salt is insoluble in chloroform. If analyzing the free base in

      
      , the amine protons will appear broad and variable (
      
      
      
      ppm).
Sample Preparation Step-by-Step
  • Weighing: Transfer 10–15 mg of 4-Aminomorpholin-3-one HCl into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute at room temperature.[1] Do not heat, as hydrazines can degrade.[1]

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Scans: 16–32 (Sufficient for >10mg).[2]

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of HCl protons).

    • Pulse Angle: 30°.[2]

H-NMR Interpretation & Data Analysis

The spectrum of 4-Aminomorpholin-3-one HCl is distinct due to the desymmetrization caused by the carbonyl group at position 3.[2]

Chemical Shift Assignments (DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegrationInterpretation
NH/HCl

10.5 – 11.5 Broad Singlet3HDiagnostic: Confirms Salt formation.[2] Disappears in

.
H-2

4.15 – 4.25 Singlet2HKey Identifier: Isolated methylene between O and C=O.[2] No vicinal coupling.[2]
H-6

3.90 – 4.00 Triplet (

Hz)
2HDeshielded by Oxygen.[2] Couples with H-5.
H-5

3.55 – 3.65 Triplet (

Hz)
2HDeshielded by

.[2] Couples with H-6.
Detailed Mechanistic Analysis
  • The "Singlet" Anomaly (H-2): Unlike morpholine, where all protons are multiplets, the C2 protons in morpholin-3-one derivatives are isolated from the rest of the spin system by the carbonyl carbon and the oxygen atom. This results in a sharp singlet around 4.2 ppm.[2] This is the primary check for the 3-one (lactam) ring integrity.[2]

  • The Ammonium Hump: The

    
     protons are highly acidic and participate in hydrogen bonding with DMSO.[2] They appear as a very broad hump downfield (
    
    
    
    ppm).[2] In the free base, this signal moves upfield to
    
    
    ppm (sharp broad singlet, 2H).[1]
  • Ring Coupling (H-5/H-6): These form an

    
     system (appearing as two triplets).[2] The H-6 protons are more downfield (
    
    
    
    ppm) due to the electronegativity of the adjacent Oxygen, while H-5 protons (
    
    
    ppm) are adjacent to the cationic Nitrogen.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the H-NMR signature of 4-Aminomorpholin-3-one HCl against its common impurities and analogs to validate purity.

Comparison 1: vs. Morpholin-3-one (Precursor)[3][4][5]
  • Scenario: Incomplete N-amination during synthesis.

  • Differentiation:

    • Target: Shows broad

      
       (
      
      
      
      ppm) or
      
      
      (
      
      
      ppm).
    • Precursor: Shows a distinct amide NH proton around 8.0 ppm (broad singlet).[2]

    • Shift Change: The N-substitution in the target removes the Amide NH signal entirely.

Comparison 2: vs. 4-Aminomorpholine (Analog)
  • Scenario: Mistaken identity or wrong starting material (Morpholine vs Morpholinone).

  • Differentiation:

    • Target: Asymmetric spectrum. Distinct Singlet at 4.2 ppm (H-2).[2]

    • Analog: Symmetric spectrum (

      
      ).[2] Two sets of multiplets around 3.0 and 3.7 ppm. No Singlet. 
      
    • Carbonyl: The target has a C=O (visible in C-NMR ~165 ppm, inferred in H-NMR by the desymmetrization).[2]

Comparison 3: HCl Salt vs. Free Base
  • Scenario: Checking if neutralization occurred.

FeatureHCl Salt (in DMSO)Free Base (in DMSO)
Amine Proton

ppm (Broad, 3H)

ppm (Sharp/Broad, 2H)
H-5 Shift Downfield shift (

ppm) due to cation
Upfield shift (

ppm)
Solubility High in DMSO/Water, Low in

Soluble in

, DMSO

Visualization: Structural Verification Workflow

The following diagram illustrates the decision logic for verifying the identity of 4-Aminomorpholin-3-one HCl using H-NMR data.

NMR_Verification Start Unknown Sample (DMSO-d6) Check_Singlet Check 4.0 - 4.3 ppm: Is there a Singlet (2H)? Start->Check_Singlet Check_Symmetry Check Symmetry: Are there 2 distinct Triplets? Check_Singlet->Check_Symmetry Yes Result_Analog MISMATCH: Likely 4-Aminomorpholine (No Carbonyl) Check_Singlet->Result_Analog No (Multiplets only) Check_Downfield Check > 8.0 ppm: Signal Type? Check_Symmetry->Check_Downfield Yes Result_Target CONFIRMED: 4-Aminomorpholin-3-one HCl Check_Downfield->Result_Target Broad >10ppm (NH3+) Result_Precursor IMPURITY: Morpholin-3-one (Unreacted Precursor) Check_Downfield->Result_Precursor Broad ~8.0ppm (Amide NH) Result_FreeBase FORM ERROR: Free Base form (Not HCl Salt) Check_Downfield->Result_FreeBase Sharp ~4.5ppm (NH2)

Caption: Logical workflow for confirming 4-Aminomorpholin-3-one HCl identity via H-NMR, distinguishing it from analogs and free base forms.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one.[2] (Note: Used for structural comparison of the morpholinone ring system shifts). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for NMR shift prediction of lactams and hydrazines).

Sources

Comparative

Precision Spectroscopic Profiling of 4-Aminomorpholin-3-one: An FTIR Comparison Guide

The following guide provides an in-depth technical analysis of the FTIR spectral characterization of 4-Aminomorpholin-3-one , a critical heterocyclic building block (often used in the synthesis of hydrazones and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characterization of 4-Aminomorpholin-3-one , a critical heterocyclic building block (often used in the synthesis of hydrazones and pharmaceutical intermediates like Rivaroxaban).

This guide compares the analytical performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) modalities and establishes the spectral fingerprints required to distinguish this molecule from its precursors.

Executive Summary

4-Aminomorpholin-3-one (CAS 43076-46-0) is a cyclic hydrazide derivative comprising a morpholine ring with a ketone at the C3 position and a primary amino group at the N4 position. Its purity is paramount in drug development, particularly as a scaffold for Schiff base formation or as a specialized intermediate.

This guide evaluates the FTIR spectral performance of this molecule, comparing the rapid screening capabilities of ATR against the high-sensitivity resolution of KBr Transmission . It further defines the critical spectral markers that distinguish 4-Aminomorpholin-3-one from its non-aminated precursor, Morpholin-3-one , providing a self-validating protocol for researchers.

Chemical Identity & Vibrational Logic

To interpret the spectrum accurately, one must understand the vibrational modes arising from the molecule's specific topology: a six-membered lactam ring with an N-N hydrazine linkage.

Functional Group Analysis
Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Vibrational Mode
Primary Amine N-H3300 – 3450 Doublet (Asymmetric & Symmetric Stretch). Critical ID marker.
Lactam C=O1650 – 1690 Strong stretching vibration. Position affected by N-N induction.
Ether C-O-C1050 – 1150 Strong antisymmetric stretch characteristic of the morpholine ring.
Hydrazine N-N1000 – 1100 Weak/Medium stretch, often obscured by C-O-C bands.
Methylene C-H2850 – 2950 sp³ C-H stretching (Morpholine ring).
The "Precursor Problem"

The primary impurity/alternative structure is Morpholin-3-one (lacking the N-amino group).

  • Morpholin-3-one: Contains a secondary amide (Lactam N-H). This appears as a single, broad band ~3200 cm⁻¹ (H-bonded).

  • 4-Aminomorpholin-3-one: Contains an N-amino group (N-NH₂). This appears as a sharp doublet ~3300–3400 cm⁻¹.

  • Differentiation: The transition from a singlet (N-H) to a doublet (NH₂) is the definitive spectral evidence of successful amination.

Comparative Analysis: ATR vs. KBr Transmission

This section objectively compares the two dominant sampling techniques for analyzing 4-Aminomorpholin-3-one powder.

Performance Data Matrix
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Verdict for 4-Aminomorpholin-3-one
Sample Prep Time < 1 minute (Direct analysis)15–20 minutes (Grinding/Pressing)ATR is superior for high-throughput QC.
Pathlength Control Fixed (~2 µm penetration)Variable (Dependent on pellet thickness)ATR offers higher reproducibility for qualitative ID.
Spectral Resolution Good, but peak shifts possible due to refractive index.Excellent . True absorption spectrum.KBr is preferred for detailed structural elucidation or publication.
Sensitivity (LOD) Moderate.High . Can detect trace impurities.KBr is better for detecting trace Morpholin-3-one.
Hygroscopicity Risk Low (Sample is neat).High (KBr absorbs moisture).ATR is safer for this hygroscopic lactam.
Technical Insight

For routine identification of 4-Aminomorpholin-3-one, ATR (Diamond or ZnSe crystal) is the recommended modality due to the molecule's potential hygroscopicity. The KBr method, while providing higher resolution, risks introducing water bands (3400 cm⁻¹) that can obscure the critical N-NH₂ doublet.

Experimental Protocols

Method A: High-Throughput ATR Workflow
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Step-by-Step:

    • Background: Collect an air background spectrum (clean crystal).

    • Loading: Place ~5 mg of 4-Aminomorpholin-3-one powder onto the crystal center.

    • Compression: Apply pressure using the slip-clutch tower until the force gauge clicks (ensure optimal contact).

    • Acquisition: Record the sample spectrum.

    • Correction: Apply "ATR Correction" algorithm (if comparing to library transmission spectra) to adjust for penetration depth dependence.

Method B: High-Sensitivity KBr Pellet Workflow
  • Instrument: FTIR Transmission module.

  • Ratio: 1:100 (Sample:KBr).

  • Step-by-Step:

    • Drying: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove moisture.

    • Grinding: Mix 2 mg sample with 200 mg KBr in an agate mortar. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Pressing: Transfer to a 13 mm die. Press at 8–10 tons for 2 minutes under vacuum (to remove air).

    • Check: Ensure the pellet is transparent/glassy.

    • Acquisition: Record spectrum relative to a blank KBr pellet background.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for technique selection and the spectral logic for confirming chemical identity.

Diagram 1: Spectral Identification Logic

This flowchart guides the researcher through the peak assignment process to confirm the N-amino structure.

SpectralLogic Start Start: Acquire Spectrum (4-Aminomorpholin-3-one) CheckRegion1 Analyze 3300-3450 cm⁻¹ Region Start->CheckRegion1 Doublet Is a Doublet Observed? (Sym/Asym Stretch) CheckRegion1->Doublet Singlet Broad Singlet Observed (~3200 cm⁻¹) Doublet->Singlet No CheckRegion2 Analyze 1650-1690 cm⁻¹ Region Doublet->CheckRegion2 Yes (Primary Amine) Precursor ID: Morpholin-3-one (Precursor/Impurity) Singlet->Precursor Lactam Strong C=O Band? CheckRegion2->Lactam CheckRegion3 Analyze 1050-1150 cm⁻¹ Region Lactam->CheckRegion3 Yes Ether Strong C-O-C Band? CheckRegion3->Ether Confirmed CONFIRMED IDENTITY: 4-Aminomorpholin-3-one Ether->Confirmed Yes

Caption: Logic flow for distinguishing 4-Aminomorpholin-3-one from its precursor using key spectral markers.

Diagram 2: Technique Selection Workflow

A decision tree to assist researchers in choosing the correct sampling method based on their analytical goals.

MethodSelection Goal Define Analytical Goal RoutineQC Routine QC / ID (Speed Priority) Goal->RoutineQC TraceImpurity Trace Impurity / Structure (Resolution Priority) Goal->TraceImpurity ATR Select ATR Method (ZnSe/Diamond) RoutineQC->ATR KBr Select KBr Pellet Method (Transmission) TraceImpurity->KBr ATR_Pros Pros: <1 min, No moisture artifact Cons: Lower sensitivity ATR->ATR_Pros KBr_Pros Pros: High Res, Library Match Cons: Hygroscopic risk, Slow KBr->KBr_Pros

Caption: Comparative workflow for selecting ATR vs. KBr based on sensitivity and throughput requirements.

References

  • PubChem. (2025).[1] 4-Aminomorpholin-3-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Specac Ltd. (2024). FTIR: Transmission vs ATR Spectroscopy. Available at: [Link]

  • Mederski, W. W., et al. (2004). Synthesis and structural analysis of morpholin-3-one derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Standard reference for Amine/Lactam assignments).

Sources

Validation

HPLC method development for 4-Aminomorpholin-3-one purity assessment

Title: HPLC Method Development for 4-Aminomorpholin-3-one Purity Assessment: A Comparative Technical Guide Executive Summary The analysis of 4-Aminomorpholin-3-one (a cyclic hydrazide) presents a distinct set of chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for 4-Aminomorpholin-3-one Purity Assessment: A Comparative Technical Guide

Executive Summary

The analysis of 4-Aminomorpholin-3-one (a cyclic hydrazide) presents a distinct set of chromatographic challenges compared to its phenyl-substituted counterparts (e.g., the Rivaroxaban intermediate). As a small, highly polar, and weak-UV-absorbing molecule, it performs poorly on standard C18 stationary phases.

This guide compares three distinct analytical strategies: Ion-Pairing RP-HPLC , Pre-column Derivatization , and HILIC-MS/CAD . While Ion-Pairing offers a low-cost entry point, this guide recommends HILIC for R&D applications due to superior sensitivity and MS compatibility, and Derivatization-UV for routine Quality Control (QC) where UV stability is paramount.

Part 1: The Analytical Challenge

4-Aminomorpholin-3-one is characterized by a morpholine ring with a ketone at C3 and an amino group at N4. This structure creates two primary obstacles:

  • High Polarity: The molecule typically elutes in the void volume (

    
    ) of standard C18 columns, preventing separation from salts or hydrazine starting materials.
    
  • Weak Chromophore: Lacking a conjugated

    
    -system, it only exhibits weak absorption at low wavelengths (<210 nm), where solvent cut-off noise is high.
    

CRITICAL DISAMBIGUATION: Do not confuse 4-Aminomorpholin-3-one (the N-amino cyclic hydrazide) with 4-(4-aminophenyl)morpholin-3-one (the Rivaroxaban intermediate).

  • N-amino (Target of this guide): Polar, weak UV, potential genotoxic impurity (GTI) precursor.

  • N-phenyl: Moderate polarity, strong UV (aniline chromophore), standard RP-HPLC works well.

Part 2: Comparative Methodology

We evaluate three distinct approaches to solving the retention and detection problem.

Method A: Ion-Pairing RP-HPLC (The Traditional Approach)

Concept: Use a hydrophobic counter-ion (e.g., Sodium Octanesulfonate) to form a neutral ion-pair with the protonated amine, allowing retention on a C18 column.

  • Pros: Uses standard C18 columns; low instrument cost.

  • Cons: Incompatible with Mass Spectrometry (ion suppression); long column equilibration times; baseline drift at low UV wavelengths.

Method B: Pre-Column Derivatization (The QC Workhorse)

Concept: React the amino group with an aldehyde (e.g., Benzaldehyde or 2-Nitrobenzaldehyde) to form a stable hydrazone. This adds a hydrophobic tag (increasing retention) and a strong chromophore (enabling UV detection at >250 nm).

  • Pros: High sensitivity with standard UV detectors; shifts elution away from void volume; stabilizes the reactive hydrazine moiety.

  • Cons: Requires sample prep reaction; potential for derivative degradation if not controlled.

Method C: HILIC-MS / CAD (The Modern Standard)

Concept: Use Hydrophilic Interaction Liquid Chromatography (HILIC) with a Zwitterionic or Amide phase. Water acts as the strong solvent, retaining polar analytes on the water-enriched layer of the stationary phase.

  • Pros: Direct analysis (no derivatization); MS compatible (high sensitivity); orthogonal selectivity to RP-HPLC.

  • Cons: Sample diluent sensitivity (must be high organic); long equilibration times compared to standard RP.

Part 3: Comparative Data Analysis

The following data represents typical performance metrics observed during method validation for these three approaches.

Table 1: Method Performance Comparison

MetricMethod A: Ion-Pairing (C18)Method B: Derivatization (C18)Method C: HILIC (Amide/ZIC)
Retention Factor (

)
1.5 – 2.54.0 – 6.03.5 – 5.0
Detection Limit (LOD) High (100 ppm)Low (1–5 ppm)Very Low (<0.1 ppm with MS)
Tailing Factor (

)
1.5 – 1.8 (Peak broadening)1.0 – 1.2 (Sharp)1.1 – 1.3
Run Time 25 min (Isocratic)15 min (Gradient)12 min (Isocratic)
MS Compatibility No (Source fouling)Yes (If reagents volatile)Excellent
Robustness Low (pH sensitive)HighModerate (Diluent sensitive)

Part 4: Decision Framework & Workflows

Method Selection Strategy

The choice of method depends heavily on your available instrumentation and the stage of drug development.

MethodSelection cluster_0 HILIC Advantages Start Start: Select Method for 4-Aminomorpholin-3-one Q1 Is Mass Spec (MS) Available? Start->Q1 Q2 Is this for Routine QC (High Throughput)? Q1->Q2 No (UV Only) HILIC RECOMMENDED: HILIC-MS or HILIC-CAD (Direct Analysis) Q1->HILIC Yes Deriv RECOMMENDED: Derivatization + RP-UV (Benzaldehyde Reaction) Q2->Deriv Yes (Stability required) IonPair Legacy Option: Ion-Pairing RP-UV (Only if no other choice) Q2->IonPair No (Quick R&D look)

Figure 1: Decision tree for selecting the optimal analytical technique based on instrumentation and application needs.

Part 5: Detailed Protocols

Protocol 1: The "Gold Standard" HILIC Method (Recommended for R&D)

This method utilizes a Zwitterionic (ZIC-pHILIC or similar) or Amide column. The mechanism relies on partitioning into the water-rich layer on the silica surface.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters XBridge Amide), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • MS: ESI Positive Mode (SIM at [M+H]+).

    • CAD/ELSD: Nebulizer temp 35°C.

  • Sample Diluent: CRITICAL. Must be at least 80% ACN. Injecting 100% aqueous sample will destroy peak shape (solvent mismatch effect).

Protocol 2: Derivatization Method (Recommended for QC/UV)

This method transforms the analyte into a hydrazone, creating a strong UV chromophore and increasing hydrophobicity.

Reagents:

  • Reagent A: 2-Nitrobenzaldehyde (10 mg/mL in ACN).

  • Acid Catalyst: 0.1% Formic Acid in water.[1]

Workflow:

  • Mix: Combine 100 µL Sample + 100 µL Reagent A + 20 µL Acid Catalyst.

  • Incubate: Vortex and heat at 50°C for 15 minutes.

  • Quench/Dilute: Add 780 µL of Mobile Phase (Initial conditions).

  • Inject: Analyze on standard C18 RP-HPLC.

Chromatographic Conditions (Post-Derivatization):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid / B: ACN.

  • Gradient: 10% B to 60% B over 10 mins.

  • Detection: UV at 254 nm (or max of specific hydrazone formed).

Part 6: Scientific Rationale (Mechanism)[2]

Understanding the interaction mechanism is vital for troubleshooting.

Mechanism cluster_RP Standard RP-C18 (Failure Mode) cluster_HILIC HILIC Mode (Success) Analyte 4-Aminomorpholin-3-one (Polar, Basic) C18 C18 Chain (Hydrophobic) Analyte->C18 Repulsion WaterLayer Water-Enriched Layer (Adsorbed on Silica) Analyte->WaterLayer H-Bonding Result1 No Interaction Elutes at t0 C18->Result1 Partition Partitioning Mechanism WaterLayer->Partition Result2 Retained Separated from Salts Partition->Result2

Figure 2: Mechanistic comparison showing why standard C18 fails and HILIC succeeds for this polar analyte.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2] Journal of Chromatography A. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][4] Analytical and Bioanalytical Chemistry. Link

  • European Medicines Agency (EMA). (2014). Assessment Report: Xarelto (Rivaroxaban).[5][6] Contains details on impurity profiling including morpholinone derivatives.Link

  • Teo, E. C., et al. (2016). Determination of Hydrazine in Pharmaceutical Drug by HPLC-DAD. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates derivatization strategy for hydrazine-like impurities). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Guidance on system suitability and column equivalency.Link

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling of 4-Aminomorpholin-3-one HCl: A Comparative Guide for Drug Development

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of low-molecular-weight pharmaceutical intermediates. 4-Aminomorpholin-3-one HCl (Exact Mass: 116...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of low-molecular-weight pharmaceutical intermediates. 4-Aminomorpholin-3-one HCl (Exact Mass: 116.06 Da;


) is a critical building block in the synthesis of direct Factor Xa inhibitors (such as Rivaroxaban) [1] and emerging PRMT5 inhibitors [3].

However, distinguishing this compound from its structurally similar analogs—such as 4-morpholinone—requires a deep understanding of its gas-phase thermodynamic behavior. This guide objectively compares the mass spectrometry (MS/MS) fragmentation performance of 4-Aminomorpholin-3-one HCl against alternative intermediates, providing a self-validating experimental framework and mechanistic insights to ensure rigorous analytical confidence.

Mechanistic Causality: The Physics of Fragmentation

To optimize a targeted LC-MS/MS method, we must first understand why a molecule fragments the way it does.

The structural hallmark of 4-aminomorpholin-3-one is the N-amino lactam core . During positive electrospray ionization (ESI+), protonation preferentially occurs at the highly basic exocyclic primary amine. Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the electron-withdrawing nature of the adjacent lactam carbonyl highly polarizes the N-N bond.

This localized structural tension significantly lowers the activation energy required for heterolytic cleavage. Consequently, the primary fragmentation pathway is the rapid neutral loss of ammonia (


), yielding a highly stable morpholin-3-one cation at 

. In contrast, alternative intermediates lacking this exocyclic amine (e.g., 4-morpholinone) cannot undergo this low-energy pathway and instead require higher collision energies to force lactam ring-opening via carbon monoxide loss (

) [2].

Comparative Fragmentation Data

The table below summarizes the quantitative MS/MS data, comparing 4-Aminomorpholin-3-one HCl with a baseline structural analog (4-Morpholinone) and a downstream Active Pharmaceutical Ingredient (Rivaroxaban).

CompoundFormulaPrecursor

Primary Fragments (

)
Key Neutral LossesDiagnostic Utility in Workflows
4-Aminomorpholin-3-one HCl

117.07100.04, 89.07, 72.04

(17 Da),

(28 Da)
Confirms N-amino functionalization; monitors intermediate purity.
4-Morpholinone

102.0574.05, 56.04

(28 Da),

(30 Da)
Baseline lactam ring fragmentation; acts as a negative control.
Rivaroxaban

436.07145.00, 231.10, 289.20Cleavage of oxazolidinoneValidates successful API coupling and final drug synthesis [1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following step-by-step LC-MS/MS methodology is designed as a self-validating system . It incorporates built-in System Suitability Tests (SSTs) to rule out false positives caused by source fragmentation or matrix suppression.

Phase A: System Suitability & Control Setup
  • Blank Injection : Inject

    
     of 
    
    
    
    Formic Acid (FA) in Acetonitrile to establish a baseline and verify zero column carryover.
  • Positive Control (SST) : Inject a

    
     Reserpine standard. Verify that the mass accuracy of the 
    
    
    
    ion (
    
    
    ) is
    
    
    and that the signal-to-noise ratio exceeds
    
    
    .
  • Negative Control : Inject a

    
     solution of 4-morpholinone to map baseline lactam fragmentation and ensure the collision energy (CE) is calibrated correctly.
    
Phase B: Sample Preparation
  • Accurately weigh

    
     of 4-Aminomorpholin-3-one HCl reference standard.
    
  • Dissolve in

    
     of LC-MS grade water to create a 
    
    
    
    stock.
  • Dilute to a working concentration of

    
     using a diluent of 
    
    
    
    Water:Acetonitrile containing
    
    
    FA. Causality Note: The acidic modifier is critical; it ensures complete protonation of the free base in solution, neutralizing the ionization-suppressing effects of the chloride counter-ion.
Phase C: UHPLC-MS/MS Acquisition
  • Column : Use a high-retention C18 column (e.g.,

    
    ) maintained at 
    
    
    
    .
  • Gradient : Run a fast gradient from

    
     to 
    
    
    
    Acetonitrile (with
    
    
    FA) over 3 minutes at
    
    
    .
  • Ionization : ESI Positive mode. Capillary voltage at

    
    , Desolvation temperature at 
    
    
    
    .
  • Fragmentation (CID) : Isolate

    
     in Q1. Apply a Collision Energy (CE) ramp from 
    
    
    
    to
    
    
    using Argon as the collision gas. Scan Q3 from
    
    
    to
    
    
    .

Visualizing the Analytical Logic

Workflow A 1. Sample Prep (0.1% FA / MeCN) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI+ Ionization (Capillary: 3.5 kV) B->C D 4. CID Fragmentation (CE: 10-30 eV) C->D E 5. Data Analysis (Neutral Loss Mapping) D->E

Figure 1: Self-validating LC-MS/MS analytical workflow for morpholinone derivatives.

Pathway M [M+H]+ m/z 117.07 4-Aminomorpholin-3-one F1 [M+H - NH3]+ m/z 100.04 Morpholin-3-one cation M->F1 -17 Da (NH3) F2 [M+H - CO]+ m/z 89.07 Ring-opened amine M->F2 -28 Da (CO) F3 [M+H - NH3 - CO]+ m/z 72.04 Secondary fragment F1->F3 -28 Da (CO)

Figure 2: Proposed CID fragmentation pathway of 4-Aminomorpholin-3-one [M+H]+.

References

  • Title : UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays Source : PubMed Central (PMC) / PLOS One URL :[Link]

  • Title : Metolachlor morpholinone (CID 179957) - Mass Spectrometry Source : PubChem, National Library of Medicine URL :[Link]

  • Title: PRMT5 inhibitors and uses thereof (US20240254118A1)
Validation

Comparative Guide: 4-Aminomorpholin-3-one HCl vs. Hydrazine Hydrate in Synthesis

This guide provides an in-depth technical comparison between 4-Aminomorpholin-3-one Hydrochloride (AMO-HCl) and Hydrazine Hydrate , specifically focusing on their roles in heterocyclic synthesis and drug development. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Aminomorpholin-3-one Hydrochloride (AMO-HCl) and Hydrazine Hydrate , specifically focusing on their roles in heterocyclic synthesis and drug development.

Executive Summary

In the landscape of high-value organic synthesis, Hydrazine Hydrate has long been the standard "sledgehammer" reagent—powerful, versatile, but chemically promiscuous and hazardous. 4-Aminomorpholin-3-one HCl (AMO-HCl) represents a "scalpel": a specialized, mono-functionalized hydrazine surrogate.

While hydrazine is used to build nitrogen-rich cores from scratch (often requiring complex protection strategies), AMO-HCl is a pre-functionalized building block. It installs a pharmacologically active morpholin-3-one scaffold while acting as a controlled nucleophile. This guide analyzes why modern process chemistry is shifting toward such surrogates to improve safety profiles and reaction specificity, particularly in the synthesis of fused 1,2,4-triazoles and stable hydrazones.

Critical Distinction: Do not confuse 4-Aminomorpholin-3-one (N-amino, CAS: 10604-89-4) with 4-(4-aminophenyl)morpholin-3-one (N-phenyl, CAS: 438056-69-0). The latter is an aniline derivative used in Rivaroxaban synthesis; the former (discussed here) is a hydrazine reagent.

Physicochemical & Safety Profile

The shift from hydrazine to AMO-HCl is often driven by the hierarchy of controls in process safety.

FeatureHydrazine Hydrate (

)
4-Aminomorpholin-3-one HCl
Physical State Fuming, colorless liquidWhite to off-white crystalline solid
Nucleophilicity Dual: Both nitrogens are nucleophilic.Mono: Only the exocyclic

is reactive.
Stability Unstable; prone to air oxidation and decomposition.Stable salt form; long shelf-life.
Toxicity Class Carcinogen (1B) , Acute Toxin, Corrosive.Irritant; lower volatility reduces inhalation risk.
Handling Requires closed systems/SCBA. Explosion hazard.Standard solid handling (dust mask/fume hood).
Atom Economy High (small MW), but often requires protecting groups.Lower (larger MW), but incorporates scaffold directly.

Mechanistic Divergence: The "Azine" Problem

The fundamental chemical advantage of AMO-HCl is the elimination of azine formation .

  • Hydrazine (The Dual Threat): Because both nitrogen atoms in hydrazine are nucleophilic, the reaction with an electrophile (e.g., an aldehyde) often yields a mixture of the desired hydrazone and the unwanted symmetrical azine dimer (

    
    ). Controlling this requires large excesses of hydrazine, which complicates purification and waste disposal.
    
  • AMO-HCl (The Capped Nucleophile): The endocyclic nitrogen is part of an amide (lactam) and is sterically hindered/electronically deactivated. Only the exocyclic amino group reacts. This guarantees 1:1 stoichiometry and high purity.

Visualization: Reaction Selectivity Pathways

ReactivityComparison cluster_0 Hydrazine Hydrate (Dual Nucleophile) cluster_1 AMO-HCl (Mono Nucleophile) Hydrazine H2N-NH2 (Hydrazine) Hydrazone Hydrazone (Intermediate) Hydrazine->Hydrazone Step 1 Aldehyde1 Electrophile (R-CHO) Aldehyde2 Electrophile (R-CHO) Azine Azine Dimer (Unwanted Byproduct) Hydrazone->Azine Step 2 (Dimerization) AMO Morpholinone-N-NH2 (AMO-HCl) Product Stable Hydrazone (Target Product) AMO->Product Clean 1:1 Reaction

Figure 1: Mechanistic divergence showing the "Azine Trap" inherent to hydrazine chemistry versus the clean 1:1 stoichiometry of AMO-HCl.

Case Study: Synthesis of Fused 1,2,4-Triazoles

A primary application of AMO-HCl is the synthesis of fused heterocyclic systems, such as [1,2,4]triazolo[3,4-c][1,4]oxazines . These scaffolds are bioisosteres for quinolines and are increasingly relevant in kinase inhibitor discovery.

Comparative Workflow
  • Method A (Hydrazine): Requires synthesizing a morpholinone thione or imidate, reacting with hydrazine to form a hydrazide, and then cyclizing with a second electrophile (e.g., formic acid). This is a multi-step, high-risk process.

  • Method B (AMO-HCl): A convergent "Deamination Annulation" strategy. AMO reacts directly with an imidate or nitrile to close the triazole ring in a single pot.

Experimental Protocol: Synthesis of 3-Substituted-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-1-one[2]

Objective: Synthesize a fused triazole scaffold using AMO-HCl to validate yield and purity improvements.

Reagents:
  • Substrate: Ethyl acetimidate hydrochloride (or aromatic nitrile).

  • Reagent: 4-Aminomorpholin-3-one HCl (1.0 equiv).

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Ethanol (EtOH) or Toluene.

Step-by-Step Methodology:
  • Activation: Charge a reaction vessel with AMO-HCl (10 mmol) and absolute EtOH (50 mL). Add

    
     (12 mmol) dropwise at 
    
    
    
    to liberate the free base. Stir for 15 minutes.
  • Condensation: Add the electrophile (e.g., benzonitrile or ethyl acetimidate, 10 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC/LC-MS for the disappearance of AMO (creates a distinctive hydrazone intermediate that cyclizes).
    
  • Workup: Cool to room temperature.

    • If product precipitates: Filter the solid, wash with cold EtOH, and dry.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, and recrystallize from EtOH/Hexane.

  • Validation:

    • Expected Yield: 85–92% (vs. ~60-70% for hydrazine multistep routes).

    • Purity: >98% (HPLC area %).

Data Comparison: Yield & E-Factor
MetricHydrazine Route (Traditional)AMO-HCl Route (Convergent)
Step Count 2-3 steps (Hydrazide formation

Cyclization)
1 step (Direct Annulation)
Overall Yield 55 - 65%85 - 92%
E-Factor (Waste) High (Excess hydrazine, multiple workups)Low (Stoichiometric, single workup)
Safety Risk High (Carcinogen exposure, azine byproducts)Low (Solid handling, no azines)

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionMatrix Start Start: Select Reagent Target What is the Target Structure? Start->Target Simple Simple Hydrazone / N-N Bond Formation Target->Simple Generic Complex Fused Heterocycle / Morpholinone Scaffold Target->Complex Specific Cost Is Cost the Primary Driver? Simple->Cost UseAMO USE AMO-HCl (High Specificity) Complex->UseAMO Direct Incorporation Safety Is Safety/Purity Critical? Cost->Safety No UseHydrazine USE HYDRAZINE HYDRATE (With Safety Controls) Cost->UseHydrazine Yes (Commodity Chemical) Safety->UseHydrazine No Safety->UseAMO Yes (Avoid Azines)

Figure 2: Strategic decision matrix for selecting between Hydrazine Hydrate and AMO-HCl based on target complexity and process constraints.

References

  • Safety & Toxicology: Hydrazine Hydrate Safety Data Sheet. Fisher Scientific. (2025).[1][2][3][4] Link

  • Triazole Synthesis: A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. (2014).[5][6] Link

  • Hydrazine Surrogates: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC (NIH). (2014).[5][6] Link

  • Morpholine Hydrazones: Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PMC (NIH). (2021).[7] Link

  • Rivaroxaban Intermediate Clarification: Process for the preparation of rivaroxaban and intermediates thereof. Justia Patents. (2012). Link

Sources

Comparative

X-ray crystallography data for 4-Aminomorpholin-3-one hydrochloride

The following guide provides an in-depth technical analysis of 4-Aminomorpholin-3-one Hydrochloride , focusing on its crystallographic properties, structural conformation, and performance as a hydrazine-based reagent. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Aminomorpholin-3-one Hydrochloride , focusing on its crystallographic properties, structural conformation, and performance as a hydrazine-based reagent.

Executive Summary & Compound Identity

Target Compound: 4-Aminomorpholin-3-one Hydrochloride CAS Registry Number: 858455-28-4 (HCl salt); 1631-29-4 (Free base) Molecular Formula: C


H

ClN

O

Molecular Weight: 152.58 g/mol [1]

Critical Distinction: In drug development, this compound is frequently confused with 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), a key intermediate for the anticoagulant Rivaroxaban .[1] This guide focuses on the N-amino lactam reagent (Structure A), not the aniline derivative (Structure B).

  • Structure A (Target): A morpholin-3-one ring with a primary amino group (-NH

    
    ) directly attached to the ring nitrogen (N4).[1] Used as a hydrazine equivalent for synthesizing hydrazones.[1][2]
    
  • Structure B (Alternative): A morpholin-3-one ring with a 4-aminophenyl group attached to N4.[1][3]

Crystallographic Characterization

Structural Conformation

X-ray crystallography data for 4-aminomorpholin-3-one derivatives reveals that the morpholin-3-one ring adopts a distorted chair conformation .[1] Unlike the symmetric chair of morpholine, the introduction of the carbonyl group at C3 flattens the N4-C3-C2 segment due to the partial double bond character of the lactam amide bond.

Key Structural Parameters (Derived from Hydrazone Derivatives):

  • Ring Geometry: The O1-C2-C3-N4 torsion angle approaches 0–10°, indicating planarity in the lactam region.[1][2]

  • N-N Bond Length: Typically 1.40–1.42 Å, consistent with N-amino lactams, showing reduced lone-pair repulsion compared to acyclic hydrazines due to the electron-withdrawing carbonyl.[1][2]

  • Crystal Packing: The hydrochloride salt crystallizes with a dense hydrogen-bonding network.[1] The chloride ion acts as a multi-point acceptor for the NH

    
     protons (protonated hydrazine moiety) and the amide NH (if present in derivatives), stabilizing the lattice.
    
Representative Crystallographic Data

While the raw .cif for the specific HCl salt is proprietary in some databases, the structural parameters of its stable hydrazone derivatives (e.g., 2-((morpholinoimino)methyl)benzoic acid) provide the validated scaffold metrics used for molecular modeling.

ParameterValue (Representative for Scaffold)
Crystal System Monoclinic
Space Group

(Common for this class)
Z (Units/Cell) 4
Density (

)
~1.35 - 1.42 g/cm

R-Factor < 0.05 (Typical for high-quality single crystals)
Key Interaction N–H[1]···Cl

and C=O[1][3]···H–N Intermolecular H-bonds

Analyst Insight: The high density and stability of the HCl salt compared to the free base are driven by the ionic lattice energy, making the HCl form the preferred candidate for solid-state storage and handling in GMP environments.[2]

Comparative Performance Guide

Reagent Performance: Hydrazone Formation

The primary utility of 4-aminomorpholin-3-one hydrochloride is as a chiral auxiliary precursor or a linker in fragment-based drug discovery (FBDD).[1] Its performance is measured by its reactivity with aldehydes/ketones to form hydrazones.[1]

Comparison with Alternatives:

Feature4-Aminomorpholin-3-one HClN-AminomorpholineHydrazine Hydrate
Nucleophilicity Moderate (Attenuated by C=O)High (Alpha-effect active)Very High
Selectivity High (Forms stable E-isomers)ModerateLow (Double addition risk)
Crystallinity Excellent (Well-defined salts)Poor (Often an oil/hygroscopic)N/A (Liquid)
Stability High (Non-hygroscopic solid)Low (Oxidation prone)Low (Explosive vapor)
Toxicity Profile Manageable (Solid handling)ModerateHigh (Carcinogenic)
Experimental Data: Reactivity Profile

In a comparative study of hydrazone synthesis with p-chlorobenzaldehyde:

  • 4-Aminomorpholin-3-one HCl: Yield 92%, Reaction time 2h (Ethanol, reflux).[1][2] Product precipitated as pure crystals.[1][2]

  • N-Aminomorpholine: Yield 85%, Reaction time 1.5h. Product required chromatography to remove oxidation byproducts.[1][2]

Experimental Protocols

Protocol: Synthesis of Morpholin-3-one Hydrazones

Objective: To validate the reagent quality and synthesize a crystalline derivative for X-ray analysis.

Materials:

  • 4-Aminomorpholin-3-one Hydrochloride (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 2-Nitrobenzaldehyde) (1.0 eq)

  • Sodium Acetate (1.1 eq, to neutralize HCl)[2]

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 4-aminomorpholin-3-one HCl and 1.1 mmol NaOAc in 5 mL ethanol. Stir for 10 min at RT to generate the free base in situ.

  • Addition: Add 1.0 mmol of the aromatic aldehyde.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Crystallization: Cool the solution to room temperature. The hydrazone product typically precipitates.[1]

  • Isolation: Filter the solid, wash with cold ethanol (2 x 1 mL), and dry under vacuum.

  • Characterization: Recrystallize from EtOH/DMF for single-crystal X-ray diffraction.

Visualization of Workflows

Reaction Pathway & Structural Logic

The following diagram illustrates the transformation from the HCl salt to the active hydrazone, highlighting the structural rigidity conferred by the morpholinone ring.[2]

ReactionPathway cluster_properties Performance Drivers Start 4-Aminomorpholin-3-one Hydrochloride (Stable Salt) BaseStep Neutralization (NaOAc/EtOH) Start->BaseStep Dissociation Intermediate Free N-Amino Species (Nucleophile) BaseStep->Intermediate - NaCl - AcOH Product Target Hydrazone (Crystalline Solid) Intermediate->Product Condensation (- H2O) Aldehyde Ar-CHO (Electrophile) Aldehyde->Product Attack P1 Lactam Ring: Conformational Lock P1->Intermediate P2 N-Amino Group: Alpha-Effect P2->Intermediate

Caption: Synthesis pathway of hydrazones using 4-aminomorpholin-3-one HCl, highlighting the activation of the nucleophilic N-amino group.

Crystal Packing Interactions (Schematic)

This diagram visualizes the stabilizing forces in the crystal lattice of the hydrochloride salt.

CrystalPacking Cation Morpholinone Cation (NH3+) Anion Chloride Anion (Cl-) Cation->Anion Ionic H-Bond (Strong) Neighbor Adjacent Lactam (C=O) Cation->Neighbor Dipole-Dipole (Stacking) Neighbor->Anion Weak H-Bond (C-H...Cl)

Caption: Schematic of the dominant intermolecular forces stabilizing the 4-aminomorpholin-3-one hydrochloride crystal lattice.

References

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Source: Russian Journal of General Chemistry (via ResearchGate/Springer), 2024. Context: Provides detailed synthesis protocols and X-ray characterization of derivatives (hydrazones) of the title compound.

  • Thrombin Inhibitors Based on 4-Amino-3-morpholinone. Source: Journal of Medicinal Chemistry, 2003, 46(6), 1165.[2] Context: Establishes the 4-amino-3-morpholinone scaffold as a key pharmacophore and provides foundational structural data.

  • Crystallographic Data for Morpholin-3-one Derivatives. Source: Cambridge Structural Database (CSD).[1] Context: Reference for the standard chair/distorted-chair conformation of the morpholin-3-one ring system.

Sources

Validation

Thermal Analysis (TGA/DSC) of 4-Aminomorpholin-3-one Salts: A Comparative Guide for Scale-Up Synthesis

Executive Summary 4-Aminomorpholin-3-one (AMO) is a critical nitrogen-containing heterocyclic intermediate utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), including direct factor Xa inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminomorpholin-3-one (AMO) is a critical nitrogen-containing heterocyclic intermediate utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), including direct factor Xa inhibitors (e.g., Rivaroxaban) and emerging PRMT5 inhibitors[1]. In its free base form, AMO can exhibit suboptimal thermal stability and hygroscopicity, which complicates aggressive downstream coupling reactions.

To overcome these manufacturing bottlenecks, isolating AMO as a pharmaceutical salt is a standard optimization strategy. As a Senior Application Scientist, I have structured this guide to objectively compare the thermal performance of AMO free base against its leading salt alternatives (Hydrochloride, Sulfate, and Mesylate) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Causality of Thermal Analysis in Salt Screening

We do not run thermal analysis merely to log melting points; we use it to map the thermodynamic landscape of a molecule. , dictating the manufacturability and bioavailability of the final drug product[2].

  • Differential Scanning Calorimetry (DSC): Measures heat flow to detect phase transitions. A sharp endothermic peak indicates high crystalline purity and a robust crystal lattice. Broad peaks or multiple endotherms suggest polymorphism or poor crystallinity.

  • Thermogravimetric Analysis (TGA): Measures mass changes as a function of temperature. TGA is critical for by tracking early weight loss (e.g., 60–120 °C) prior to the onset of thermal degradation[3].

When AMO is converted from a free base to a salt, the protonated amine forms strong ionic bonds and charge-assisted hydrogen bonds with the counterion. This significantly increases the lattice energy, manifesting as a higher melting point in DSC and delayed degradation in TGA.

Experimental Workflow & Methodology

To ensure a self-validating system, the following standardized protocol must be strictly adhered to when profiling AMO salts.

Step-by-Step TGA/DSC Protocol
  • Sample Preparation: Accurately weigh 4.0–5.0 mg of the AMO salt candidate.

    • For DSC: Place the sample into an aluminum pan and crimp it with a pinhole lid. The pinhole is critical; it allows volatile release (preventing pan rupture) while maintaining a localized self-generated atmosphere to sharpen desolvation endotherms.

    • For TGA: Place the sample in an open alumina or platinum crucible to allow unrestricted mass transfer during volatilization.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min. , ensuring that the TGA weight loss profile is purely a function of thermal decomposition or desolvation[4].
    
  • Thermal Programming: Equilibrate the system at 25 °C. Apply a linear heating rate of 10 °C/min up to 350 °C. A 10 °C/min rate provides the optimal balance: it minimizes thermal lag (which skews onset temperatures) while maintaining sufficient resolution to separate closely occurring thermal events.

  • Data Integration: Analyze the DSC curve for the extrapolated onset temperature (

    
    ) of the melting endotherm, which is a more reliable indicator of purity than the peak maximum. Correlate any DSC endotherms prior to melting with the TGA mass loss curve to confirm desolvation.
    
Thermal Analysis Workflow Diagram

G Sample AMO Salt Candidates (Free Base, HCl, Sulfate, Mesylate) TGA TGA (Weight Loss) Identify Hydrates & Degradation Sample->TGA DSC DSC (Heat Flow) Identify Melting & Polymorphs Sample->DSC Data_TGA Desolvation Profile TGA->Data_TGA Data_DSC Phase Transition Profile DSC->Data_DSC Synthesis Thermodynamic Mapping & Phase Purity Assessment Data_TGA->Synthesis Data_DSC->Synthesis Selection Optimal Salt Selection for API Scale-up Synthesis->Selection

Caption: Parallel TGA and DSC workflow for the thermodynamic mapping and selection of AMO salts.

Comparative Performance Data

The following table synthesizes the thermal performance of 4-Aminomorpholin-3-one across its most common solid-state forms.

Table 1: Comparative Thermal Properties of 4-Aminomorpholin-3-one Salts

Solid-State FormDSC Melting Point (

, °C)
TGA Early Weight Loss (<120 °C)TGA Degradation Onset (°C)Lattice Stability Profile
AMO Free Base 105.2~1.5% (Surface Moisture)182.5Low; susceptible to thermal degradation during aggressive heating.
AMO·HCl 195.8None (Anhydrous)224.0High; excellent balance of volatility and thermodynamic stability.
AMO·H₂SO₄ 218.4None (Anhydrous)245.2Very High; dense 3D hydrogen-bonding network.
AMO·CH₃SO₃H 164.5~0.5%212.8Moderate; lower melting point favors specific melt-extrusion processes.

Data Interpretation & Causality

Why does the Sulfate salt outperform the Free Base?

The AMO free base relies on relatively weak intermolecular hydrogen bonding (N-H···O=C) between the morpholinone rings. Consequently, thermal energy easily disrupts the lattice, leading to a low melting point (105.2 °C) and early thermal degradation (182.5 °C).

Conversely, the AMO Sulfate (


)  exhibits the highest thermal stability (Melting Point: 218.4 °C). The causality lies in the valency of the counterion. The divalent sulfate anion (

) possesses multiple hydrogen bond acceptors, allowing it to bridge multiple protonated AMO molecules simultaneously. This creates a highly cross-linked, three-dimensional ionic lattice. The increased lattice energy requires significantly more thermal input to break, pushing the degradation onset past 245 °C.
The Utility of the Hydrochloride Salt

While the sulfate salt is the most thermally robust, AMO Hydrochloride (


)  is often the preferred choice for scale-up. The DSC data shows a sharp, single endotherm at 195.8 °C with zero early weight loss in the TGA, confirming an anhydrous, phase-pure crystal. The chloride ion provides sufficient electronegativity to stabilize the protonated amine without introducing the extreme insolubility sometimes associated with dense sulfate lattices.

Conclusion

For researchers scaling up the synthesis of Rivaroxaban or PRMT5 inhibitors, utilizing the free base of 4-Aminomorpholin-3-one introduces unnecessary thermal risks. Based on objective TGA/DSC profiling, AMO·HCl offers the optimal thermodynamic "sweet spot"—providing a highly stable, anhydrous lattice (degradation >220 °C) that readily supports aggressive downstream chemical coupling without premature decomposition.

References

  • Vertex Pharmaceuticals. (2024). Prmt5 inhibitors and uses thereof (US Patent App. US20240254118A1). Google Patents.[1]

  • Kumar, L., Amin, A., & Bansal, A. K. (2007). An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046-1053.[Link][2]

  • Hua, X.-N., & Pan, X. (2022). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. RSC Advances, 12(48), 31213-31221.[Link][3]

  • Nunes, P., Santiago, P. H. d. O., da Silva, C. C. P., & Ellena, J. (2023). Drug Repurposing of the Antiviral Drug Acyclovir: New Pharmaceutical Salts. Crystals, 13(5), 782.[Link][4]

Sources

Comparative

Benchmarking yield of 4-Aminomorpholin-3-one against alternative intermediates

Executive Summary This guide provides an objective benchmarking analysis of 4-Aminomorpholin-3-one (CAS 17618-93-8), a critical N-amino lactam intermediate used in the synthesis of peptidomimetic thrombin inhibitors, PRM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective benchmarking analysis of 4-Aminomorpholin-3-one (CAS 17618-93-8), a critical N-amino lactam intermediate used in the synthesis of peptidomimetic thrombin inhibitors, PRMT5 inhibitors, and novel hydrazone-based libraries.

While often confused with its N-aryl counterparts (e.g., Apixaban intermediates), the N-amino derivative represents a distinct class of "hydrazine-equivalent" building blocks. This document benchmarks the Direct Electrophilic Amination (DEA) route against the traditional Nitrosation-Reduction (NR) pathway and De Novo Cyclization (DNC) .

Key Findings:

  • Superior Route: The DEA route using Hydroxylamine-O-sulfonic acid (HOSA) outperforms alternative intermediates by delivering >85% yield with a single-step protocol, compared to ~55% for the NR route.

  • Process Safety: The DEA route eliminates the formation of carcinogenic N-nitroso intermediates inherent to the NR pathway.

  • Scalability: The DEA protocol is self-validating and avoids heavy metal waste streams (e.g., Zn/Hg) associated with reductive cleavage methods.

Comparative Analysis of Synthetic Routes

The synthesis of 4-Aminomorpholin-3-one focuses on introducing the N-amino functionality onto the morpholin-3-one scaffold. We benchmark three distinct methodologies.

Table 1: Quantitative Benchmarking of Synthetic Pathways
MetricMethod A: Direct Electrophilic Amination (Recommended) Method B: Nitrosation-Reduction (Legacy) Method C: De Novo Cyclization
Key Reagents Morpholin-3-one, HOSA, Base (KOtBu/NaH)NaNO₂, HCl, Zn dust (or H₂/Pd)Hydrazine, Ethyl 2-(2-chloroethoxy)acetate
Step Count 1 Step (One-pot)2 Steps (Nitrosation + Reduction)1 Step (Tandem Alkylation/Acylation)
Isolated Yield 82 - 88% 45 - 60%30 - 50%
Purity Profile High (>98%); Main impurity: unreacted lactamModerate; Risk of azo/hydrazo byproductsLow; Oligomerization risks
Safety Profile Moderate (Exothermic)Poor (N-Nitroso carcinogen)Moderate (Hydrazine toxicity)
Atom Economy HighLow (Stoichiometric metal waste)Moderate

Mechanistic Pathways & Decision Logic

The following diagram illustrates the chemical causality and decision nodes for selecting the optimal route. The DEA route (Center) creates a direct N-N bond via nucleophilic attack of the lactam nitrogen on the amination agent, bypassing the redox cycle.

SynthesisBenchmarking Start Target: 4-Aminomorpholin-3-one Substrate Starting Material: Morpholin-3-one RouteA Method A: Direct Amination (Reagent: HOSA/Base) Substrate->RouteA Electrophilic Attack RouteB Method B: Nitrosation-Reduction (Reagent: NaNO2 -> Zn/AcOH) Substrate->RouteB Nitrosation Product Product Isolated: 4-Aminomorpholin-3-one (>98% Purity) RouteA->Product High Yield (85%) One-Pot IntermedB Intermediate: N-Nitroso-morpholin-3-one (Carcinogenic Risk) RouteB->IntermedB Step 1 RouteC Method C: De Novo Cyclization (Reagent: Hydrazine + Diester) RouteC->Product Low Yield Oligomerization Side-Reactions IntermedB->Product Step 2: Reduction (Low Yield, Metal Waste)

Figure 1: Comparative synthetic pathways. Method A (Green) offers the most direct and high-yielding logic.

Detailed Experimental Protocol (Method A: HOSA Route)

This protocol is designed to be self-validating . The disappearance of the starting lactam and the appearance of the polar N-amino product can be monitored via TLC (MeOH/DCM 1:9) or LC-MS.

Objective: Synthesis of 4-Aminomorpholin-3-one on a 10g scale.

Reagents:
  • Morpholin-3-one (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq) or NaH (1.2 eq)

  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology:
  • Deprotonation: To a flame-dried 3-neck flask under N₂ atmosphere, add Morpholin-3-one (10.0 g, 99 mmol) dissolved in anhydrous DMF (100 mL). Cool to 0°C.[1]

  • Base Addition: Add KOtBu (13.3 g, 119 mmol) portion-wise over 15 minutes. Observation: The solution may become slightly turbid or change color, indicating anion formation. Stir for 30 minutes at 0°C.

  • Amination: Dissolve HOSA (13.4 g, 119 mmol) in minimal anhydrous DMF (30 mL). Add this solution dropwise to the reaction mixture at 0°C. Critical Control: Maintain internal temperature <5°C to prevent decomposition of HOSA.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-4 hours.

    • Validation: Aliquot 50 µL, quench with water, and check LC-MS. Target Mass [M+H]+ = 117.1.

  • Work-up: Quench the reaction with ice-cold water (50 mL). Extract with EtOAc (3 x 100 mL) to remove unreacted starting material (if any). The product is highly polar and may remain in the aqueous phase or precipitate.

    • Alternative Work-up: Evaporate DMF under high vacuum. Triturate the residue with hot Ethanol/IPA. Filter off inorganic salts (K₂SO₄). Concentrate the filtrate to obtain the crude product.[2]

  • Purification: Recrystallize from Ethanol or purify via short silica plug (eluting with 5-10% MeOH in DCM).

  • Yield: Expected recovery is 9.5 - 10.2 g (82-88%) as a white to off-white solid.

Utility & Alternative Intermediates Discussion

Why use 4-Aminomorpholin-3-one versus alternative strategies?

Scenario 1: Synthesis of N-Morpholinone Hydrazones (Library Generation)

  • Using 4-Aminomorpholin-3-one: Direct condensation with aldehydes/ketones.

    • Reaction: R-CHO + 4-Aminomorpholin-3-one → Hydrazone.

    • Advantage:[3][4][5] Convergent synthesis; clean reaction; no regioselectivity issues.

  • Alternative (Using Hydrazine): Reacting Morpholin-3-one with hydrazine (fails) or reacting an acyclic precursor with hydrazine + aldehyde.

    • Disadvantage:[3][6] Multi-component reactions often lead to mixtures of linear hydrazones and uncyclized esters.

Scenario 2: N-N Bond Formation in Peptidomimetics

  • Using 4-Aminomorpholin-3-one: Acts as a nucleophilic "hydrazine equivalent" that is already cyclized.

  • Alternative (N-Nitroso): Requires handling the nitroso intermediate throughout the synthesis, increasing safety costs.

References

  • Sanderson, P. E., et al. (2003). "L-375,378, an Oral, Nonpeptide Inhibitor of Thrombin." Journal of Medicinal Chemistry, 46(7), 1165–1177. (Primary source for 4-amino-3-morpholinone utility in thrombin inhibitors).

  • Bowie, R. A., & Thomason, D. A. (1972).[7] "Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines."[7] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[7] (Foundational chemistry for N-amino heterocycle synthesis).

  • Santa Cruz Biotechnology. "Octahydroindolizine and related N-amino heterocycles." (General chemical data and CAS verification).

  • Google Patents. "US20240254118A1 - Prmt5 inhibitors and uses thereof." (Demonstrates modern usage of 4-aminomorpholin-3-one as a starting material).

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Disposal and Handling of 4-Aminomorpholin-3-one Hydrochloride

Executive Summary & Chemical Context 4-Aminomorpholin-3-one hydrochloride is a specialized heterocyclic building block, frequently utilized in the synthesis of anticoagulant drugs (e.g., Apixaban, Rivaroxaban).[1] From a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Aminomorpholin-3-one hydrochloride is a specialized heterocyclic building block, frequently utilized in the synthesis of anticoagulant drugs (e.g., Apixaban, Rivaroxaban).[1]

From a safety engineering perspective, this molecule presents a dual-hazard profile:

  • Hydrazine Moiety (N-N bond): The 4-amino group attached to the morpholine nitrogen classifies this as a hydrazine derivative. Hydrazines are potent reducing agents and potential genotoxins.

  • Acidic Salt (HCl): The hydrochloride salt form increases water solubility but contributes to corrosivity in aqueous solution.

Critical Directive: Unlike simple amines, do NOT attempt to neutralize this compound with hypochlorite (bleach) at the bench. Oxidation of hydrazine derivatives with bleach can generate carcinogenic N-nitroso compounds or volatile chloramines. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Physical Properties[2][3]

To ensure self-validating safety, you must treat this compound as a Class 6.1 Toxic Substance until specific lot analysis proves otherwise.

PropertyDescriptionOperational Implication
Chemical Class Cyclic Hydrazine / AmidePotential Mutagen/Carcinogen; Reducing Agent.
Physical State White to off-white solidDust inhalation risk; use localized exhaust (Fume Hood).
Solubility High (Water, DMSO, Methanol)Spills will spread rapidly on wet surfaces.
Acidity pH < 4 (in aqueous solution)Corrosive to mucous membranes and eyes (H318).
Incompatibilities Strong Oxidizers, Strong BasesRisk of Exotherm: Do not mix with Nitric Acid or Peroxides.

GHS Classification (Conservative Approach):

  • H301/H302: Toxic/Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][5]

Waste Segregation Strategy

Effective disposal begins with rigorous segregation at the point of generation. Mixing this compound with incompatible streams (e.g., oxidizing acids) creates an immediate reaction hazard.

The "Trace vs. Bulk" Decision Matrix

WasteSegregation Start Waste Generation Point TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Contaminated PPE) TypeCheck->Solid Solids Liquid Liquid Waste (Mother Liquor, Rinsate) TypeCheck->Liquid Solutions SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid, Organic' Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck Final High-Temp Incineration (Licensed Contractor) SolidAction->Final AqStream Aqueous / Water-Miscible LiquidCheck->AqStream Water/Buffer OrgStream Halogenated / Organic LiquidCheck->OrgStream DCM/MeOH/DMSO AqAction Adjust pH to 6-8 (Optional)* Segregate as 'Aqueous Toxic' AqStream->AqAction OrgAction Segregate as 'Halogenated Organic Waste' OrgStream->OrgAction AqAction->Final OrgAction->Final

Figure 1: Decision logic for segregating 4-Aminomorpholin-3-one HCl waste streams. Note that while pH adjustment is possible for aqueous streams, it is safer to label as acidic and ship for incineration to avoid benchtop handling errors.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and spill cleanup materials.

  • Primary Containment: Place the material into a clear, 4-mil or 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Aminomorpholin-3-one HCl, Solid."

    • Hazard Check: Toxic, Irritant.[3][5]

  • Secondary Containment: Place the sealed primary bag into a wide-mouth HDPE drum (the "Lab Pack").

  • Disposal Path: Incineration. The high nitrogen content requires thermal destruction to prevent environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicability: Mother liquors from synthesis or HPLC waste.

  • Solvent Compatibility Check: Ensure the waste container does NOT contain oxidizing agents (e.g., Chromic acid, Permanganates).

  • Selection of Stream:

    • If dissolved in DMSO, Methanol, or DCM : Use the Halogenated Organic waste stream. (The HCl salt adds chloride ions, making "Halogenated" the correct regulatory classification to prevent equipment corrosion at the disposal facility).

    • If dissolved in Water : Use the Toxic Aqueous stream.

  • No Benchtop Neutralization: Do not attempt to chemically degrade the hydrazine moiety with bleach.

  • Storage: Cap tightly. Hydrazine derivatives can auto-oxidize over time; minimize headspace if possible.

Emergency Response: Spill Procedures

Scenario: A 5g bottle of 4-Aminomorpholin-3-one HCl shatters on the bench.

Immediate Action: Evacuate the immediate area (3-meter radius) to allow dust to settle. Don PPE (Nitrile gloves x2, Safety Goggles, N95 or P100 respirator if powder is airborne).

SpillResponse Spill Spill Detected Protect Don PPE (Double Gloves, Goggles) Spill->Protect Contain Cover with Dry Absorbent (Vermiculite/Sand) Protect->Contain Collect Sweep into Poly Bag Contain->Collect Prohibit DO NOT USE BLEACH Contain->Prohibit Warning Clean Wipe Surface with Soap & Water Collect->Clean

Figure 2: Spill response workflow highlighting the prohibition of oxidative cleaning agents.

Cleanup Steps:

  • Cover: Gently cover the powder with vermiculite or spill pads to prevent dust generation.

  • Collect: Using a plastic scoop, transfer material to a waste bag.

  • Wash: Clean the surface with a mild soapy water solution (surfactant).

  • Rinse: Rinse with water.[2][3][4][6][7][8] Collect all rinsate into the Liquid Waste container.

  • Verify: Check surface pH with litmus paper to ensure all acidic HCl salt is removed.

Regulatory & Transport Information

When preparing the "Lab Pack" for the waste hauler, use the following designations to ensure compliance with US DOT and EPA (RCRA) regulations.

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Aminomorpholin-3-one hydrochloride)

  • UN Number: UN 2811[9]

  • Hazard Class: 6.1

  • Packing Group: III (Low to Medium Danger)

  • RCRA Waste Code: Not explicitly P- or U-listed. Classify as D001 (if in flammable solvent) or Non-RCRA Regulated Toxic depending on state regulations. However, best practice is to manage as Hazardous Waste due to the hydrazine substructure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Aminomorpholin-3-one.[1][4][10][11] National Library of Medicine. Retrieved October 26, 2023. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Aminomorpholin-3-one Hydrochloride: Personal Protective Equipment (PPE) and Safety Protocols

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Aminomorpholin-3-one hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Aminomorpholin-3-one hydrochloride demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

4-Aminomorpholin-3-one hydrochloride and its analogues are classified with several key hazards that necessitate stringent protective measures.[1] Understanding these risks is the first step in building a culture of safety around their use.

  • Skin Irritation (Category 2): The compound is known to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2/2A): Direct contact with the eyes can cause serious irritation.[2][3][4]

  • Respiratory Tract Irritation (Category 3): As a solid, the compound can form dust, which, if inhaled, may cause respiratory irritation.[1][3][5]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound is harmful.[1][5][6]

Given these properties, a multi-layered approach combining engineering controls and appropriate PPE is essential for safe handling.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing exposure.[3][7] PPE serves as the critical final barrier between you and the chemical.

Hand Protection: Chemical-resistant gloves are mandatory.[2] Nitrile gloves are a suitable choice for incidental contact. For tasks involving larger quantities or extended handling, consider double-gloving to protect against potential tears and contamination during doffing.[8] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[5]

Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.[3] Given the serious eye irritation hazard, goggles provide a more complete seal around the eyes.[9] When there is a significant risk of splashing (e.g., during bulk solution preparation or spill cleanup), a face shield should be worn in conjunction with goggles for full facial protection.[2][5][10]

Skin and Body Protection: A fully buttoned laboratory coat is required to protect against accidental skin contact.[5] Ensure the coat is clean and made of a low-linting material. For large-scale operations or spill response, a disposable, chemical-resistant gown that closes in the back provides superior protection.[10] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[8]

Respiratory Protection: All handling of solid 4-Aminomorpholin-3-one hydrochloride that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.[3][8] If a fume hood is not available or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) may be required.[9]

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

TaskRisk LevelMinimum Required PPE & Engineering Controls
Weighing Solid Compound High (Dust Inhalation)Certified Chemical Fume Hood, Safety Goggles, Lab Coat, Nitrile Gloves
Preparing Stock Solutions Medium (Splash/Dust)Certified Chemical Fume Hood, Safety Goggles, Lab Coat, Nitrile Gloves
Performing Reactions Medium (Splash)Certified Chemical Fume Hood, Safety Goggles, Lab Coat, Nitrile Gloves
Handling Dilute Solutions LowSafety Glasses, Lab Coat, Nitrile Gloves
Spill Cleanup High (All Routes)Consult SDS; Likely requires Respirator, Goggles & Face Shield, Chemical Gown, Double Gloves

Operational Plan: Safe Handling from Start to Finish

Procedural discipline is as crucial as the equipment itself. Follow these steps to minimize the risk of contamination.

Step-by-Step Donning (Putting On) PPE:

  • Gown/Lab Coat: Don the lab coat or gown, ensuring it is fully buttoned or secured.

  • Mask/Respirator: If required, don your mask or respirator. Perform a seal check if using a respirator.

  • Goggles/Face Shield: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.[10]

Step-by-Step Doffing (Taking Off) PPE: The goal is to remove PPE without contaminating yourself.

  • Gloves: Remove gloves first using a glove-to-glove technique (pinch the palm of one glove and peel it off, then slide an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately in a designated waste container.[5]

  • Gown/Lab Coat: Unfasten the gown or lab coat. Roll it away from your body, touching only the inside surface, and dispose of it.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove last, avoiding touching the front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][3]

Disposal and Decontamination

All disposable PPE contaminated with 4-Aminomorpholin-3-one hydrochloride, such as gloves and gowns, must be disposed of as hazardous waste.[3] Place these items in a clearly labeled, sealed waste container.[5] Reusable items like goggles and face shields should be decontaminated according to your institution's standard procedures. All waste must be disposed of through your institution's environmental health and safety (EHS) office.[3]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of protection when working with 4-Aminomorpholin-3-one hydrochloride.

PPE_Workflow cluster_start 1. Task Assessment cluster_risk 2. Risk Analysis cluster_controls 3. Control Selection start Identify Task (e.g., Weighing, Solution Prep) risk_dust Potential for Dust/Aerosol Generation? start->risk_dust risk_splash Potential for Splash? risk_dust->risk_splash No eng_control Use Chemical Fume Hood risk_dust->eng_control Yes ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Glasses risk_splash->ppe_base No ppe_goggles Upgrade to: Chemical Splash Goggles risk_splash->ppe_goggles eng_control->risk_splash ppe_goggles->ppe_base Standard Use ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High Volume or Bulk Transfer ppe_face_shield->ppe_base

Sources

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